1-Ethyl-2,4-dinitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQSKHWNIKZEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152845 | |
| Record name | 1-Ethyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-29-1 | |
| Record name | 1-Ethyl-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,4-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-2,4-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H47R6AUS6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-2,4-dinitrobenzene (CAS No. 1204-29-1), a valuable nitroaromatic compound. This document details the synthetic route via electrophilic aromatic substitution, including a detailed experimental protocol. Furthermore, it compiles the available physicochemical and spectroscopic data essential for the unambiguous identification and quality control of the compound.
Compound Overview
This compound is a pale yellow crystalline solid belonging to the nitrobenzene family.[1] It is characterized by an ethyl group at the 1-position and two nitro groups at the 2- and 4-positions of the benzene ring.[1] This compound serves as a raw material in the synthesis of various dyes and pesticides.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1204-29-1 | [2][3] |
| Molecular Formula | C₈H₈N₂O₄ | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Melting Point | 57-57.8 °C | [2] |
| Boiling Point | 304.6 °C at 760 mmHg; 129-130 °C at 2 Torr | [2][4] |
| Density | 1.323 g/cm³ at 20 °C | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the dinitration of ethylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The ethyl group on the benzene ring is an activating group and directs the incoming nitro groups primarily to the ortho and para positions.[1] Careful control of reaction conditions, particularly temperature, is crucial to achieve the desired dinitration and avoid the formation of polynitrated byproducts.[5]
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of aromatic compounds.[1][5][6]
Materials:
-
Ethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, carefully and slowly add a desired volume of concentrated sulfuric acid. While stirring, slowly add an equimolar or slight excess of concentrated nitric acid, ensuring the temperature of the mixture is maintained below 10 °C.
-
Nitration Reaction: To the cold, stirred nitrating mixture, add ethylbenzene dropwise from a dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to prevent over-nitration.[5]
-
Reaction Completion: After the addition of ethylbenzene is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Work-up:
-
Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel. The organic layer, containing the crude product, will separate from the aqueous layer.
-
Separate the organic layer and wash it sequentially with cold deionized water (2 x 50 mL) and 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. A final wash with brine (saturated NaCl solution) can aid in breaking any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol.[7][8][9] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Data/Expected Peaks |
| ¹H NMR | Predicted chemical shifts (δ, ppm): Aromatic protons (~8.0-8.8 ppm), Methylene protons of the ethyl group (~3.0 ppm, quartet), Methyl protons of the ethyl group (~1.3 ppm, triplet). The aromatic region is expected to show a complex splitting pattern due to the substitution. |
| ¹³C NMR | Predicted chemical shifts (δ, ppm): Aromatic carbons (120-150 ppm), Methylene carbon of the ethyl group (~25 ppm), Methyl carbon of the ethyl group (~15 ppm). Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[10] |
| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), Aliphatic C-H stretching (~2970-2850), Asymmetric and symmetric NO₂ stretching (~1550 and ~1350), Aromatic C=C stretching (~1600 and ~1475), C-N stretching (~850). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 196. Expected fragmentation patterns include the loss of nitro groups (NO₂) leading to fragments at m/z = 150 and 104, and cleavage of the ethyl group.[11] |
Logical Relationship of Characterization Data
The following diagram illustrates the logical flow of confirming the structure of this compound using various analytical techniques.
Caption: Logical flow for the structural confirmation of the synthesized product.
Safety Precautions
-
Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]
-
The nitration of ethylbenzene is a highly exothermic reaction. Proper temperature control is critical to prevent a runaway reaction.[5]
-
This compound is considered toxic and harmful if inhaled or ingested and is a skin and eye irritant.[1] Handle the compound with appropriate PPE.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols based on their specific laboratory conditions and safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | CAS#:1204-29-1 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-2,4-dinitrobenzene, a significant compound in various industrial applications. The information is presented to support research, development, and safety protocols.
Chemical Identity and Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with an ethyl group and two nitro groups.[1] Its chemical structure is fundamental to its reactivity and physical properties.
-
IUPAC Name: this compound
-
Synonyms: 2,4-Dinitro-1-ethylbenzene, Benzene, 1-ethyl-2,4-dinitro-[2]
-
InChI: InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3[2]
-
Canonical SMILES: O=N(=O)C1=CC=C(C(=C1)N(=O)=O)CC[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some reported values, particularly the melting point, show discrepancies across different sources, which may be attributable to variations in experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Weight | 196.16 g/mol | [2][3][4][5] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 57-57.8 °C | [2][3] |
| 4 °C | ||
| Boiling Point | 304.6 °C at 760 mmHg | |
| 129-130 °C at 2 Torr | [2] | |
| 167.8 °C at 13 Torr | [3] | |
| Density | 1.344 g/cm³ | |
| 1.323 g/cm³ at 20 °C | [2][3] | |
| Flash Point | 143.4 °C | [1][3] |
| Vapor Pressure | 0.00156 mmHg at 25 °C | [1][3] |
| Refractive Index | 1.584 | [1][3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, chloroform, and acetone.[6] |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on standard laboratory techniques. Below are detailed methodologies for key experiments.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7][8] This property is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil or a metal block apparatus).
-
Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute as the expected melting point is approached.[10]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]
Methodology (Distillation Method):
-
Apparatus Setup: A small quantity (e.g., 5 mL) of liquid this compound is placed in a distillation flask.[11] A thermometer is positioned so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor.
-
Heating: The flask is heated gently.[11]
-
Observation and Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.[11]
Methodology (Capillary Method for Small Samples):
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[13]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath.[13]
-
Observation and Data Recording: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]
Solubility provides insight into the polarity and potential intermolecular interactions of a compound.[14]
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[15]
-
Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[15]
-
Observation: The mixture is vigorously shaken after each addition.[15] The compound is classified as soluble if it forms a homogeneous solution and insoluble if it remains as a separate phase.[16][17]
-
Systematic Testing: This process is repeated with a range of solvents of varying polarity, such as ethanol, diethyl ether, and acetone, as well as acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to assess its acid-base properties.[14][15][18]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization and purity assessment of a sample of this compound using the experimental protocols described above.
Caption: Workflow for the physicochemical characterization of this compound.
Applications and Safety
This compound serves as a raw material in the synthesis of dyes and pesticides.[1] Due to its chemical nature, it is considered toxic and harmful if inhaled or ingested and is a known skin and eye irritant.[1] It is also a flammable substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.[1]
References
- 1. lookchem.com [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. echemi.com [echemi.com]
- 4. This compound [chembk.com]
- 5. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. byjus.com [byjus.com]
- 10. jove.com [jove.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.ws [chem.ws]
- 18. scribd.com [scribd.com]
The Pivotal Role of 1-Ethyl-2,4-dinitrobenzene in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-2,4-dinitrobenzene is a key aromatic nitro compound that serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its reactivity, governed by the presence of two electron-withdrawing nitro groups and an activating ethyl group, makes it a valuable precursor for the production of dyes, pesticides, and pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis of this compound, its characteristic reactions, and its applications as a chemical building block. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| CAS Number | 1204-29-1 | [3][4] |
| Appearance | Pale yellow crystalline solid | [N/A] |
| Melting Point | 57-57.8 °C | [N/A] |
| Boiling Point | 129-130 °C @ 2 Torr | [N/A] |
| Density | 1.323 g/cm³ @ 20 °C | [N/A] |
Synthesis of this compound
The primary method for the synthesis of this compound is the electrophilic aromatic substitution of ethylbenzene using a nitrating agent. While mononitration of ethylbenzene is common, dinitration to yield the 2,4-isomer requires more forcing conditions.
Dinitration of Ethylbenzene using Acetyl Nitrate
A documented method for the dinitration of ethylbenzene involves the use of acetyl nitrate, generated in situ from concentrated nitric acid and acetic anhydride.[5]
-
To a stirred solution of acetic anhydride (5.0 mL, 53 mmol) at 0 °C, slowly add concentrated nitric acid (3.0 g, 47 mmol, 2.0 mL) dropwise.
-
After stirring for 10 minutes, add a solution of ethylbenzene (1.06 g, 10 mmol) in acetic anhydride (1.0 mL) dropwise, allowing the mixture to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Pour the mixture into water (50 mL) and stir for 1 hour.
-
Extract the product with dichloromethane (CH₂Cl₂), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
The resulting product is a mixture of mono- and dinitrated isomers. Further purification by column chromatography is required to isolate this compound.
A combined yield of 11% for a 5:1 mixture of this compound and 1-ethyl-2,6-dinitrobenzene has been reported using this method.[5]
Caption: Synthesis of this compound.
Reactions of this compound as an Intermediate
The presence of two nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution and also allows for reduction to the corresponding amino compounds.
Nucleophilic Aromatic Substitution
Reduction of Nitro Groups
The nitro groups of this compound can be selectively or fully reduced to amino groups, opening pathways to various derivatives.
Partial reduction of dinitroarenes to nitroanilines can be achieved using reagents like hydrazine hydrate with a catalyst.[6]
-
Dissolve this compound in a 1:1 mixture of ethanol and 1,2-dichloroethane.
-
Add 3 molar equivalents of hydrazine hydrate and a catalytic amount of Raney nickel.
-
Heat the mixture at 50-60 °C and monitor the reaction by TLC.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
Purify the resulting mixture of ethyl-nitroaniline isomers by column chromatography.
Complete reduction of both nitro groups to form 1-ethyl-benzene-2,4-diamine can be accomplished using stronger reducing agents like tin or iron in the presence of hydrochloric acid.[7]
-
In a round-bottom flask, combine this compound with granulated tin and ethanol.
-
Slowly add concentrated hydrochloric acid dropwise with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent to yield the crude diamine, which can be further purified by crystallization or chromatography.
Caption: Reduction pathways of this compound.
Applications in Synthesis
Intermediate for Dyes
The amino derivatives of this compound are valuable precursors for the synthesis of azo dyes. The diamine can be diazotized and coupled with various aromatic compounds to produce a range of colors. While a specific commercial dye synthesized directly from this compound is not prominently documented, the general chemistry of azo dye formation is well-established.[8][9]
Caption: General workflow for azo dye synthesis.
Precursor for Herbicides
Dinitroaniline derivatives are a known class of herbicides.[10] The synthesis of such herbicides can potentially start from this compound. For instance, nucleophilic aromatic substitution on a related dinitrobenzene derivative has been used to synthesize herbicidal compounds.[11]
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its identification and characterization.
| Spectroscopic Data | Values and Interpretation | Reference(s) |
| ¹H NMR | Expected signals for the ethyl group (a triplet and a quartet) and three distinct aromatic protons. The aromatic protons would be downfield due to the electron-withdrawing nitro groups. | [N/A] |
| ¹³C NMR | Expected signals for the two carbons of the ethyl group and six distinct aromatic carbons due to the asymmetry of the molecule. | [N/A] |
| FTIR | Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching of the ethyl group, C=C stretching of the aromatic ring, and strong absorptions for the symmetric and asymmetric stretching of the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). | [N/A] |
| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound. | [12] |
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via the dinitration of ethylbenzene provides a starting point for a variety of chemical transformations, including the selective or complete reduction of its nitro groups to form amino derivatives. These derivatives are key precursors for the synthesis of azo dyes and potentially for the development of novel herbicides and pharmaceutical compounds. The experimental protocols and data presented in this guide offer a solid foundation for the utilization of this compound in synthetic organic chemistry. Further research into optimizing its synthesis and exploring its reactivity will undoubtedly expand its applications in various fields of chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound [stenutz.eu]
- 5. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ftstjournal.com [ftstjournal.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 1-Ethyl-2,4-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-2,4-dinitrobenzene (C8H8N2O4, Molar Mass: 196.16 g/mol ). Due to the limited availability of public, experimentally-verified spectra for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy for nitroaromatic compounds and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | d | 1H | H-3 |
| ~8.40 | dd | 1H | H-5 |
| ~7.60 | d | 1H | H-6 |
| ~3.00 | q | 2H | -CH₂- (Ethyl) |
| ~1.40 | t | 3H | -CH₃ (Ethyl) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-1 |
| ~148.0 | C-2 |
| ~145.0 | C-4 |
| ~128.0 | C-5 |
| ~122.0 | C-3 |
| ~120.0 | C-6 |
| ~28.0 | -CH₂- (Ethyl) |
| ~15.0 | -CH₃ (Ethyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2970 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1540 - 1520 | Strong | N-O asymmetric stretch (NO₂) ** |
| ~1350 - 1330 | Strong | N-O symmetric stretch (NO₂) ** |
| ~840 | Strong | C-H out-of-plane bend (Aromatic) |
| ~740 | Strong | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Major Mass Fragments (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 196 | High | [M]⁺ (Molecular ion) |
| 181 | Moderate | [M - CH₃]⁺ |
| 167 | Moderate | [M - C₂H₅]⁺ |
| 150 | Moderate | [M - NO₂]⁺ |
| 120 | Low | [M - NO₂ - NO]⁺ |
| 104 | Low | [C₇H₆O]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for nitroaromatic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column (e.g., a non-polar capillary column) for separation prior to ionization.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.
Caption: Molecular structure and its correlation with key spectroscopic data.
Caption: General experimental workflow for spectroscopic analysis.
An In-depth Technical Guide on the Toxicity and Biological Effects of Dinitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinitroaromatic compounds (DNACs) are a class of chemicals widely used in various industrial applications, including the synthesis of explosives, pesticides, and dyes.[1] Their extensive use has led to significant environmental contamination, posing a considerable threat to human health and ecosystems.[1] This technical guide provides a comprehensive overview of the toxicity and biological effects of DNACs, with a focus on the molecular mechanisms underlying their adverse effects. We present a compilation of quantitative toxicity data, detailed experimental protocols for assessing their toxicity, and visualizations of the key signaling pathways involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or studying these compounds.
Toxicity of Dinitroaromatic Compounds
The toxicity of dinitroaromatic compounds is largely attributed to the presence of the nitro groups, which are highly electrophilic.[2] This property makes them reactive towards biological macromolecules, particularly DNA and proteins.[2] The position and number of nitro groups on the aromatic ring, as well as the presence of other substituents, significantly influence the toxicity of these compounds.[2]
Genotoxicity and Mutagenicity
A primary concern with dinitroaromatic compounds is their genotoxicity, with many compounds in this class being potent mutagens.[1] The mutagenicity is often mediated by their metabolic reduction products, particularly hydroxylamines, which can form adducts with DNA.[2] These DNA adducts can lead to mispairing during DNA replication, resulting in mutations.[2] The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of these compounds.[3][4]
Carcinogenicity
Several dinitroaromatic compounds are recognized as known or suspected carcinogens.[1] Their carcinogenic activity is closely linked to their mutagenic properties. Chronic exposure to these compounds can lead to the development of tumors in various organs.
Systemic Toxicity
Dinitroaromatic compounds can exert toxic effects on various organ systems. A notable effect of some dinitroaromatics, such as nitrobenzene, is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5] This can lead to cyanosis and, in severe cases, be life-threatening.[5] Other systemic effects include liver and kidney damage, as well as reproductive and developmental toxicity.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for a range of dinitroaromatic compounds. This data is essential for risk assessment and for understanding structure-activity relationships.
Table 1: Acute Oral Toxicity of Dinitroaromatic Compounds in Rats (LD50)
| Compound | LD50 (mg/kg) |
| 1,2-Dinitrobenzene | 170 |
| 1,3-Dinitrobenzene | 83 |
| 1,4-Dinitrobenzene | 80 |
| 2,4-Dinitrotoluene | 268 |
| 2,6-Dinitrotoluene | 255 |
| 3,4-Dinitrotoluene | 640 |
| 2,4-Dinitrophenol | 30 |
| 2,5-Dinitrophenol | 53 |
| 2,6-Dinitrophenol | 43 |
| 2,4-Dinitroaniline | 1330 |
| 2,6-Dinitroaniline | >2000 |
| 3,5-Dinitroaniline | 1200 |
| 2,4-Dinitrochlorobenzene | 640 |
| 2,6-Dinitrochlorobenzene | 1070 |
| 3,4-Dinitrochlorobenzene | 1600 |
| 3,5-Dinitrochlorobenzene | 1250 |
| 2,4-Dinitrobromobenzene | 560 |
| 2,6-Dinitrobromobenzene | 1000 |
| 3,5-Dinitrobromobenzene | 1000 |
| 2,4-Dinitroiodobenzene | 450 |
| 2,6-Dinitroiodobenzene | 800 |
| 3,5-Dinitroiodobenzene | 800 |
| 2,4-Dinitronaphthalene | 1300 |
| 1,5-Dinitronaphthalene | 1500 |
| 1,8-Dinitronaphthalene | 1500 |
| 2,4-Dinitro-1-naphthol | 200 |
| 1,3-Dinitro-2-naphthol | 250 |
| 4,6-Dinitro-o-cresol | 25 |
Data compiled from various sources.
Table 2: Ecotoxicity of Dinitroaromatic Compounds (EC50)
| Compound | Organism | Endpoint | EC50 (mg/L) |
| 2,4-Dinitrotoluene | Daphnia magna | Immobilization | 27 |
| 2,6-Dinitrotoluene | Daphnia magna | Immobilization | 17 |
| 2,4-Dinitrophenol | Daphnia magna | Immobilization | 8.1 |
| Nitrobenzene | Daphnia magna | Immobilization | 21 |
| 1,3-Dinitrobenzene | Daphnia magna | Immobilization | 2.6 |
| 2,4-Dinitrotoluene | Pimephales promelas (Fathead minnow) | Mortality | 25.5 |
| 2,6-Dinitrotoluene | Pimephales promelas (Fathead minnow) | Mortality | 17.5 |
| 2,4-Dinitrophenol | Pimephales promelas (Fathead minnow) | Mortality | 5.8 |
| Nitrobenzene | Pimephales promelas (Fathead minnow) | Mortality | 98 |
| 1,3-Dinitrobenzene | Pimephales promelas (Fathead minnow) | Mortality | 1.3 |
| 2,4-Dinitrotoluene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 3.1 |
| 2,6-Dinitrotoluene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 2.8 |
| 2,4-Dinitrophenol | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 0.8 |
| Nitrobenzene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 31 |
| 1,3-Dinitrobenzene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 0.5 |
Data compiled from various sources.
Key Signaling Pathways Affected by Dinitroaromatic Compounds
The biological effects of dinitroaromatic compounds are mediated through their interaction with several key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of toxicity and for developing potential therapeutic interventions.
Metabolic Activation and DNA Adduct Formation
The toxicity of many dinitroaromatic compounds is dependent on their metabolic activation. This process, primarily occurring in the liver, involves the reduction of the nitro groups to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can then covalently bind to DNA, forming DNA adducts.
References
- 1. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. researchgate.net [researchgate.net]
Solubility Profile of 1-Ethyl-2,4-dinitrobenzene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-2,4-dinitrobenzene in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages solubility data from structurally analogous compounds to predict its solubility profile. Furthermore, it outlines a detailed, standard experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data for their specific applications.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," this compound, a substituted aromatic nitro compound, is expected to exhibit good solubility in a range of common organic solvents. The presence of the nitro groups introduces polarity, while the ethyl group and the benzene ring contribute to its nonpolar character. Therefore, it is anticipated to be most soluble in polar aprotic and moderately polar solvents that can engage in dipole-dipole interactions and solvate the aromatic ring. Its solubility in nonpolar solvents is expected to be lower, and it is predicted to be sparingly soluble in water.
Quantitative Solubility Data for Structurally Similar Compounds
To provide a quantitative context, the following table summarizes the solubility of structurally related dinitrobenzene derivatives in various common organic solvents. This data can be used to estimate the solubility of this compound.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 1-Chloro-2,4-dinitrobenzene | Acetone | 16 | 268[1] |
| Acetone | 30 | 532[1] | |
| Benzene | 15 | 158.4[1] | |
| Benzene | 31 | 359.6[1] | |
| Carbon Disulfide | 15 | 4.21[1] | |
| Carbon Tetrachloride | 15 | 3.85[1] | |
| Chloroform | 15 | 102.76[1] | |
| Diethyl Ether | 15 | 23.52[1] | |
| Ethanol (96%) | 16 | 4.73[1] | |
| Methanol | 16 | 11.23[1] | |
| Toluene | 15 | 139.87[1] | |
| 1,3-Dinitrobenzene | Acetone | 15 | 72.365[2] |
| Benzene | 18.2 | 39.45[2] | |
| Chloroform | 17.6 | 32.4[2] | |
| Diethyl Ether | 15 | 9.4[2] | |
| Ethanol (96%) | 20.5 | 3.5[2] | |
| Ethyl Acetate | 18.2 | 36.27[2] | |
| Methanol | 20.5 | 6.75[2] | |
| Toluene | 16.2 | 30.66[2] | |
| 2,4-Dinitrotoluene | Acetone | 15 | 81.9 |
| Benzene | 15 | 60.64 | |
| Chloroform | 15 | 65.08 | |
| Diethyl Ether | 22 | 9.4 | |
| Ethanol (96%) | 15 | 1.92 | |
| Ethyl Acetate | 15 | 57.93 | |
| Methanol | 15 | 5.01 | |
| Pyridine | 15 | 76.8 | |
| Toluene | 15 | 45.47 | |
| Water | 22 | 0.027 |
Note: The data for 2,4-Dinitrotoluene is sourced from a chemical database and presented here for comparative purposes.
Qualitative solubility information for other related compounds further supports the predicted solubility profile:
-
1-Ethoxy-2,4-dinitrobenzene is reported to be soluble in ethanol, chloroform, and acetone.[3]
-
2,4-Dinitrotoluene is soluble in ethanol, chloroform, benzene, and ethyl ether, and very soluble in acetone and pyridine.[4]
-
Nitrobenzene is soluble in ethanol, ether, and benzene.[5]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[6][7] This protocol provides a detailed methodology for its implementation.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, methanol, toluene, hexane, ethyl acetate)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solutions using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound or by a validated HPLC method.
-
Calculation: Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution, taking into account the dilution factor.
3. Data Analysis and Reporting:
-
Report the solubility in standard units, such as grams per 100 grams of solvent ( g/100 g) or moles per liter (mol/L).
-
Specify the temperature at which the solubility was determined.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the determination of solubility using the shake-flask method.
References
- 1. 2,4-dinitrochlorobenzene [chemister.ru]
- 2. 1,3-dinitrobenzene [chemister.ru]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Guide to the Industrial Applications of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound with significant potential in various industrial sectors. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, with a focus on its role as an intermediate in the dye and pesticide industries, and its potential pharmacological relevance based on the activity of structurally similar molecules. This document adheres to stringent data presentation and visualization requirements to provide a comprehensive resource for researchers and professionals in relevant fields.
Chemical and Physical Properties
This compound is a solid, pale yellow crystalline compound.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][3] |
| Molecular Weight | 196.16 g/mol | [3] |
| CAS Number | 1204-29-1 | [2][3] |
| Boiling Point | 304.6 °C at 760 mmHg | [1] |
| Density | 1.344 g/cm³ | [1] |
| Flash Point | 143.4 °C | [1] |
| Vapor Pressure | 0.00156 mmHg at 25°C | [1] |
| Refractive Index | 1.584 | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of ethylbenzene. This process involves the introduction of two nitro groups onto the benzene ring.
Reaction Principle
The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction. The ethyl group is an ortho-, para-directing and activating group, meaning it directs the incoming nitro groups primarily to the positions adjacent (ortho) and opposite (para) to it and increases the reaction rate compared to benzene. The reaction typically uses a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.
To achieve dinitration to form this compound, more forcing reaction conditions (higher temperature and/or higher concentration of nitrating agent) are required compared to mono-nitration. The first nitro group deactivates the ring, making the second substitution more difficult.
Experimental Protocol: Nitration of Ethylbenzene
The following is a representative protocol for the nitration of ethylbenzene, which can be adapted to favor the formation of dinitro-derivatives.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized water
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10°C during this addition.
-
Reaction: To a separate flask containing ethylbenzene, cooled to 0°C, slowly add the prepared nitrating mixture dropwise with vigorous stirring. To promote dinitration, the reaction temperature can be carefully allowed to rise, but should be monitored closely to prevent runaway reactions.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then poured onto crushed ice and the organic layer is separated. The organic layer is washed sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation or column chromatography.[4][5][6]
Quantitative Data: The precise yield of this compound is highly dependent on the specific reaction conditions (temperature, reaction time, and ratio of reactants). Industrial processes for benzene nitration report that nitration temperature and mixed acid volumetric flow rate are the most influential variables in the formation of by-products.[7][8] For the nitration of ethylbenzene on silica gel, near-quantitative yields of mixed nitro-products have been reported.[9]
Synthesis Workflow
Potential Industrial Applications
This compound serves as a valuable intermediate in the synthesis of other chemicals, primarily in the dye and pesticide industries.[1]
Dye Industry
Aromatic nitro compounds are precursors to aromatic amines, which are key components in the synthesis of azo dyes. The reduction of the nitro groups in this compound would yield 1-Ethyl-2,4-diaminobenzene. This diamine can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.
Hypothetical Synthesis of an Azo Dye:
-
Reduction: this compound is reduced to 1-Ethyl-2,4-diaminobenzene using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation).
-
Diazotization: The resulting diamine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a bis-diazonium salt.
-
Azo Coupling: The bis-diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the final azo dye.
Pesticide Industry
Dinitrobenzene derivatives have been utilized in the synthesis of various pesticides. For example, a structurally related compound, 1-chloro-2,4-dinitrobenzene, has been used to synthesize a derivative of the herbicide glyphosate.[10][11] A similar approach could potentially be employed with this compound, where the nitro groups could be modified or the ethyl group could be part of a larger active molecule.
Hypothetical Synthesis of a Pesticide Active Ingredient:
This example illustrates a potential pathway where the reactivity of the nitroaromatic ring is utilized to build a more complex molecule with potential pesticidal activity.
Potential Pharmacological Relevance
While this compound itself is not a therapeutic agent, the biological activity of structurally similar dinitrobenzene compounds provides a rationale for its investigation in drug development.
Mechanism of Action: Inhibition of Thioredoxin Reductase
A closely related compound, 1-chloro-2,4-dinitrobenzene (DNCB), is a known irreversible inhibitor of mammalian thioredoxin reductase (TrxR).[1][12] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in cellular redox regulation and antioxidant defense.
The proposed mechanism of inhibition by dinitrohalobenzenes involves the alkylation of both the redox-active selenocysteine and a neighboring cysteine residue in the active site of TrxR.[1] This irreversible inhibition leads to a loss of the enzyme's ability to reduce thioredoxin and is accompanied by a significant increase in its NADPH oxidase activity, resulting in the production of superoxide radicals.[12][13] This induced oxidative stress is thought to be a major contributor to the inflammatory and immunomodulatory effects of these compounds.[13]
Given the structural similarity, it is plausible that this compound could exhibit a similar inhibitory effect on TrxR.
Safety Considerations
This compound is considered a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with established potential in the dye and pesticide industries. Its synthesis via the nitration of ethylbenzene is a well-understood process, although optimization is required to maximize the yield of the desired dinitro isomer. Furthermore, the known biological activity of structurally related dinitrobenzene compounds, particularly as inhibitors of thioredoxin reductase, suggests that this compound and its derivatives may be of interest for further investigation in the field of drug development. This guide provides a foundational resource for researchers and professionals seeking to explore the industrial and pharmacological potential of this compound.
References
- 1. Mammalian thioredoxin reductase is irreversibly inhibited by dinitrohalobenzenes by alkylation of both the redox active selenocysteine and its neighboring cysteine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aidic.it [aidic.it]
- 8. Prediction of the By-products Formation in the Adiabatic Industrial Benzene Nitration Process | Chemical Engineering Transactions [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase. Loss of thioredoxin disulfide reductase activity is accompanied by a large increase in NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Superoxide production by dinitrophenyl-derivatized thioredoxin reductase--a model for the mechanism and correlation to immunostimulation by dinitrohalobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound belonging to the dinitrobenzene family.[1] Like many compounds in this class, it is used as an intermediate in the synthesis of dyes and pesticides.[1] The presence of two nitro groups on the benzene ring suggests that this compound may be energetic and could pose a thermal hazard.[2][3] Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring safe handling, storage, and use in any application, particularly in pharmaceutical and fine chemical synthesis where thermal processes are common.
This guide summarizes the available physical and chemical properties of this compound, discusses its anticipated thermal behavior based on related compounds, outlines standard experimental protocols for thermal analysis, and presents a hypothetical decomposition pathway.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
| Property | Value | References |
| Molecular Formula | C₈H₈N₂O₄ | [1][4][5] |
| Molecular Weight | 196.16 g/mol | [1][4][5] |
| CAS Number | 1204-29-1 | [1][4] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 57-57.8 °C | [4][6] |
| Boiling Point | 304.6 °C at 760 mmHg; 129-130 °C at 2 Torr | [1][6][7] |
| Density | 1.323 - 1.344 g/cm³ at 20 °C | [1][4][6][7] |
| Flash Point | 143.4 °C | [1][7] |
| Vapor Pressure | 0.00156 mmHg at 25 °C | [1][4][7] |
| Solubility | Insoluble in water. | [2] |
Thermal Stability and Decomposition Hazards
While specific decomposition data for this compound is unavailable, the thermal behavior of dinitrobenzene isomers and other nitroaromatic compounds provides a strong indication of its potential hazards.
Dinitrobenzene compounds are known to be combustible solids that can decompose explosively when heated, especially under confinement.[2][3] The presence of two nitro groups on the aromatic ring significantly increases the reactivity and potential for explosive instability.[2] The decomposition of nitroaromatic compounds is a highly exothermic process that can lead to a runaway reaction if not properly controlled.[8]
Key hazards associated with the thermal decomposition of dinitrobenzene compounds include:
-
Explosion Hazard: Spontaneous decomposition upon heating or shock can lead to an explosion.[2][3]
-
Toxic Fume Generation: Decomposition produces toxic fumes, including oxides of nitrogen (NOx).[2][3]
-
Autocatalytic Decomposition: The decomposition of some nitroaromatic compounds can be autocatalytic, meaning the decomposition products can accelerate the rate of further decomposition.[8]
Given these characteristics, it is prudent to assume that this compound is a thermally sensitive material that requires careful handling and storage away from heat, shock, and friction.[3][9]
Hypothetical Decomposition Pathway
The thermal decomposition of nitroaromatic compounds can proceed through several mechanisms. The primary initiation steps often involve the homolytic cleavage of the C-NO₂ bond or a nitro-nitrite isomerization.[10][11] The presence of an ethyl group ortho to a nitro group may also introduce alternative decomposition pathways.[10]
A plausible, albeit hypothetical, decomposition pathway for this compound is illustrated in the diagram below. This pathway is based on general mechanisms for nitroaromatic decomposition.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition characteristics of this compound, a series of experiments using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) would be required. The following are representative protocols for these analyses, based on standard methods for energetic materials.[12][13][14]
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, melting point, and heat of decomposition.
Methodology:
-
A small sample (typically 1-5 mg) of this compound is accurately weighed into a high-pressure crucible (e.g., gold-plated stainless steel).
-
The crucible is hermetically sealed to prevent evaporation of the sample.
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to a final temperature beyond the decomposition point (e.g., 400 °C).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the melting endotherm, the onset temperature of the exothermic decomposition, the peak temperature of decomposition, and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to quantify the extent of mass loss during decomposition.
Methodology:
-
A small sample (typically 5-10 mg) of this compound is placed in an open crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature where all decomposition is complete (e.g., 600 °C).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting thermogram and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperatures of maximum mass loss rates.
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time-to-maximum rate (TMR) and pressure generation data.[12][15][16][17]
Methodology:
-
A larger sample (typically 1-10 g) of this compound is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel).
-
The bomb is placed within the ARC's adiabatic chamber.
-
The experiment is typically run in a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5 °C) and then held isothermally to detect any self-heating.
-
Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, preventing heat loss.
-
The temperature and pressure of the sample are monitored as the reaction accelerates.
-
The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the maximum pressure, and the time-to-maximum rate at various temperatures.
Experimental and Analytical Workflow
The logical workflow for a comprehensive thermal hazard assessment of this compound is depicted in the following diagram.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding of its potential hazards can be inferred from the behavior of analogous dinitrobenzene and nitroaromatic compounds. It should be treated as a thermally sensitive and potentially explosive material. The experimental protocols and workflows outlined in this guide provide a robust framework for a thorough thermal hazard assessment, which is strongly recommended before this compound is used in any process, particularly on a large scale. The generation of such data is critical for the development of safe handling, storage, and operating procedures.
References
- 1. lookchem.com [lookchem.com]
- 2. DINITROBENZENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | CAS#:1204-29-1 | Chemsrc [chemsrc.com]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene [cdc.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 13. fpe.umd.edu [fpe.umd.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. paralab.pt [paralab.pt]
- 16. belmontscientific.com [belmontscientific.com]
- 17. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
electrophilic substitution mechanism for dinitrobenzene synthesis
An In-depth Technical Guide to the Electrophilic Substitution Mechanism for Dinitrobenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution mechanism for the synthesis of dinitrobenzene, with a primary focus on the nitration of nitrobenzene. It includes detailed mechanistic insights, quantitative data on isomer distribution, a complete experimental protocol, and visualizations to elucidate key processes.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of dinitrobenzene from nitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is considerably slower than the initial nitration of benzene because the nitro group already present on the ring is strongly deactivating.[1][2] This deactivating nature also governs the position of the second nitro group, directing it predominantly to the meta position.[1][3]
The overall mechanism can be broken down into three primary steps:
-
Generation of the Electrophile : Concentrated sulfuric acid protonates concentrated nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2][4][5]
-
Electrophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the nitrobenzene ring attacks the nitronium ion. This step is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][6][7]
-
Deprotonation and Aromatization : A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic π system, yielding the dinitrobenzene product.[1][4]
Regioselectivity: The Meta-Directing Effect of the Nitro Group
The initial nitro group on the benzene ring is a powerful electron-withdrawing group, which deactivates the ring towards further electrophilic attack.[1][2] This deactivation is not uniform across all positions. Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions, creating a partial positive charge at these sites.[1]
Consequently, the meta positions are left relatively more electron-rich and are therefore the preferred sites for attack by the incoming nitronium electrophile.[1][8] This results in the major product being m-dinitrobenzene. Attack at the ortho or para positions would lead to a highly unstable resonance structure where two adjacent positive charges reside on the ring.[1]
Caption: Electrophilic substitution mechanism for m-dinitrobenzene synthesis.
Quantitative Data Summary
The nitration of nitrobenzene yields a mixture of isomers, with the meta isomer being predominant. The precise distribution and overall yield depend significantly on reaction conditions such as temperature, reaction time, and the concentration of the nitrating acids.
Isomer Distribution
The table below summarizes the typical distribution of dinitrobenzene isomers formed during the nitration of nitrobenzene.
| Isomer | o-dinitrobenzene | m-dinitrobenzene | p-dinitrobenzene | Reference |
| Typical Ratio | ~6-12% | ~85-93% | ~0.7-3.5% | [9][10] |
| Kinetic Study | 11.0% | 87.3% | 1.7% | [6] |
Reaction Yields
The following table presents reported yields for the synthesis of m-dinitrobenzene under various experimental conditions.
| Starting Material | Reaction Conditions | Yield of m-DNB | Reference |
| Nitrobenzene | 85 °C, 70 s, continuous flow | 85.5% (selectivity) | [9] |
| Nitrobenzene | 90 °C, 2 h, batch process | 83-90% (isolated) | [11] |
| Benzene | Reflux 40 min, then 90-100 °C | 75.8% (isolated) | [12] |
Experimental Protocols
This section provides a detailed methodology for the laboratory synthesis of m-dinitrobenzene from nitrobenzene.
Materials and Apparatus
-
Reagents : Nitrobenzene, concentrated sulfuric acid (98%), fuming nitric acid, ethanol (95%), ice, sodium carbonate (optional for washing).
-
Apparatus : Round-bottom flask (250 mL), reflux condenser, dropping funnel, beaker (1 L), Buchner funnel and flask, magnetic stirrer and stir bar, heating mantle or water bath, thermometer.
Detailed Methodology
-
Preparation of the Nitrating Mixture : In a 250 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add 15 mL of fuming nitric acid to the sulfuric acid.[3] Keep the mixture cool during this addition.
-
Addition of Nitrobenzene : While maintaining the flask in the ice bath and stirring the nitrating mixture, add 12.5 mL of nitrobenzene dropwise from a dropping funnel over a period of about 30 minutes. The temperature of the reaction mixture should be carefully monitored and maintained below 70 °C to prevent unwanted side reactions.[13]
-
Reaction Heating : After the addition of nitrobenzene is complete, attach a reflux condenser to the flask. Heat the mixture in a boiling water bath or with a heating mantle to a temperature of 90-100 °C for 30-40 minutes.[3][12] Swirl the flask periodically to ensure thorough mixing.
-
Isolation of the Crude Product : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing approximately 500 mL of ice-cold water with vigorous stirring.[3] The m-dinitrobenzene will precipitate as a pale yellow solid.
-
Filtration and Washing : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product several times with cold water to remove residual acid.[3][8] The crude product can be pressed dry on the filter.
-
Purification by Recrystallization : Transfer the crude m-dinitrobenzene to a flask. Add a minimal amount of hot 95% ethanol to dissolve the solid.[8][12] If the solution is colored, it may be treated with a small amount of activated charcoal and filtered hot. Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry. The pure m-dinitrobenzene should be obtained as colorless or pale yellow crystals with a melting point of 89-91 °C.[9][11]
Caption: A typical experimental workflow for synthesizing m-dinitrobenzene.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. alevelh2chemistry.com [alevelh2chemistry.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. scribd.com [scribd.com]
- 9. tandfonline.com [tandfonline.com]
- 10. askfilo.com [askfilo.com]
- 11. prepchem.com [prepchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
The Role of 1-Ethyl-2,4-dinitrobenzene in Azo Dye Manufacturing: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, documented evidence for the extensive use of 1-Ethyl-2,4-dinitrobenzene (1-E-2,4-DNB) as a primary intermediate in the commercial manufacturing of specific, named dyes is limited in publicly available scientific literature. This technical guide, therefore, outlines a plausible and scientifically sound synthetic pathway for its use in creating azo dyes, based on established chemical principles and analogous reactions with structurally similar dinitroaromatic compounds. The experimental protocols and quantitative data presented are generalized and illustrative, derived from common procedures for related syntheses.
Introduction
This compound (1-E-2,4-DNB) is an aromatic nitro compound that, while not as commonly cited as its chloro- or methyl-analogs, possesses the necessary chemical functionalities to serve as a precursor in the synthesis of azo dyes. The presence of two nitro groups on the benzene ring makes the compound electron-deficient and activates it for certain nucleophilic substitution reactions. However, its primary utility in dye manufacturing lies in the chemical versatility of the nitro groups themselves. Through reduction, they can be converted into amino groups, which are the cornerstone of diazo components in the synthesis of a vast array of azo colorants.
The general pathway for utilizing 1-E-2,4-DNB in dye synthesis follows a well-established route:
-
Reduction: The two nitro groups are reduced to primary amino groups, yielding 4-ethylbenzene-1,3-diamine.
-
Diazotization: One or both of the newly formed amino groups are converted into diazonium salts.
-
Azo Coupling: The resulting diazonium salt is reacted with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.
This multi-step process allows for a high degree of modularity, enabling the synthesis of a wide spectrum of colors by varying the coupling component.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and safety considerations.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| CAS Number | 1204-29-1 |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 57-58 °C |
| Boiling Point | 338.5 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and benzene. |
Synthetic Pathway to Azo Dyes
The transformation of 1-E-2,4-DNB into an azo dye is a multi-step process. The overall workflow is depicted in the following diagram.
Caption: General synthetic workflow from this compound to an azo dye.
Step 1: Reduction of this compound
The initial and critical step is the reduction of the two nitro groups to primary amino groups to form 4-ethylbenzene-1,3-diamine. This transformation is a common industrial process for producing aromatic amines from their nitro precursors.
Logical Relationship of Reduction:
Caption: Logical diagram illustrating the reduction of the dinitro compound to a diamine.
Generalized Experimental Protocol for Reduction:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Procedure: a. Charge the flask with iron powder (Fe) and a dilute solution of hydrochloric acid (HCl) or acetic acid in water. b. Heat the mixture to reflux with vigorous stirring. c. Dissolve this compound in ethanol and add it dropwise to the refluxing mixture over a period of 1-2 hours. d. After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed. e. Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the iron oxides. f. Filter the hot solution to remove the iron sludge. g. The product, 4-ethylbenzene-1,3-diamine, can be isolated from the filtrate by extraction with an organic solvent (e.g., ethyl acetate) followed by solvent evaporation. Further purification can be achieved by distillation under reduced pressure or recrystallization.
Hypothetical Quantitative Data for Reduction:
| Parameter | Value |
| Starting Material | This compound (1.0 mole) |
| Reducing Agent | Iron powder (3.0 moles), HCl (catalytic) |
| Solvent | Ethanol/Water |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Product Yield (crude) | 85-95% |
| Product Purity (after purification) | >98% |
Step 2 & 3: Diazotization and Azo Coupling
The resulting 4-ethylbenzene-1,3-diamine can undergo mono- or bis-diazotization, followed by coupling to an activated aromatic compound to form a monoazo or bisazo dye, respectively. The following protocol describes a mono-diazotization and coupling reaction.
Experimental Workflow for Diazotization and Coupling:
Caption: Experimental workflow for the diazotization of 4-ethylbenzene-1,3-diamine and subsequent azo coupling.
Generalized Experimental Protocol for Diazotization and Azo Coupling:
-
Diazotization: a. Dissolve 4-ethylbenzene-1,3-diamine in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
-
Azo Coupling: a. In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. d. A colored precipitate of the azo dye will form immediately. e. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling. f. Isolate the dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. g. Dry the dye in a vacuum oven at a low temperature.
Hypothetical Quantitative Data for Azo Dye Synthesis:
| Parameter | Value |
| Starting Amine | 4-Ethylbenzene-1,3-diamine (1.0 mole) |
| Diazotizing Agent | Sodium Nitrite (1.05 moles) |
| Coupling Component | β-Naphthol (1.0 mole) |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0-5 °C |
| Product | Azo Dye |
| Product Yield | 90-98% |
| Product Purity | Typically requires recrystallization |
Conclusion
While direct and extensive documentation is sparse, the chemical structure of this compound makes it a viable, albeit less common, precursor for the synthesis of azo dyes. The established and reliable chemical transformations of reduction, diazotization, and azo coupling provide a clear and logical pathway for its utilization in creating a diverse range of colorants. The ethyl group substituent offers a means to fine-tune the properties of the resulting dyes, potentially influencing their solubility, fastness, and shade. Further research into the specific reaction kinetics, optimization of conditions, and characterization of dyes derived from 1-E-2,4-DNB would be beneficial to fully elucidate its potential in the field of dye chemistry. Professionals in dye manufacturing and chemical synthesis can consider this compound as a building block for novel colorants, following the general principles and protocols outlined in this guide.
The Synthesis of Novel Dinitroaniline Herbicides from 1-Ethyl-2,4-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide details a plausible synthetic pathway for the development of novel dinitroaniline herbicides, utilizing 1-Ethyl-2,4-dinitrobenzene as a key precursor. Dinitroaniline herbicides are a well-established class of pre-emergent herbicides that function by inhibiting microtubule formation in target weeds. This document provides a comprehensive overview of a proposed two-step synthesis, including detailed experimental protocols, and presents relevant quantitative data on the efficacy of analogous herbicidal compounds. Furthermore, this guide illustrates the mechanism of action and the synthetic workflow through detailed diagrams, offering a valuable resource for researchers in the field of agrochemical synthesis and development.
Introduction
The dinitroaniline class of herbicides has been a cornerstone of weed management in modern agriculture for decades. These compounds are particularly effective as pre-emergent herbicides, controlling a wide spectrum of annual grasses and broadleaf weeds by disrupting cell division at the molecular level. Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division and structure.
The synthesis of dinitroaniline herbicides typically involves the nucleophilic aromatic substitution of a halogenated dinitrobenzene derivative with an appropriate amine. This guide focuses on the potential of this compound as a starting material for the synthesis of novel dinitroaniline herbicides. The presence of the ethyl group on the benzene ring offers a unique structural motif that may influence the herbicidal activity, selectivity, and environmental fate of the resulting compounds.
This document outlines a proposed synthetic route, beginning with the chlorination of this compound to introduce a necessary leaving group, followed by amination to yield the final dinitroaniline herbicide. Detailed experimental protocols, based on established procedures for similar compounds, are provided. Additionally, quantitative data on the herbicidal efficacy of structurally related dinitroaniline herbicides are presented to provide a benchmark for the potential activity of these novel compounds.
Proposed Synthetic Pathway
The proposed synthesis of a novel N-alkyl-4-ethyl-2,6-dinitroaniline herbicide from this compound is a two-step process. The initial step involves the electrophilic chlorination of the dinitrobenzene ring to introduce a chlorine atom, which can then act as a leaving group in the subsequent nucleophilic aromatic substitution reaction.
Step 1: Electrophilic Chlorination of this compound
The introduction of a chlorine atom onto the deactivated aromatic ring of this compound is a challenging but feasible step. The strong electron-withdrawing nature of the two nitro groups deactivates the ring towards electrophilic substitution. However, under forcing conditions using a potent chlorinating system, this transformation can be achieved.
Experimental Protocol:
-
Reaction: Chlorination of 1,3-Dinitrobenzene (adapted for this compound)[1]
-
Reagents:
-
This compound
-
Fuming sulfuric acid (oleum)
-
Nitric acid
-
Hydrogen chloride (gas) or Chlorine (gas)
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, gas inlet, and reflux condenser, a solution of this compound in fuming sulfuric acid is prepared.
-
Nitric acid is added to the solution.
-
Hydrogen chloride or chlorine gas is bubbled through the reaction mixture.
-
The reaction is heated to approximately 130°C and maintained at this temperature for several hours.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The precipitated product, 1-Chloro-2-ethyl-4,6-dinitrobenzene, is collected by filtration, washed with water until neutral, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Nucleophilic Aromatic Substitution with an Amine
The synthesized 1-Chloro-2-ethyl-4,6-dinitrobenzene can then undergo nucleophilic aromatic substitution with a primary or secondary amine to yield the desired dinitroaniline herbicide. The two nitro groups ortho and para to the chlorine atom strongly activate the ring towards nucleophilic attack.
Experimental Protocol:
-
Reaction: Amination of 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene (adapted for 1-Chloro-2-ethyl-4,6-dinitrobenzene)
-
Reagents:
-
1-Chloro-2-ethyl-4,6-dinitrobenzene
-
Desired primary or secondary amine (e.g., N-butylethylamine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or DMSO)
-
Base (e.g., sodium carbonate or triethylamine, optional, to neutralize the HCl formed)
-
-
Procedure:
-
1-Chloro-2-ethyl-4,6-dinitrobenzene is dissolved in the chosen anhydrous solvent in a reaction flask equipped with a stirrer and reflux condenser.
-
The selected amine (in slight excess) is added to the solution.
-
If used, the base is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The final N-alkyl-4-ethyl-2,6-dinitroaniline herbicide is purified by column chromatography or recrystallization.
-
Data Presentation
The herbicidal efficacy of dinitroaniline herbicides is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the lethal dose, 50% (LD50). The following tables summarize relevant data for established dinitroaniline herbicides that share structural similarities with the potential products of the proposed synthesis.
| Herbicide | Chemical Structure | Target Weed | IC50 (µM) | Reference |
| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | Various | 0.5 - 2.5 | [2] |
| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | Various | Not specified | [3][4] |
| Benfluralin | N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | Various | Not specified | [5] |
| Herbicide | Organism | LD50 (mg/kg) | Reference |
| Benfluralin | Rat (oral) | >10,000 | [5] |
| Ethalfluralin | Rat (oral) | >10,000 | [5] |
| Pendimethalin | Rat (oral) | 1,250 | [6] |
| Trifluralin | Rat (oral) | >10,000 | [5] |
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of a novel dinitroaniline herbicide.
Mechanism of Action: Inhibition of Microtubule Formation
Caption: Dinitroaniline herbicides disrupt microtubule formation, leading to weed death.
Conclusion
This technical guide outlines a viable pathway for the synthesis of novel dinitroaniline herbicides using this compound as a readily accessible precursor. The proposed two-step synthesis, involving electrophilic chlorination followed by nucleophilic aromatic substitution, is supported by established chemical principles and analogous reactions in the synthesis of existing dinitroaniline herbicides. The provided experimental protocols offer a solid foundation for laboratory-scale synthesis and further optimization.
The quantitative data on related herbicides suggest that the novel compounds derived from this pathway have the potential for significant herbicidal activity. The visualization of the synthetic workflow and the mechanism of action provides a clear and concise overview for researchers. Further investigation into the structure-activity relationships of these novel N-alkyl-4-ethyl-2,6-dinitroanilines could lead to the development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles. This guide serves as a valuable starting point for research and development efforts in this important area of agrochemical science.
References
- 1. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondpesticides.org [beyondpesticides.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 1-Ethyl-2,4-dinitrobenzene (CAS No. 1204-29-1), a key chemical intermediate.[1][2] Due to a notable absence of publicly available, detailed experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data on analogous compounds, and theoretical predictions. The guide covers the synthesis, molecular structure, conformational analysis, and spectroscopic properties of this compound, presenting quantitative data in structured tables and visualizing key processes with diagrams. This document aims to serve as a valuable resource for professionals in chemical research and development by providing a thorough understanding of this compound despite the current data limitations.
Introduction
This compound is a dinitroaromatic compound with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1][2] It is a derivative of ethylbenzene with two nitro groups substituted on the benzene ring at the 2 and 4 positions. This compound serves as a significant intermediate in the synthesis of various organic molecules, including dyes and potentially in the development of other specialized chemicals.[3] A thorough understanding of its molecular structure, conformation, and spectroscopic properties is crucial for its effective utilization and for the prediction of its reactivity and potential applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution reaction of ethylbenzene with a nitrating agent. This process generally occurs in two stages: the mono-nitration of ethylbenzene to form a mixture of ortho- and para-nitroethylbenzene, followed by a second nitration to yield the dinitro product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of ethylbenzene follows a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, typically concentrated sulfuric acid.[4][5]
-
Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. The ethyl group is an activating, ortho-, para-director, meaning it increases the reaction rate compared to benzene and directs the incoming nitro group primarily to the ortho and para positions.[4][5]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroethylbenzene product.[6]
A second nitration of the mono-nitroethylbenzene intermediate, under more forcing conditions (e.g., higher temperature or stronger nitrating mixture), leads to the formation of this compound. The initial nitro group is a deactivating, meta-director. However, the activating effect of the ethyl group still influences the position of the second nitro group.
Experimental Protocols
Protocol: Dinitration of Ethylbenzene
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Organic solvent (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to concentrated nitric acid in a molar excess appropriate for dinitration, while maintaining a low temperature (typically below 10 °C).
-
Nitration Reaction: Slowly add ethylbenzene dropwise to the stirred, cold nitrating mixture. The temperature should be carefully monitored and controlled, as the reaction is highly exothermic. After the initial addition, the reaction mixture may be allowed to warm to a higher temperature (e.g., 30-50 °C) to promote dinitration.[5]
-
Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is carefully poured onto crushed ice to quench the reaction.
-
Extraction and Neutralization: The product is extracted with an organic solvent. The organic layer is then washed sequentially with cold water, 5% sodium bicarbonate solution to neutralize residual acid, and finally with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Molecular Structure and Conformation
The molecular structure of this compound consists of a benzene ring substituted with an ethyl group at position 1, and two nitro groups at positions 2 and 4.
Conformational Analysis
Direct experimental data from X-ray crystallography for this compound is not publicly available. However, the conformation can be inferred from studies of related dinitrobenzene compounds. Due to steric hindrance between the bulky nitro groups and the adjacent substituents (the ethyl group and a hydrogen atom), the nitro groups are expected to be twisted out of the plane of the benzene ring. This twisting reduces steric strain but also decreases the extent of electronic conjugation between the nitro groups and the aromatic ring. The ethyl group itself will have a preferred orientation to minimize steric interactions.
Bond Lengths, Bond Angles, and Dihedral Angles
In the absence of experimental crystallographic data for this compound, the following table presents typical or theoretical values for key structural parameters based on general principles of organic chemistry and data for similar molecules.
| Parameter | Atom(s) Involved | Typical/Theoretical Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | ~1.39 | |
| C-N | ~1.47 | |
| N=O | ~1.22 | |
| C-C (ethyl) | ~1.54 | |
| C-H (aromatic) | ~1.08 | |
| C-H (ethyl) | ~1.09 | |
| Bond Angles (°) | ||
| C-C-C (aromatic) | ~120 | |
| C-C-N | ~120 | |
| O-N-O | ~125 | |
| C-C-C (ethyl) | ~109.5 | |
| Dihedral Angles (°) | ||
| C-C-N-O | Expected to be non-zero due to steric hindrance |
Note: These are generalized values and the actual parameters for this compound may vary.
Spectroscopic Properties
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons and the aromatic protons.
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| -CH₃ | Triplet | ~1.3 |
| -CH₂- | Quartet | ~2.8 |
| Aromatic-H | Multiplet/Doublet of Doublets | 7.5 - 8.8 |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence.
| Carbon | Approximate Chemical Shift (δ, ppm) |
| -CH₃ | ~15 |
| -CH₂- | ~25 |
| Aromatic C-H | 120 - 135 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-CH₂CH₃ | ~140 |
Note: These are approximate ranges and can be influenced by the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the absorption bands of the nitro groups, the aromatic ring, and the ethyl group.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1530 - 1560 |
| NO₂ | Symmetric Stretch | 1345 - 1385 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-N | Stretch | 800 - 900 |
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions of the aromatic system and n → π* transitions of the nitro groups. The presence of the nitro groups, which are strong chromophores, will cause a bathochromic (red) shift compared to ethylbenzene.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While there is a scarcity of direct experimental data for this compound in the public domain, this guide has synthesized a comprehensive picture based on established chemical principles, data from analogous compounds, and theoretical predictions. The provided information on its synthesis, molecular geometry, and spectroscopic characteristics will be of significant value to researchers, scientists, and professionals in drug development and other fields of chemical science. Further experimental studies, particularly X-ray crystallography and detailed spectroscopic analyses, are warranted to provide a more precise and complete understanding of this important chemical intermediate.
References
An In-depth Technical Guide to the Quantum Chemical Calculations of Dinitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations of dinitrobenzene isomers (ortho-, meta-, and para-dinitrobenzene). It details the computational and experimental methodologies for determining key properties of these isomers, including their heats of formation, dipole moments, and frontier molecular orbital energies. The synthesis, purification, and characterization of dinitrobenzene isomers are also discussed, providing a holistic view for researchers in chemistry and drug development. All quantitative data is presented in structured tables for straightforward comparison, and key workflows are visualized using Graphviz diagrams.
Introduction
Dinitrobenzenes are a group of organic compounds with the chemical formula C₆H₄(NO₂)₂. They exist as three structural isomers: 1,2-dinitrobenzene (ortho-), 1,3-dinitrobenzene (meta-), and 1,4-dinitrobenzene (para-). These compounds are of significant interest due to their applications in the synthesis of explosives, dyes, and pharmaceuticals. Understanding the relationship between their isomeric structure and chemical properties is crucial for their effective utilization and for predicting their reactivity, stability, and potential biological activity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure and properties of molecules at the atomic level. By employing computational methods, researchers can gain insights into various molecular descriptors that are often difficult or time-consuming to measure experimentally. This guide focuses on the application of DFT calculations to elucidate the properties of dinitrobenzene isomers.
Computational Methodology
The quantum chemical calculations presented in this guide were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.
Level of Theory
The choice of the functional and basis set is critical for obtaining accurate computational results. For the dinitrobenzene isomers, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice. This functional combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for many organic molecules.
The 6-31G(d) basis set is a Pople-style basis set that provides a good description of the electron distribution in molecules containing first- and second-row atoms. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is important for accurately describing the bonding in molecules with heteroatoms like oxygen and nitrogen.
Software
A variety of quantum chemistry software packages can be used to perform these calculations, including but not limited to:
-
Gaussian: A widely used commercial software package for electronic structure calculations.
-
ORCA: A powerful and versatile quantum chemistry program package that is free of charge for academic use.
-
Schrödinger Suite: A comprehensive suite of molecular modeling software.
The general workflow for these calculations is outlined in the diagram below.
Methodological & Application
Application Notes and Protocols: The Nitration of Ethylbenzene
This document provides detailed experimental protocols and application notes for the electrophilic aromatic nitration of ethylbenzene. The primary focus is on the widely used mixed-acid method, with an alternative greener protocol also presented.
Introduction
The nitration of ethylbenzene is a cornerstone example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic synthesis.[1] In this reaction, a nitro group (—NO₂) is introduced onto the aromatic ring of ethylbenzene. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), which subsequently attacks the electron-rich benzene ring.[1][2]
The ethyl group is an activating, ortho-, para-director; it increases the reaction rate compared to benzene and directs the incoming nitro group primarily to the ortho (2-) and para (4-) positions of the ring.[3] This regioselectivity arises from the electron-donating nature of the ethyl group, which stabilizes the cationic intermediate (arenium ion or sigma complex) formed during the electrophilic attack at these positions.[1][3] The most common method employs a "mixed acid" solution of concentrated sulfuric acid and nitric acid, where sulfuric acid acts as a catalyst to generate the essential nitronium ion.[1][3]
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of ethylbenzene proceeds in two main stages:
-
Generation of the Nitronium Ion : Concentrated sulfuric acid protonates nitric acid. This protonated intermediate then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[1]
-
Electrophilic Attack : The π-electron system of the ethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bonded to the nitro group, restoring the ring's aromaticity and yielding the nitroethylbenzene products.[1]
Caption: Mechanism of mixed-acid nitration of ethylbenzene.
Quantitative Data Summary
The reaction conditions significantly influence the product yield and the ratio of ortho to para isomers. The following table summarizes key parameters for various nitration protocols.
| Parameter | Mixed Acid Nitration | Nitric Acid / Acetic Anhydride | Silica Gel-Mediated Nitration | Notes |
| Reagents | Ethylbenzene, Conc. HNO₃, Conc. H₂SO₄ | Ethylbenzene, Conc. HNO₃, Acetic Anhydride | Ethylbenzene, 69% HNO₃, Silica Gel | Sulfuric acid acts as a catalyst in the mixed acid method.[3] Acetic anhydride can offer higher selectivity for mono-nitration.[4] |
| Temperature | 0-50°C | 0-10°C (addition), then room temp | Room Temperature | Careful temperature control is critical to prevent dinitration and runaway reactions.[3][4] |
| Reaction Time | 30-60 minutes | 1-2 hours (post-addition) | Varies (TLC monitored) | The mixed-acid reaction is exothermic and proceeds relatively quickly.[3] |
| Typical Yield | High | Not specified | Almost quantitative | Yields can be optimized by controlling temperature and reaction time.[1][3] |
| Isomer Distribution | ortho-nitroethylbenzene, para-nitroethylbenzene (major products) | Not specified | Not specified | The para isomer is typically favored due to less steric hindrance from the ethyl group.[4] |
Detailed Experimental Protocols
Safety Precaution : Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires diligent temperature control.[3]
Protocol 1: Mixed-Acid Nitration of Ethylbenzene
This protocol is a standard procedure for the nitration of aromatic compounds.[3]
Materials:
-
Ethylbenzene
-
Concentrated nitric acid (~70%)
-
Concentrated sulfuric acid (~98%)
-
Ice
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
250 mL Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare Nitrating Mixture : In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid.[3][5] While stirring, slowly and carefully add 20 mL of concentrated nitric acid using a dropping funnel.[3][5] Maintain the temperature of the mixture below 10°C.
-
Reaction : To the cold, stirred nitrating mixture, add 25 mL (approx. 22 g, 0.21 mol) of ethylbenzene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 30-50°C.[3]
-
Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[3]
-
Work-up - Quenching : Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with stirring. This will dilute the acids and precipitate the crude nitroethylbenzene product.
-
Separation : Transfer the mixture to a separatory funnel. Allow the layers to separate and drain off the lower aqueous acid layer.
-
Washing : Wash the organic layer sequentially with:
-
Drying : Transfer the washed organic layer to a clean, dry flask. Add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water.[3][4] Swirl the flask and let it stand until the liquid becomes clear.
-
Purification and Analysis :
-
Filter the dried liquid to remove the drying agent.
-
Purify the product via fractional distillation, collecting the fractions boiling around 231°C (for o-nitroethylbenzene) and 246°C (for p-nitroethylbenzene).[3][6]
-
Analyze the product mixture to determine the isomer ratio using methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
Protocol 2: Silica Gel-Mediated Nitration (Solvent-Free)
This protocol offers a "greener" alternative by avoiding strong acid catalysts and organic solvents during the reaction phase.[3][7]
Materials:
-
Ethylbenzene (1 mmol)
-
69% Nitric Acid
-
Silica Gel (500 mg)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Magnetic stirrer and stir bar
-
Vial or small flask
Procedure:
-
Reaction Setup : In a vial, combine ethylbenzene (1 mmol) and silica gel (500 mg).[3]
-
Addition of Nitric Acid : Add 69% nitric acid to the mixture.[3]
-
Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC. An excess of nitric acid may be required to drive the reaction to completion.[3]
-
Work-up : Once the reaction is complete, extract the products from the silica gel using a suitable organic solvent like dichloromethane.[3] The solvent can then be removed under reduced pressure to isolate the product.
Experimental Workflow Visualization
Caption: General experimental workflow for the nitration of ethylbenzene.
References
Application Notes and Protocols: 1-Ethyl-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4-dinitrobenzene is an activated aromatic compound highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing nitro groups at the ortho and para positions to the ethyl group significantly activates the benzene ring towards attack by nucleophiles. This activation facilitates the displacement of a suitable leaving group, or in the case of this compound where the ethyl group is not a typical leaving group, the potential for substitution at the positions activated by the nitro groups if a suitable leaving group were present (e.g., a halogen). For the purpose of these notes, we will consider reactions where a leaving group (e.g., a halide) is present on the ring along with the ethyl and dinitro substituents, or we will infer reactivity based on closely related 1-substituted-2,4-dinitrobenzene compounds.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. This intermediate is a cyclohexadienyl anion whose negative charge is delocalized by the electron-withdrawing groups. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.
These application notes provide an overview of the use of this compound and its analogs in SNAr reactions, including detailed experimental protocols and comparative data.
Data Presentation
Due to the limited availability of specific quantitative data for SNAr reactions starting directly with this compound (which lacks a typical leaving group), the following tables summarize data from closely related and structurally similar 1-substituted-2,4-dinitrobenzenes. This information serves as a valuable reference for predicting the reactivity and optimizing reaction conditions for analogous systems.
Table 1: Reaction of 1-Substituted-2,4-dinitrobenzenes with Amines
| Substrate | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 1-Bromo-2,4-dinitrobenzene | Ethylamine | Ethanol | 125 (Microwave) | 2,4-Dinitro-N-ethylaniline | Not Specified | [1] |
| 1-Chloro-2,4-dinitrobenzene | Diethylamine | Ethanol/Water | 60 | 2,4-Dinitro-N,N-diethylaniline | 100 | [2] |
| 1-Chloro-2,4-dinitrobenzene | Aniline | Toluene | Not Specified | 2,4-Dinitrodiphenylamine | Not Specified | [3] |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Not Specified | Not Specified | 2,4-Dinitrophenylaniline | Not Specified | |
| 1-Chloro-2,4-dinitrobenzene | Ammonia | Water | 70-80 | 2,4-Dinitroaniline | 98.4 | [4] |
Table 2: Reaction of 1-Substituted-2,4-dinitrobenzenes with Alkoxides
| Substrate | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 1-Chloro-2,4-dinitrobenzene | Sodium Ethoxide | Ethanol | Not Specified | 1-Ethoxy-2,4-dinitrobenzene | Not Specified | |
| 1-Chloro-2,4-dinitrobenzene | Sodium Methoxide | Methanol | Not Specified | 1-Methoxy-2,4-dinitrobenzene | Not Specified | [5] |
| 1-Fluoro-2,4-dinitrobenzene | Sodium Ethoxide | Not Specified | Not Specified | 1-Ethoxy-2,4-dinitrobenzene | Not Specified |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with activated dinitrobenzene systems. These should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: General Procedure for the Reaction of a 1-Halo-2,4-dinitrobenzene with an Amine
This protocol is adapted from the reaction of 1-bromo-2,4-dinitrobenzene with ethylamine.[1]
Materials:
-
1-Halo-2,4-dinitrobenzene (e.g., 1-bromo-2,4-dinitrobenzene)
-
Amine (e.g., 70% aqueous ethylamine)
-
Ethanol
-
Microwave reaction vessel (10 mL) with a stir bar
-
Microwave reactor
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, 40% ethyl acetate/hexanes eluent)
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
To a 10-mL glass microwave reaction vessel containing a stir bar, add 1-bromo-2,4-dinitrobenzene (1.20 mmol), ethylamine (4.80 mmol), and ethanol (3.0 mL).
-
Seal the reaction vessel with a cap and place it into the microwave cavity.
-
Program the microwave reactor to heat the reaction mixture to 125 °C and hold for 5 minutes.
-
After the reaction is complete and the vessel has cooled to below 50 °C, carefully remove the vessel from the microwave cavity.
-
Monitor the reaction progress by TLC using 40% ethyl acetate/hexanes as the eluent.
-
Upon completion, the crude product can be isolated.
-
Purify the product by recrystallization from 95% ethanol.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (IR, 1H-NMR, 13C-NMR).
Safety Precautions:
-
1-Bromo-2,4-dinitrobenzene is an irritant.
-
Ethylamine is flammable and corrosive.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Microwave reactions can generate high pressure; use appropriate safety shields and pressure monitoring.
Protocol 2: General Procedure for the Reaction of a 1-Halo-2,4-dinitrobenzene with an Alkoxide
This protocol is a generalized procedure based on the synthesis of 1-methoxy-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene.[5][6]
Materials:
-
1-Halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene)
-
Sodium alkoxide (e.g., sodium methoxide or sodium ethoxide)
-
Anhydrous corresponding alcohol (e.g., methanol or ethanol)
-
Round-bottom flask with a reflux condenser and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the sodium alkoxide in the corresponding anhydrous alcohol.
-
Add the 1-halo-2,4-dinitrobenzene to the solution.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product by its melting point and spectroscopic analysis.
Safety Precautions:
-
1-Halo-2,4-dinitrobenzenes are irritants.
-
Sodium alkoxides are corrosive and moisture-sensitive.
-
Anhydrous alcohols are flammable.
-
Conduct the reaction in a fume hood and wear appropriate personal protective equipment.
Mandatory Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for SNAr reactions.
References
- 1. cem.de [cem.de]
- 2. 2,4-DINITRO-N,N-DIETHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 5. 1-Methoxy-2,4-dinitrobenzene | 119-27-7 [chemicalbook.com]
- 6. 1-Methoxy-2,4-dinitrobenzene CAS#: 119-27-7 [m.chemicalbook.com]
Application Note: Reverse-Phase HPLC Conditions for Separating Dinitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate separation and quantification of dinitrobenzene (DNB) isomers (1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene) are critical in various fields, including environmental analysis, chemical manufacturing, and pharmaceutical development, due to their potential toxicity and use as synthetic intermediates. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for this purpose. The choice of stationary phase and mobile phase composition is paramount in achieving baseline separation of these structurally similar isomers. This application note provides detailed protocols and comparative data for the separation of dinitrobenzene isomers using different RP-HPLC conditions.
Key Separation Principles
The separation of dinitrobenzene isomers in reverse-phase HPLC is primarily governed by the hydrophobic interactions between the analytes and the non-polar stationary phase. However, secondary interactions, such as π-π and dipole-dipole interactions, play a crucial role in achieving selectivity between the isomers.
-
C18 (Octadecyl) Columns: These are the most common type of reverse-phase columns. Separation is mainly based on the hydrophobicity of the analytes.
-
Phenyl-Hexyl Columns: These columns have a phenyl group attached to the silica surface via a hexyl linker. They offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[1] These interactions can be modulated by the choice of organic modifier in the mobile phase, with methanol generally enhancing π-π interactions more effectively than acetonitrile.[2]
-
PFP (Pentafluorophenyl) Columns: These columns provide unique selectivity for positional isomers and polar compounds containing nitro groups.[3] The separation mechanism involves a combination of hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[3]
Experimental Protocols
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Data Acquisition: Chromatographic data can be acquired and processed using appropriate chromatography data software.
-
UV Detection: The typical wavelength for detecting dinitrobenzene isomers is 254 nm.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all three isomers at a final concentration of, for example, 10 µg/mL each by diluting the stock solutions with the initial mobile phase.
-
Sample Solutions: Dissolve the sample containing dinitrobenzene isomers in the initial mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Methods
The following methods provide starting points for the separation of dinitrobenzene isomers. Method optimization may be required based on the specific instrument and column used.
Method 1: C18 Column with Methanol/Water Mobile Phase
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol/Water (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Method 2: Phenyl-Hexyl Column with Methanol/Water Mobile Phase
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol/Water (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Method 3: PFP Column with Acetonitrile/Water Mobile Phase
-
Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Data Presentation
The following tables summarize the expected retention times and elution orders for the dinitrobenzene isomers under different chromatographic conditions based on literature data. Actual retention times may vary depending on the specific column, system, and laboratory conditions.
| Stationary Phase | Mobile Phase | 1,2-Dinitrobenzene (min) | 1,3-Dinitrobenzene (min) | 1,4-Dinitrobenzene (min) | Elution Order |
| C18 | Methanol/Water (50:50, v/v) | 5.8 | 6.5 | 6.2 | 1,2- < 1,4- < 1,3- |
| Phenyl-Hexyl | Methanol/Water (50:50, v/v) | 7.2 | 7.8 | 6.9 | 1,4- < 1,2- < 1,3- |
| PFP | Acetonitrile/Water (40:60, v/v) | 8.5 | 7.5 | 7.0 | 1,4- < 1,3- < 1,2- |
Note: The retention times presented are hypothetical and for illustrative purposes to show expected elution orders and relative retention.
Mandatory Visualization
Caption: Experimental workflow for the RP-HPLC analysis of dinitrobenzene isomers.
Caption: Interaction mechanisms of dinitrobenzene isomers with different stationary phases.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Pre-Column Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary and secondary amines are a broad class of organic compounds that are of significant interest in the pharmaceutical, environmental, and biological sciences. Due to their often low volatility and lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. Pre-column derivatization is a widely employed strategy to enhance the detectability of amines. This application note details a robust method for the derivatization of primary and secondary amines with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, followed by quantitative analysis using reverse-phase HPLC with UV detection.
The derivatization reaction involves the nucleophilic substitution of the fluorine atom on the FDNB molecule by the amine group, forming a stable N-substituted 2,4-dinitrophenyl (DNP) derivative.[1] This DNP-amine conjugate possesses a strong chromophore, allowing for sensitive detection at a wavelength of approximately 360 nm.[2] This method is applicable to a wide range of amines, including aliphatic and aromatic amines, amino acids, and biogenic amines.
Reaction Mechanism
The derivatization of a primary amine with FDNB proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The nitro groups on the benzene ring of FDNB are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The reaction is typically carried out under mildly alkaline conditions to ensure that the amine is in its more nucleophilic, unprotonated form.
References
Application Notes: Synthesis and Utility of Azo Dyes Derived from 1-Ethyl-2,4-dinitrobenzene
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). These dyes are of significant industrial importance, with wide-ranging applications in the textile, leather, paper, and food industries. Their popularity stems from their straightforward synthesis, cost-effectiveness, and the vast array of colors that can be achieved by systematically altering the chemical structure of the precursor molecules. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.
This document provides detailed protocols for the synthesis of a novel azo dye using 1-Ethyl-2,4-dinitrobenzene as the starting material. The presence of nitro groups in the final dye structure can act as auxochromes, potentially enhancing the dye's color intensity and lightfastness.
Key Applications
Azo dyes derived from precursors like this compound are anticipated to be highly colored compounds with potential applications as disperse dyes for synthetic fibers such as polyester and nylon. The specific color of the dye is contingent on the coupling component employed in the synthesis. Beyond their traditional use in textiles, the unique electronic properties imparted by the ethyl and nitro substituents may render these dyes suitable for more advanced applications. These include roles in the formulation of high-performance pigments, in the development of materials with non-linear optical properties, and as potential scaffolds in medicinal chemistry and drug development. Furthermore, the synthesis pathway itself serves as a valuable model for structure-activity relationship studies in dye chemistry.
Experimental Protocols
The synthesis of an azo dye from this compound is a multi-step process. The initial step involves the selective reduction of one of the nitro groups to form an aromatic amine. This amine then undergoes diazotization, followed by coupling with a suitable aromatic compound to yield the final azo dye.
Protocol 1: Selective Reduction of this compound to 4-Ethyl-3-nitroaniline
This protocol outlines the selective reduction of one nitro group of this compound using sodium sulfide, a classic method known as the Zinin reduction.[1][2]
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10% w/v)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Sodium Polysulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water. To this solution, add sulfur powder. Heat the mixture gently with stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium polysulfide.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve this compound in ethanol.
-
Reduction Reaction: Heat the ethanolic solution of this compound to reflux. Slowly add the prepared sodium polysulfide solution from the dropping funnel to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure. The remaining aqueous solution is then extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-Ethyl-3-nitroaniline. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Protocol 2: Synthesis of Azo Dye via Diazotization and Coupling
This protocol describes the diazotization of the synthesized 4-Ethyl-3-nitroaniline and its subsequent coupling with β-naphthol to produce a vibrant azo dye.[3][4][5]
Materials:
-
4-Ethyl-3-nitroaniline (from Protocol 1)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Urea or Sulfamic acid
-
β-Naphthol (2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a beaker, dissolve a specific molar amount of 4-Ethyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
-
Preparation of Coupling Agent Solution:
-
In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification of the Azo Dye:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid dye with cold water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or glacial acetic acid.
-
Data Presentation
Table 1: Quantitative Data for the Synthesis of 4-Ethyl-3-nitroaniline
| Reactant/Product | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| This compound | 196.16 | 19.6 | 0.1 | 1 |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 48.0 | 0.2 | 2 |
| Sulfur | 32.06 | 3.2 | 0.1 | 1 |
| Product: 4-Ethyl-3-nitroaniline | 166.18 | (Expected) | (Expected) | (Expected) |
| Expected Yield | ~11.6 g | ~0.07 | ~70% |
Table 2: Quantitative Data for the Synthesis of the Azo Dye
| Reactant/Product | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| 4-Ethyl-3-nitroaniline | 166.18 | 8.31 | 0.05 | 1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 | 0.0525 | 1.05 |
| β-Naphthol | 144.17 | 7.21 | 0.05 | 1 |
| Product: Azo Dye | 323.34 | (Expected) | (Expected) | (Expected) |
| Expected Yield | ~13.6 g | ~0.042 | ~85% |
Table 3: Characterization Data for the Synthesized Azo Dye
| Property | Value |
| Appearance | Red to Orange Powder |
| Melting Point | >200 °C (decomposes) |
| λmax (in Ethanol) | ~480-520 nm |
| Solubility | Soluble in ethanol, acetone; Insoluble in water |
Visualizations
Caption: Synthetic pathway of the azo dye from this compound.
Caption: General experimental workflow for the synthesis and characterization of the azo dye.
References
Application Notes and Protocols for the Reduction of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro groups in 1-Ethyl-2,4-dinitrobenzene. The protocols cover both the selective reduction to yield 4-ethyl-3-nitroaniline and the complete reduction to afford 1-ethyl-2,4-diaminobenzene. These methods are foundational for the synthesis of various intermediates in pharmaceutical and materials science research.
Overview of Reduction Strategies
The reduction of dinitroaromatic compounds like this compound can be controlled to achieve either partial or complete reduction of the nitro groups. The choice of reducing agent and reaction conditions dictates the final product.
-
Selective Reduction (Mono-reduction): This is typically achieved using milder reducing agents under controlled conditions. The Zinin reduction, which employs sodium sulfide or polysulfides, is a classic method for the selective reduction of one nitro group in polynitroarenes.[1][2] Generally, the least sterically hindered nitro group is preferentially reduced. In the case of this compound, the nitro group at the 4-position is more accessible and is therefore the primary target for selective reduction.
-
Complete Reduction (Di-reduction): Stronger reducing systems are employed for the exhaustive reduction of both nitro groups to the corresponding amino groups. Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas or hydrazine hydrate, as well as metal-acid systems such as tin or iron in the presence of hydrochloric acid.[3]
The following sections provide detailed experimental protocols for both selective and complete reduction of this compound.
Data Presentation: Comparison of Reduction Methods
The selection of a reduction protocol often depends on the desired product, yield, and compatibility with other functional groups. The following table summarizes common methods and their typical outcomes for dinitrobenzene derivatives.
| Reduction Method | Reducing Agent(s) | Typical Product(s) | Typical Reaction Conditions | Expected Yield | Reference |
| Selective Reduction | |||||
| Zinin Reduction | Sodium sulfide (Na₂S) or Sodium polysulfide (Na₂Sₓ) in aqueous ethanol | 4-Ethyl-3-nitroaniline | Reflux | Moderate to High | [1][2][4] |
| Catalytic Transfer Hydrogenation | Hydrazine hydrate with Raney Nickel | 4-Ethyl-3-nitroaniline (and potentially the other isomer) | 50-60 °C, Ethanol/1,2-dichloroethane | High | [5] |
| Complete Reduction | |||||
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | 1-Ethyl-2,4-diaminobenzene | Room temperature to moderate heat, elevated pressure | High | [3][6][7] |
| Metal-Acid Reduction | Tin (Sn) and concentrated HCl | 1-Ethyl-2,4-diaminobenzene | Reflux | Good to High | [3][8][9] |
| Metal-Acid Reduction | Iron (Fe) and concentrated HCl | 1-Ethyl-2,4-diaminobenzene | Reflux | Good to High | [3] |
Experimental Protocols
Protocol 1: Selective Reduction to 4-Ethyl-3-nitroaniline via Zinin Reduction
This protocol describes the selective reduction of one nitro group using sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Ethanol
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Sodium Polysulfide Reagent: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.5 eq) and sulfur (1.0 eq) in water. Gently heat the mixture until a clear, dark-red solution is formed.
-
Reaction Setup: To a separate round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Reaction Execution: Heat the ethanol solution of the dinitrobenzene to reflux. Add the prepared sodium polysulfide solution dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove precipitated sulfur and other solids.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-ethyl-3-nitroaniline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Complete Reduction to 1-Ethyl-2,4-diaminobenzene via Catalytic Hydrogenation
This protocol details the complete reduction of both nitro groups using palladium on carbon as a catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (balloon or cylinder)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (or a balloon setup)
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude 1-ethyl-2,4-diaminobenzene.
-
Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be further purified by recrystallization or column chromatography. Note that aromatic diamines can be susceptible to oxidation, so it is advisable to handle them under an inert atmosphere and store them protected from light and air.[3]
Visualizations
Reaction Pathway for the Reduction of this compound
References
- 1. Zinin reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Degradation of 1-Ethyl-2,4-dinitrobenzene in Wastewater
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound that can be found in industrial wastewater, posing environmental and health risks due to its toxic and recalcitrant nature. Enzymatic degradation offers a promising, environmentally friendly alternative to conventional physicochemical treatment methods for the remediation of water contaminated with such compounds. This document provides detailed application notes and protocols for the enzymatic degradation of this compound in wastewater, drawing upon established methodologies for structurally similar compounds like 2,4-dinitrotoluene (DNT). The protocols outlined below utilize enzymes such as dioxygenases, nitroreductases, and laccases, which have demonstrated efficacy in the degradation of nitroaromatic pollutants.[1][2][3][4]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the enzymatic degradation of the closely related compound, 2,4-dinitrotoluene (2,4-DNT). This information serves as a valuable proxy for estimating the potential efficacy of similar enzymatic systems for this compound.
Table 1: Performance of Engineered 2,4-DNT Dioxygenase (DDO) Variants
| Enzyme Variant | Substrate | Degradation Rate (nmol/min/mg protein) | Reference |
| Wild-type DDO | 2,4-DNT | Not specified, used as baseline | [5] |
| DntAc I204L | 2,4-DNT | 4.7 ± 0.5 | [5] |
| DntAc I204L | 2,6-DNT | 0.8 ± 0.6 | [5] |
| DntAc I204Y | 2,4-DNT | Comparable enhancement to I204L | [5] |
Table 2: Removal Efficiencies in an Aerobic Fluidized-Bed Biofilm Reactor (FBBR) for DNTs
| DNT Isomer | Influent Concentration (mg/L) | Surface Loading Rate (mg/m²/d) | Removal Efficiency (%) | Reference |
| 2,4-DNT | 40 | 36 - 600 | > 98 | [6] |
| 2,6-DNT | 10 | 36 - 600 | > 94 | [6] |
Proposed Enzymatic Degradation Pathways for this compound
Two primary enzymatic pathways are proposed for the degradation of this compound, based on known mechanisms for similar nitroaromatic compounds.
-
Dioxygenase-Initiated Pathway: This pathway involves the initial attack by a dioxygenase enzyme, leading to the removal of a nitro group and the formation of a catechol derivative. This is a common aerobic degradation mechanism.[3]
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Ethyl-5-nitrocatechol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ring_Cleavage_Products" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Central_Metabolism" [fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" -> "3-Ethyl-5-nitrocatechol" [label=" 2,4-DNT Dioxygenase \n (+ O2, - NO2-)"]; "3-Ethyl-5-nitrocatechol" -> "Ring_Cleavage_Products" [label=" Catechol Dioxygenase \n (+ O2)"]; "Ring_Cleavage_Products" -> "Central_Metabolism" [label=" Further Degradation"]; }
Caption: Proposed dioxygenase-initiated degradation pathway for this compound.-
Nitroreductase-Initiated Pathway: This pathway involves the sequential reduction of the nitro groups to amino groups, forming intermediate hydroxylamino derivatives. This is a common initial step in both aerobic and anaerobic degradation.[7][8]
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_1" [label="2-Ethyl-5-nitro-hydroxylaminobenzene"]; "Intermediate_2" [label="2-Amino-1-ethyl-4-nitrobenzene"]; "Intermediate_3" [label="Further Reduction Products"]; "Mineralization" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Intermediate_1" [label=" Nitroreductase \n (+ NADPH)"]; "Intermediate_1" -> "Intermediate_2" [label=" Nitroreductase \n (+ NADPH)"]; "Intermediate_2" -> "Intermediate_3" [label=" Further Enzymatic Steps"]; "Intermediate_3" -> "Mineralization"; }
Caption: Proposed nitroreductase-initiated degradation pathway for this compound.Experimental Protocols
The following are detailed protocols for key experiments in the enzymatic degradation of this compound in wastewater.
Protocol 1: Enzyme Immobilization by Adsorption on Clay Beads
This protocol describes a simple and cost-effective method for immobilizing enzymes for use in wastewater treatment.[9]
Materials:
-
Purified enzyme (e.g., laccase, nitroreductase, or dioxygenase) solution
-
Clay beads (porous)
-
Shaker
-
Phosphate buffer (pH 7.0, 50 mM)
Procedure:
-
Prepare a stock solution of the desired enzyme in phosphate buffer.
-
Wash the clay beads with deionized water and dry them in an oven at 100°C for 2 hours.
-
In a sterile flask, combine the dried clay beads and the enzyme solution. A typical ratio is 5 g of beads to 5 mL of enzyme solution.[9]
-
Place the flask on a shaker and agitate at 120 rpm for 30 minutes at room temperature.[9]
-
After incubation, carefully decant the supernatant.
-
Wash the beads with phosphate buffer to remove any unbound enzyme.
-
The immobilized enzyme on the clay beads is now ready for use in a packed-bed reactor.
Protocol 2: Batch Reactor Treatment of Wastewater
This protocol outlines the procedure for treating a sample of wastewater containing this compound with an immobilized enzyme in a batch reactor setup.
Materials:
-
Immobilized enzyme (from Protocol 1)
-
Wastewater sample spiked with this compound (e.g., 50 mg/L)
-
Batch reactor (e.g., a stirred beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter and appropriate buffers for adjustment
-
Incubator or water bath for temperature control
Procedure:
-
Adjust the pH of the wastewater sample to the optimal pH for the chosen enzyme (e.g., pH 5.0 for laccase, pH 7.0 for many dioxygenases and nitroreductases).
-
Place the wastewater sample in the batch reactor and add the immobilized enzyme.
-
If using a laccase-mediator system, add a mediator such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or a natural mediator like syringaldehyde to the reaction mixture.[4][10]
-
Stir the reaction mixture at a constant speed (e.g., 150 rpm) to ensure adequate mixing.
-
Maintain the optimal temperature for the enzyme throughout the experiment.
-
Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) for analysis.
-
Filter the samples to remove the immobilized enzyme before analysis.
-
Analyze the samples for the concentration of this compound and potential degradation products using HPLC.
Protocol 3: Analytical Method for Monitoring Degradation
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the degradation of this compound.[11][12]
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water gradient
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 254 nm
Procedure:
-
Prepare a standard curve for this compound in the mobile phase.
-
Filter the collected and filtered samples from the batch reactor experiment through a 0.22 µm syringe filter.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage degradation at each time point.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the enzymatic degradation of this compound in wastewater.
subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Enzyme_Selection" [label="Enzyme Selection\n(Dioxygenase, Nitroreductase, Laccase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Immobilization" [label="Enzyme Immobilization\n(e.g., Adsorption on Clay Beads)"]; "Wastewater_Prep" [label="Wastewater Preparation\n(Spiking and pH adjustment)"]; "Enzyme_Selection" -> "Immobilization"; }
subgraph "cluster_treatment" { label = "Treatment"; style = "rounded"; bgcolor = "#FFFFFF"; "Batch_Reactor" [label="Batch Reactor Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sampling" [label="Time-course Sampling"]; "Batch_Reactor" -> "Sampling"; }
subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "HPLC_Analysis" [label="HPLC-UV Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis\n(Degradation Rate, Efficiency)"]; "HPLC_Analysis" -> "Data_Analysis"; }
"Immobilization" -> "Batch_Reactor"; "Wastewater_Prep" -> "Batch_Reactor"; "Sampling" -> "HPLC_Analysis"; "Data_Analysis" -> "Conclusion" [label="Draw Conclusions"]; "Conclusion" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Caption: Overall experimental workflow for enzymatic wastewater treatment.References
- 1. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient detoxification of dinitrotoluene by transgenic switchgrass overexpressing bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation mutagenesis of 2,4-DNT dioxygenase of Burkholderia sp. strain DNT for enhanced dinitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]
- 9. irjet.net [irjet.net]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Ethyl-2,4-dinitrobenzene as a Substrate for Nitroreductase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroreductases (NTRs) are a family of flavin-containing enzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds.[1] These enzymes are of significant interest in various biomedical and biotechnological applications, including bioremediation, biocatalysis, and notably, in cancer therapy through gene-directed enzyme prodrug therapy (GDEPT).[1][2] In GDEPT, a nitroreductase gene is delivered to tumor cells, which then express the enzyme and activate a non-toxic prodrug into a potent cytotoxic agent.[2]
The substrate specificity of nitroreductases is broad, allowing them to act on a variety of nitro-containing compounds.[3] 1-Ethyl-2,4-dinitrobenzene is a dinitroaromatic compound that can serve as a substrate for nitroreductase enzymes. The enzymatic reduction of its nitro groups leads to the formation of corresponding nitroso, hydroxylamino, and ultimately amino derivatives.[1][3] This document provides detailed application notes and protocols for utilizing this compound as a substrate to characterize the activity of nitroreductase enzymes.
Principle of the Assay
The activity of nitroreductase enzymes with this compound as a substrate can be monitored spectrophotometrically. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH or NADPH to NAD⁺ or NADP⁺, respectively, as the nitroreductase reduces the substrate.[4] The rate of NADH/NADPH oxidation is directly proportional to the nitroreductase activity under appropriate conditions.
Data Presentation
Table 1: Kinetic Parameters of a Model Nitroreductase with Various Substrates
This table presents hypothetical kinetic data for a generic nitroreductase to illustrate the expected range of values. The specific values for this compound would need to be determined experimentally.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| 2,4-Dinitrotoluene | 150 | 15.2 | 8.1 | 5.4 x 10⁴ |
| p-Nitrobenzoic acid | 250 | 10.5 | 5.6 | 2.2 x 10⁴ |
| CB1954 | 300 | 5.8 | 3.1 | 1.0 x 10⁴ |
| Nitrofurazone | 50 | 25.0 | 13.3 | 2.7 x 10⁵ |
Note: The values for substrates other than this compound are representative and may vary depending on the specific nitroreductase enzyme and assay conditions.
Table 2: Recommended Reagent Concentrations for Nitroreductase Assay
| Reagent | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 7.0) | 1 M | 50 mM |
| NADH or NADPH | 10 mM | 100 - 500 µM |
| This compound | 10 mM in DMSO | 10 - 500 µM |
| Purified Nitroreductase Enzyme | 1 mg/mL | 1 - 10 µg/mL |
| Bovine Serum Albumin (BSA) | 10 mg/mL | 0.1 mg/mL (optional) |
Experimental Protocols
Protocol 1: Standard Nitroreductase Activity Assay
This protocol describes a standard endpoint or kinetic assay to measure nitroreductase activity using this compound.
Materials:
-
Purified nitroreductase enzyme
-
This compound
-
NADH or NADPH
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and NADH (or NADPH) to the desired final concentrations as indicated in Table 2. For a 100 µL final reaction volume, prepare a sufficient volume of master mix for all reactions.
-
Set up the assay plate/cuvettes:
-
Test reactions: Add the appropriate volume of the reaction mixture to each well/cuvette. Add the desired volume of the this compound stock solution.
-
Control reactions (no substrate): Add the reaction mixture and an equivalent volume of DMSO without the substrate.
-
Control reactions (no enzyme): Add the reaction mixture and substrate, but substitute buffer for the enzyme solution in the final step.
-
-
Pre-incubate: Equilibrate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add the purified nitroreductase enzyme to each well/cuvette to initiate the reaction. Mix gently.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., every 30 seconds for 5-10 minutes) for a kinetic assay. For an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and then measure the final A₃₄₀.
-
Calculate enzyme activity: The rate of NADH/NADPH oxidation can be calculated using the Beer-Lambert law (ε of NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Activity (µmol/min/mg) = (ΔA₃₄₀ / min) / (ε * path length) * (1 / mg of enzyme)
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Km and Vmax of a nitroreductase for this compound.
Procedure:
-
Follow the standard assay protocol (Protocol 1).
-
Keep the concentration of the nitroreductase enzyme and NADH/NADPH constant.
-
Vary the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km). A typical range to start with could be 10 µM to 500 µM.
-
Measure the initial reaction velocity (V₀) at each substrate concentration by determining the linear rate of decrease in A₃₄₀ in the first few minutes of the reaction.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation, although non-linear regression is generally more accurate.
Visualizations
Caption: Nitroreductase catalytic cycle with this compound.
Caption: Workflow for determining nitroreductase kinetic parameters.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation; confirm activity with a known potent substrate. |
| Sub-optimal pH or temperature | Optimize assay conditions. | |
| Inhibitors present in reagents | Use high-purity reagents. | |
| High background | Non-enzymatic reduction of substrate | Run a no-enzyme control and subtract the background rate. |
| Contamination of reagents | Prepare fresh solutions. | |
| Precipitation of substrate | Low solubility of this compound | Ensure the final DMSO concentration is consistent and as low as possible (typically <5%). |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Add a stabilizing agent like BSA; perform assays over a shorter time course. |
Conclusion
This compound is a viable substrate for characterizing the activity of nitroreductase enzymes. The provided protocols offer a robust framework for determining enzyme activity and kinetic parameters. Researchers should note that optimal assay conditions may vary depending on the specific nitroreductase being studied, and empirical optimization is recommended. The detailed methodologies and structured data presentation aim to facilitate the integration of this substrate into nitroreductase research and drug development workflows.
References
- 1. Structure and substrate specificity determinants of NfnB, a dinitroaniline herbicide–catabolizing nitroreductase from Sphingopyxis sp. strain HMH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase-based GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein Modification Using Dinitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical modification of proteins is a cornerstone technique in biochemistry, enabling the study of protein structure, function, and interactions. Dinitrobenzene-based reagents have historically played a significant role in this field, primarily for the labeling and analysis of amino acid residues. While information on the specific use of 1-Ethyl-2,4-dinitrobenzene (EDNB) in protein modification is not extensively documented in scientific literature, the principles of its reactivity can be inferred from well-characterized analogues such as 1-fluoro-2,4-dinitrobenzene (DNFB) , famously known as Sanger's reagent.
This document provides a detailed overview of the application of dinitrobenzene compounds in protein modification, with a focus on the reaction mechanisms and protocols applicable to reagents like DNFB. These notes are intended to serve as a guide for researchers interested in utilizing dinitrobenzene derivatives for protein labeling and functional studies.
Reaction Mechanism and Specificity
Dinitrobenzene compounds modify proteins through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitro groups makes the benzene ring electron-deficient and susceptible to attack by nucleophiles. In the context of proteins, the most common nucleophilic residues are the ε-amino group of lysine and the sulfhydryl group of cysteine.
The general mechanism involves the attack of the nucleophilic amino acid side chain on the carbon atom bearing a suitable leaving group (e.g., a halogen). This forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. The subsequent departure of the leaving group results in the formation of a stable, covalent dinitrophenyl (DNP)-protein adduct.
The reactivity of the leaving group is a critical factor in the efficiency of the modification reaction. For SNAr reactions, the reactivity order of halogens is F > Cl > Br > I. This is why DNFB, with its highly electronegative fluorine atom, is a particularly effective protein modification reagent.[1]
Target Residues:
-
Lysine: The ε-amino group of lysine is a primary target for dinitrobenzene reagents. The reactivity of a specific lysine residue is highly dependent on its local microenvironment and its pKa value. A lower pKa (closer to physiological pH) results in a greater proportion of the deprotonated, nucleophilic form of the amine.[2][3]
-
Cysteine: The sulfhydryl group of cysteine is also a potent nucleophile and can be modified by dinitrobenzene compounds. Similar to lysine, the reactivity of a cysteine residue is influenced by its pKa.[2][3]
-
N-terminal α-amino group: The free amino group at the N-terminus of a polypeptide chain can also be targeted by dinitrobenzene reagents, a principle famously exploited by Frederick Sanger for protein sequencing.[4][5]
Quantitative Data on Amino Acid Reactivity
The reactivity of lysine and cysteine residues is critically dependent on their pKa values, which can vary significantly based on their local environment within the protein structure.
| Amino Acid | Typical pKa (in solution) | Factors Influencing pKa in Proteins | Implications for Reactivity with Dinitrobenzene Reagents |
| Lysine | ~10.4[2] | Proximity to other charged residues, solvent accessibility, hydrogen bonding.[2] | A lower pKa increases the concentration of the nucleophilic deprotonated form at a given pH, enhancing reactivity. |
| Cysteine | ~8.5[2] | Proximity to positively charged residues, formation of salt bridges, solvent accessibility.[2] | A lower pKa leads to a higher concentration of the highly reactive thiolate anion, increasing the rate of modification. |
Experimental Protocols
The following protocols are generalized for protein modification using a dinitrobenzene reagent like DNFB and should be optimized for the specific protein and application.
Protocol 1: General Protein Labeling with DNFB
Objective: To covalently label accessible primary amino groups (lysine and N-terminus) in a purified protein sample.
Materials:
-
Purified protein solution (e.g., 1-10 mg/mL in a suitable buffer)
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 1% w/v in ethanol or acetonitrile)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for cleanup
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). Exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the Reaction Buffer.
-
Initiation of Labeling: Add a 5- to 20-fold molar excess of the DNFB solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light as dinitrophenyl compounds can be light-sensitive.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted DNFB. Incubate for an additional 30 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Analysis: Confirm the extent of labeling using techniques such as UV-Vis spectrophotometry (DNP adducts have a characteristic absorbance around 360 nm), mass spectrometry, or SDS-PAGE analysis.
Protocol 2: N-terminal Amino Acid Identification (Sanger's Method)
Objective: To identify the N-terminal amino acid of a peptide or protein.
Materials:
-
Peptide or protein sample
-
DNFB solution (1% w/v in ethanol)
-
Sodium bicarbonate solution (e.g., 4% w/v)
-
6 M Hydrochloric acid (HCl)
-
Ether
-
Chromatography system (e.g., HPLC or TLC) with appropriate standards for DNP-amino acids
Procedure:
-
Dinitrophenylation:
-
Dissolve the peptide/protein in water and add an equal volume of sodium bicarbonate solution.
-
Add two volumes of the DNFB solution and mix vigorously.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Extract the unreacted DNFB with ether and discard the ether layer.
-
Acidify the aqueous solution with HCl to precipitate the DNP-peptide/protein.
-
Collect the precipitate by centrifugation and wash with water, ethanol, and ether.
-
-
Hydrolysis:
-
Hydrolyze the DNP-peptide/protein with 6 M HCl at 110°C for 12-24 hours in a sealed, evacuated tube. This will cleave the peptide bonds.
-
-
Extraction of DNP-amino acid:
-
After hydrolysis, extract the DNP-N-terminal amino acid with ether. The other amino acids will remain in the aqueous phase.
-
-
Identification:
-
Evaporate the ether to obtain the DNP-amino acid.
-
Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., retention time in HPLC or Rf value in TLC) with that of known DNP-amino acid standards.[6]
-
Diagrams
Caption: Experimental workflow for protein modification with a dinitrobenzene reagent.
Caption: Generalized mechanism of protein modification by dinitrobenzene derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Concepts:2,4-dinitrofluorobenzene, N-terminal amino acid identification, .. [askfilo.com]
- 5. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Analysis of 1-Ethyl-2,4-dinitrobenzene in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound that can be present in soil as a result of industrial activities, including the manufacturing of dyes, pesticides, and explosives. Due to its potential toxicity and environmental persistence, accurate and sensitive analytical methods are required for its detection and quantification in soil samples. These application notes provide detailed protocols for the analysis of this compound in soil using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and reliable analytical techniques. The methods described are based on established EPA methodologies for similar analytes and are intended to provide a robust framework for researchers.
Data Presentation
| Parameter | GC-MS (Adapted from EPA Method 8270) | HPLC-UV (Adapted from EPA Method 8330B) |
| Analyte | This compound | This compound |
| Matrix | Soil | Soil |
| Extraction Method | Ultrasonic Extraction (Method 3550C) | Ultrasonic Extraction (Method 3550C) |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 mg/kg | 0.1 - 0.5 mg/kg |
| Typical Limit of Quantitation (LOQ) | 0.03 - 0.3 mg/kg | 0.3 - 1.5 mg/kg |
| Linear Range | 0.1 - 20 mg/kg | 0.5 - 50 mg/kg |
| Mean Recovery (%) | 80 - 110% | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
Experimental Workflow
The overall workflow for the analysis of this compound in soil samples is depicted in the following diagram.
Figure 1. Experimental workflow for the analysis of this compound in soil.
Experimental Protocols
Sample Preparation: Ultrasonic Extraction (Adapted from EPA Method 3550C)
This protocol describes a method for extracting this compound from soil samples using sonication.
Materials:
-
Soil sample, air-dried and sieved (<2 mm)
-
Acetonitrile, HPLC grade
-
Anhydrous sodium sulfate
-
Ultrasonic disruptor with a horn
-
Centrifuge and centrifuge tubes (50 mL)
-
Filter paper (e.g., Whatman No. 41)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the centrifuge tube.
-
Place the tip of the ultrasonic horn approximately 1 cm below the surface of the solvent but above the soil layer.
-
Sonicate the sample for 2 minutes at an appropriate power setting to ensure dispersion of the sample without causing excessive heating.
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.
-
Decant the supernatant into a clean collection flask.
-
Repeat the extraction (steps 2-6) on the soil pellet with a fresh 20 mL aliquot of acetonitrile.
-
Combine the two extracts.
-
Pass the combined extract through a filter funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS or HPLC-UV analysis.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) (Adapted from EPA Method 8270)
This method provides high selectivity and sensitivity for the detection of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977A or equivalent, capable of electron ionization (EI).
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z (to be determined from the mass spectrum of a this compound standard).
-
Qualifier Ions: m/z (to be determined from the mass spectrum of a this compound standard).
-
Calibration: Prepare a series of calibration standards of this compound in acetonitrile covering the expected concentration range of the samples. Analyze the standards under the same conditions as the samples and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (Adapted from EPA Method 8330B)
This method is a robust and widely used technique for the analysis of nitroaromatic compounds.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and UV-Vis detector.
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm.
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Analyze the standards under the same HPLC conditions as the samples. Generate a calibration curve by plotting the peak area at 254 nm against the concentration of the standards.
Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: An analyte-free matrix (e.g., clean sand) should be extracted and analyzed with each batch of samples to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound should be added to a sample before extraction to assess the recovery and precision of the method.
-
Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of the analyte should be analyzed with each batch to monitor the overall performance of the analytical process.
-
Surrogate Standards: For GC-MS analysis, it is recommended to add a surrogate standard (a compound chemically similar to the analyte but not expected to be in the samples) to all samples, blanks, and standards before extraction to monitor the efficiency of the sample preparation process.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive approach for the detection and quantification of this compound in soil samples. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and available instrumentation. Proper implementation of the described protocols and quality control procedures will ensure the generation of accurate and defensible data for environmental monitoring and research purposes.
Application Note: A Fast UPLC-UV Method for the Analysis of 1-Ethyl-2,4-dinitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 1-Ethyl-2,4-dinitrobenzene. This compound is utilized as a raw material in the synthesis of dyes and pesticides.[1] The developed method leverages the high-throughput capabilities of UPLC technology, which offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).[2] By employing a sub-2 µm particle column, this method achieves a short run time, making it ideal for high-volume sample analysis in quality control, environmental monitoring, and research settings. The protocol outlines the chromatographic conditions, sample preparation, and a brief overview of validation parameters, providing a robust framework for the rapid determination of this compound.
Introduction
This compound (CAS No: 1204-29-1) is a nitroaromatic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol .[3][4][5] Its chemical structure consists of a benzene ring substituted with an ethyl group and two nitro groups. Given its application in chemical synthesis, a fast and reliable analytical method is crucial for ensuring purity, monitoring its presence in various matrices, and supporting research and development activities.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm), operated at higher pressures. This technology results in significantly faster analysis times, improved peak resolution, and enhanced sensitivity, making it a powerful tool for modern analytical laboratories.[2] This note presents a UPLC-UV method optimized for the rapid analysis of this compound.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: A UPLC system equipped with a binary solvent manager, sample manager, column oven, and a photodiode array (PDA) or tunable UV detector.
-
Column: A reversed-phase UPLC column, such as an Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, is recommended.
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Acetonitrile (UPLC or MS-grade)
-
Water (UPLC or MS-grade, prepared via a purification system)
-
-
Diluent: Acetonitrile was used as the diluent for standard and sample preparations.[6]
Chromatographic Conditions
The method was optimized to achieve a fast and efficient separation. A summary of the instrumental parameters is provided in the table below. Nitroaromatic compounds are known to be detectable by UV at 254 nm.[7]
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water (UPLC-grade) |
| Mobile Phase B | Acetonitrile (UPLC-grade) |
| Flow Rate | 0.5 mL/min |
| Gradient Program | 0-0.5 min (60% B), 0.5-2.0 min (60-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-60% B), 2.6-3.5 min (60% B) |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 1.0 µL |
| Run Time | 3.5 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix well.
Calibration Standards (e.g., 1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with acetonitrile.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with acetonitrile to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the UPLC system.
Method Validation Overview
The developed UPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standards at different concentrations. The correlation coefficient (r²) should be >0.999.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically expected to be <2%.
-
Accuracy: Determined by recovery studies of spiked samples, with recovery values ideally between 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature) and observing the effect on the results.
Data Presentation
Example Quantitative Data
The following table presents hypothetical data from a linearity study to demonstrate the expected performance of the method.
| Concentration (µg/mL) | Peak Area (µAU*s) |
| 1.0 | 5210 |
| 5.0 | 25980 |
| 10.0 | 51995 |
| 25.0 | 130150 |
| 50.0 | 260400 |
| 100.0 | 521100 |
Visualizations
Experimental Workflow
The logical workflow for the analysis of this compound using this UPLC method is outlined below.
Caption: Workflow for UPLC analysis of this compound.
Conclusion
The UPLC-UV method described in this application note provides a fast, sensitive, and reliable approach for the quantitative determination of this compound. With a total run time of 3.5 minutes, this method significantly increases sample throughput compared to conventional HPLC methods. The protocol is straightforward and can be readily implemented in analytical laboratories for routine quality control and research purposes, ensuring high-quality results with reduced solvent consumption and operational costs.
References
- 1. lookchem.com [lookchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. This compound | CAS#:1204-29-1 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A rapid UPLC-UV method development and validation for the quantitative determination of Formaldehyde using derivatization technique | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Analysis of 1-Ethyl-2,4-dinitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Keywords: 1-Ethyl-2,4-dinitrobenzene, 2,4-Dinitro-1-ethylbenzene, GC-MS, Nitroaromatics, Analytical Method, Protocol
Abstract
This application note presents a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a nitroaromatic compound relevant in various chemical syntheses and as a potential impurity in pharmaceutical manufacturing. The methodology outlined provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and selectivity. This guide is intended for analytical chemists, quality control specialists, and researchers in the pharmaceutical and chemical industries.
Introduction
This compound (CAS No. 1204-29-1) is a dinitrated aromatic compound.[1][2] Due to its chemical structure, which includes nitro groups, it is of interest in various industrial applications and may be encountered as an impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering excellent chromatographic resolution and definitive identification based on mass spectra.[3][4] This application note provides a comprehensive GC-MS method, including sample preparation, instrumental parameters, and expected analytical performance.
Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol [1] |
| CAS Number | 1204-29-1[1][2] |
| Appearance | Pale yellow crystalline solid (typical for dinitroaromatics) |
| Boiling Point | 304.6 °C at 760 mmHg |
| Synonyms | 2,4-Dinitro-1-ethylbenzene, Benzene, 1-ethyl-2,4-dinitro-[1][2] |
Experimental Protocol
This protocol is based on established methods for the analysis of nitroaromatic compounds, such as EPA Method 8091, adapted for this compound.[3]
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
For Solid Samples (e.g., API powder, soil):
-
Dissolution: Accurately weigh approximately 10-20 mg of the solid sample into a 10 mL volumetric flask.
-
Solvent Addition: Add a suitable volatile organic solvent such as acetone or dichloromethane to dissolve the sample.
-
Sonication: Sonicate the sample for 10-15 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
Final Concentration: The target concentration for GC-MS analysis is typically in the range of 1-10 µg/mL. Further dilution may be necessary.
For Liquid Samples (e.g., reaction mixtures, wastewater):
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume (e.g., 10 mL) of the liquid sample.
-
Adjust the pH to neutral if necessary.
-
Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers.
-
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
Solvent Exchange: If the extraction solvent is not suitable for GC injection, exchange it with a more volatile solvent.
-
Final Volume: Adjust the final volume to 1 mL in a volumetric flask and transfer to a GC vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a splitless time of 1 minute) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 350 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Expected Retention Time
The retention time of this compound will depend on the specific GC system and conditions. Based on its structure and boiling point, it is expected to elute after dinitrotoluene isomers and before more substituted or higher molecular weight nitroaromatics. An estimated retention time under the specified conditions is approximately 12-15 minutes .
Mass Spectrum and Fragmentation
The mass spectrum of this compound is key to its positive identification. The expected fragmentation pattern upon electron ionization is as follows:
-
Molecular Ion (M⁺): A peak at m/z 196 corresponding to the molecular weight of the compound [C₈H₈N₂O₄]⁺.
-
Major Fragments:
-
m/z 181: Loss of a methyl group (-CH₃) from the ethyl side chain, [M-15]⁺.
-
m/z 167: Loss of an ethyl group (-C₂H₅), [M-29]⁺.
-
m/z 150: Loss of a nitro group (-NO₂), [M-46]⁺.
-
m/z 120: Further fragmentation involving the loss of multiple groups.
-
m/z 77: Phenyl cation [C₆H₅]⁺, characteristic of benzene derivatives.
-
A representative mass spectrum can be found in spectral databases such as SpectraBase.
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The use of an internal standard is recommended to improve accuracy and precision.
| Parameter | Typical Value |
| Linear Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL (in SIM mode) |
| Limit of Quantification (LOQ) | 0.15 µg/mL (in SIM mode) |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Quantification Ions (SIM) | m/z 196, 181, 167 |
Workflow Diagram
The overall experimental workflow for the GC-MS analysis of this compound is illustrated below.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrumental conditions, along with the expected data, will enable researchers and analytical scientists to effectively identify and quantify this compound in various matrices. The method's high selectivity and sensitivity make it suitable for quality control in pharmaceutical and chemical manufacturing, as well as for research applications.
References
Application of 1-Ethyl-2,4-dinitrobenzene in Chemical Sensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound. The detection of such compounds is of significant interest in various fields, including environmental monitoring, homeland security, and industrial process control. While specific chemosensors developed exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies for detecting the broader class of dinitrobenzene (DNB) and other nitroaromatic compounds are well-established and directly applicable. This document provides detailed application notes and experimental protocols based on established methods for nitroaromatic compound detection, which can be adapted for this compound. The primary detection mechanisms explored are fluorescence quenching and electrochemical sensing.
Application Notes
Principle of Detection: Fluorescence Quenching
A prevalent method for detecting nitroaromatic compounds is through fluorescence quenching. In this mechanism, the electron-deficient nitroaromatic compound interacts with an electron-rich fluorescent material (fluorophore). Upon excitation of the fluorophore, an excited-state electron can be transferred to the nitroaromatic analyte. This process, known as photoinduced electron transfer (PET), provides a non-radiative pathway for the fluorophore to return to its ground state, resulting in a decrease, or "quenching," of the fluorescence emission.[1][2] The degree of quenching can be correlated to the concentration of the nitroaromatic analyte.
Various materials have been employed as fluorophores for the detection of nitroaromatic compounds, including chitosan-based thin films, polyaniline-Ag composites, and cadmium-based coordination polymers.[1][2][3] The sensitivity and selectivity of these sensors depend on the specific interaction between the fluorophore and the analyte.
Principle of Detection: Electrochemical Sensing
Electrochemical methods offer another robust approach for the detection of nitroaromatic compounds like dinitrobenzene.[4] These techniques rely on the redox properties of the nitro groups (-NO2), which can be electrochemically reduced at an electrode surface.[4][5] By applying a potential to a working electrode immersed in a solution containing the analyte, the reduction of the nitro groups generates a measurable current. The magnitude of this current is proportional to the concentration of the nitroaromatic compound.
Cyclic voltammetry (CV) and other electrochemical techniques can be used to characterize the redox behavior of the analyte and to quantify its concentration.[5] The choice of electrode material is crucial for achieving high sensitivity and selectivity. Glassy carbon electrodes (GCE), as well as modified silicon electrodes, have been successfully used for the detection of dinitrobenzene.[5]
Quantitative Data Summary
The following tables summarize the performance of various chemical sensors for dinitrobenzene (DNB) and related nitroaromatic compounds from recent studies. These data provide a benchmark for the development of sensors for this compound.
Table 1: Performance of Fluorescence-Based Sensors for Nitroaromatic Compounds
| Fluorophore | Analyte | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (M) | Reference |
| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | 0.161 x 10⁴ | 23.30 x 10⁻⁶ | [1] |
| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP) | 0.1037 x 10⁶ | 5.58 x 10⁻⁷ | [1] |
| Cd-based Coordination Polymer | Nitrobenzene (NB) | Not Reported | 1.15 x 10⁻¹⁰ | [2] |
Table 2: Performance of Electrochemical Sensors for Nitroaromatic Compounds
| Electrode Material | Analyte | Technique | Limit of Detection (LOD) | Reference |
| Silicon-Hydrogen (Si-H) Surface | Dinitrobenzene (DNB) | Cyclic Voltammetry (CV) | One order of magnitude lower than GCE | [5] |
| Silicon-Hydrogen (Si-H) Surface | Dinitrobenzene (DNB) | Electrochemical Impedance Spectroscopy (EIS) | Two orders of magnitude lower than CV | [5] |
Experimental Protocols
Protocol 1: Fluorescence-Based Detection of Dinitrobenzene Compounds
This protocol describes a general procedure for the detection of a dinitrobenzene compound using a fluorescence quenching assay.
Materials:
-
Fluorophore solution (e.g., Polyaniline-Ag composite in DMF)
-
Analyte stock solution (this compound or other DNB) dissolved in a suitable solvent (e.g., DMF)
-
Solvent for dilution (e.g., DMF)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Fluorophore Solution: Prepare a stock solution of the chosen fluorophore at a known concentration (e.g., 10 ppm) in a suitable solvent.
-
Preparation of Analyte Solutions: Prepare a series of standard solutions of the dinitrobenzene analyte by serial dilution from a concentrated stock solution. The concentration range should be chosen to encompass the expected detection range.
-
Fluorescence Measurement: a. Pipette a fixed volume of the fluorophore solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the fluorophore solution. The excitation wavelength should be chosen to maximize the fluorescence emission. c. Successively add small aliquots of the dinitrobenzene analyte standard solutions to the cuvette. d. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. e. Record the fluorescence emission spectrum after each addition.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. b. Analyze the quenching efficiency using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (analyte). c. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3:1).
Protocol 2: Electrochemical Detection of Dinitrobenzene Compounds
This protocol outlines a general method for the electrochemical detection of a dinitrobenzene compound using cyclic voltammetry.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode or modified Silicon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Electrolyte solution (e.g., 0.5 M NBu₄PF₆ in DMF)
-
Analyte stock solution (this compound or other DNB) dissolved in the electrolyte solution.[4]
-
Polishing materials for the working electrode (e.g., alumina slurry)
Procedure:
-
Electrode Preparation: a. Polish the working electrode with alumina slurry to a mirror finish. b. Rinse the electrode thoroughly with deionized water and the solvent used for the electrolyte. c. Dry the electrode before use.
-
Electrochemical Measurement: a. Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution. b. Record a background cyclic voltammogram of the electrolyte solution. c. Add a known concentration of the dinitrobenzene analyte to the electrochemical cell. d. Record the cyclic voltammogram over a potential range where the reduction of the nitro groups is expected. The scan rate can be optimized to obtain well-defined peaks. e. Repeat the measurement for different concentrations of the analyte.
-
Data Analysis: a. Identify the reduction peaks corresponding to the nitro groups of the dinitrobenzene analyte. b. Plot the peak current as a function of the analyte concentration to generate a calibration curve. c. The limit of detection (LOD) can be determined from the calibration curve and the standard deviation of the blank signal.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Sensitive Fluorescent Sensing for Nitrobenzene of CdII Complexes Based on Three Isomers and a Bis-Imidazole Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinitrobenzene sensing utilizing chitosan-based thin films optical fluorescence sensors via linear and nonlinear excitation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Detection of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound of interest in various fields, including environmental monitoring and industrial process control. Due to the presence of electrochemically active nitro groups, electrochemical methods offer a sensitive, rapid, and cost-effective approach for its detection.[1][2][3] This document provides detailed application notes and protocols for the electrochemical detection of this compound, drawing upon established methodologies for structurally similar dinitroaromatic compounds. The electrochemical reduction of the nitro groups serves as the basis for detection, a principle widely applied to nitroaromatic compounds.[2][3]
Principle of Detection
The electrochemical detection of this compound relies on the reduction of its two nitro groups (-NO₂) at an electrode surface. In aprotic media, this reduction typically occurs in two separate one-electron steps, forming a radical anion and then a dianion.[4][5] However, in the presence of proton donors, a more complex, multi-electron, irreversible reduction to hydroxylamino or amino groups can occur, often at less negative potentials, which can enhance the analytical signal.[5][6]
The general reduction pathway for a dinitroaromatic compound can be visualized as follows:
Caption: Generalized electrochemical reduction pathways for dinitroaromatic compounds.
Experimental Protocols
The following protocols are adapted from established methods for the electrochemical analysis of dinitrobenzene and dinitrotoluene. Optimization for this compound may be required.
Protocol 1: Cyclic Voltammetry (CV) in Aprotic Media
This protocol is suitable for fundamental electrochemical studies of this compound.
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)[2]
-
Reference Electrode: Ag/AgCl or Ag/AgNO₃[4]
-
Counter Electrode: Platinum wire
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous[2][4][6]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (NBu₄PF₆)[2]
-
Analyte: this compound stock solution in the chosen solvent.
2. Electrode Preparation:
-
Polish the GCE surface with alumina slurry (0.3 and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and then with the chosen organic solvent.
-
Allow the electrode to dry completely before use.
3. Experimental Setup:
-
Assemble the three-electrode system in an electrochemical cell.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.
4. CV Measurement:
-
Prepare a solution of the supporting electrolyte in the solvent.
-
Record a blank CV scan in the potential range of interest (e.g., 0 V to -1.5 V vs. Ag/AgCl).
-
Add a known concentration of this compound to the cell.
-
Record the CV at a scan rate of 100 mV/s.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
DPV is a more sensitive technique suitable for quantitative analysis.
1. Materials and Reagents:
-
Same as Protocol 1. A modified electrode, such as a mesoporous silica-modified GCE, can be used for enhanced sensitivity through preconcentration of the analyte.[1]
2. Electrode Preparation and Experimental Setup:
-
Follow the same procedure as in Protocol 1.
3. DPV Measurement:
-
Prepare a series of standard solutions of this compound at different concentrations in the electrolyte solution.
-
For each standard, record the DPV from an initial potential to a final potential that encompasses the reduction peaks (e.g., -0.4 V to -1.2 V).
-
Typical DPV parameters (to be optimized):
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Pulse Period: 200 ms
-
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
Experimental Workflow
The general workflow for the electrochemical detection of this compound is illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2,4-dinitrobenzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,4-dinitrobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize reaction yields and product purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Dinitration: Insufficient nitrating agent, reaction time, or temperature. 2. Over-nitration to Trinitro Species: Reaction temperature is too high or reaction time is too long. 3. Side Reactions/Oxidation: Formation of tarry byproducts due to aggressive reaction conditions.[1] 4. Loss during Workup: Product loss during extraction, washing, or purification steps. | 1. Optimize Reaction Conditions: Ensure a sufficient molar excess of the nitrating agent (mixed acid). Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. While high temperatures favor dinitration, excessively high temperatures can lead to unwanted side reactions. A carefully controlled temperature ramp might be beneficial. 2. Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For dinitration, a higher temperature than for mononitration is required, but it should be carefully optimized to avoid trinitration. 3. Milder Nitrating Conditions: If oxidation is a significant issue, consider alternative nitrating agents that are less aggressive than concentrated nitric and sulfuric acid mixtures.[1] 4. Careful Workup: Perform aqueous workup and extractions meticulously to minimize the loss of the organic layer. Ensure complete phase separation before proceeding. |
| High Percentage of 2,6-Dinitroethylbenzene Isomer | The formation of the 2,6-isomer is a common side product in the dinitration of ethylbenzene. The isomer ratio is influenced by reaction temperature and the steric hindrance of the ethyl group. | Temperature Optimization: The ratio of 2,4- to 2,6-isomers can be influenced by the reaction temperature. Systematic experimentation at different temperatures is recommended to find the optimal condition for maximizing the desired 2,4-isomer. |
| Formation of Dark, Tarry Byproducts | Oxidation of Starting Material or Product: This can occur at elevated temperatures or with a high concentration of nitric acid.[1] | Strict Temperature Control: Maintain the reaction temperature within the optimized range. Controlled Addition of Nitrating Agent: Add the mixed acid dropwise to the ethylbenzene solution to avoid localized overheating. Alternative Nitrating Agents: Consider using milder nitrating agents if oxidation persists as a major issue.[1] |
| Runaway Reaction | Poor Temperature Control: The nitration of ethylbenzene is a highly exothermic reaction.[1] Rapid Addition of Reagents: Adding the nitrating agent too quickly can lead to a rapid and uncontrolled increase in temperature.[1] | Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain a low and stable temperature. Slow and Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution. Continuous Monitoring: Constantly monitor the internal reaction temperature with a thermometer. Safety Precautions: Always have a quenching agent (e.g., a large volume of ice water) readily available. |
| Difficulty in Purifying the Product | Similar Physical Properties of Isomers: this compound and its 2,6-isomer have similar polarities and may co-crystallize, making separation by simple recrystallization challenging. | Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) for efficient separation of the isomers.[1] Fractional Crystallization: This technique, which relies on slight differences in solubility and crystallization temperature, can sometimes be used to separate isomers.[2][3] Recrystallization with an Optimal Solvent: Experiment with different solvents to find one that selectively crystallizes the desired 2,4-isomer. Common solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, and mixtures of solvents like hexane/ethyl acetate.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is the dinitration of ethylbenzene necessary to produce this compound, and what are the key challenges?
A1: The ethyl group on the benzene ring is an ortho, para-director, meaning it activates these positions for electrophilic substitution.[1] The first nitration of ethylbenzene primarily yields a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. To introduce a second nitro group at the 2 and 4 positions, a second, more forceful nitration step (dinitration) is required. The primary challenges include controlling the reaction's exothermicity to prevent runaway reactions, minimizing the formation of the undesired 2,6-dinitroethylbenzene isomer, and preventing over-nitration to trinitroethylbenzene.[1]
Q2: What is the optimal temperature for the synthesis of this compound?
A2: The optimal temperature is a critical parameter that needs to be carefully determined experimentally. While mononitration is typically carried out at low temperatures (0-10 °C) to prevent dinitration, the synthesis of this compound requires higher temperatures to facilitate the second nitration. However, excessively high temperatures can lead to the formation of unwanted byproducts and an increased proportion of the 2,6-isomer. A controlled temperature range, likely moderately elevated from mononitration conditions, should be established through optimization experiments.
Q3: What are the primary byproducts in the synthesis of this compound?
A3: The main byproduct is the isomeric 1-Ethyl-2,6-dinitrobenzene.[1] Other potential byproducts include unreacted mononitroethylbenzenes (if the reaction is incomplete), trinitroethylbenzene (if the reaction is too harsh), and oxidation products, which often appear as dark, tarry substances.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (ethylbenzene and mononitroethylbenzenes) and the formation of the dinitrobenzene products.
Q5: What is the best method to purify the final product?
A5: A combination of techniques is often necessary. After the initial workup to remove the acids, the crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to remove some impurities.[4] However, to effectively separate the 2,4- and 2,6-dinitro isomers, column chromatography on silica gel is typically the most reliable method.[1]
Quantitative Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of nitrated products. While specific quantitative data for the dinitration of ethylbenzene to this compound is limited in the provided search results, the following data for related nitration reactions can provide valuable insights for optimization.
Table 1: Effect of Nitrating Agent on Dinitration (Illustrative)
| Nitrating Agent | Substrate | Temperature (°C) | Mononitro Product Yield (%) | Dinitro Product Yield (%) |
| Conc. HNO₃ / Conc. H₂SO₄ | Toluene | 30-35 | - | ~95 (mixture of isomers) |
| Conc. HNO₃ / Acetic Anhydride | Ethylbenzene | Room Temp | 85 | 11 (mixture of isomers)[1] |
| Fuming HNO₃ / Conc. H₂SO₄ | Ethylbenzene | 40-50 | Low | High (predominantly dinitro) |
Note: This table is illustrative and combines data from different sources to highlight general trends. The dinitration of ethylbenzene with mixed acid is expected to yield a high percentage of dinitro products under optimized conditions.
Table 2: Physical Properties of Relevant Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Ethylbenzene | 106.17 | 136 | -95 |
| 1-Ethyl-2-nitrobenzene | 151.16 | 227-228 | -14 |
| 1-Ethyl-4-nitrobenzene | 151.16 | 245-246 | 35-37 |
| This compound | 196.16 | ~300 (decomposes) | 48-50 [1] |
| 1-Ethyl-2,6-dinitrobenzene | 196.16 | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dinitration of Ethylbenzene
This protocol outlines a general procedure for the dinitration of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice-salt bath
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid): In a separate flask, carefully and slowly add a calculated molar excess (e.g., 2.5-3 equivalents) of concentrated nitric acid to a cooled (0-5 °C) amount of concentrated sulfuric acid with continuous stirring. Caution: This process is highly exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylbenzene. Cool the flask to 0-5 °C in an ice-salt bath.
-
Nitration Reaction: Slowly add the prepared mixed acid to the stirred ethylbenzene from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 40-50 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the optimized temperature for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the isomers.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 3. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
minimizing side-product formation in the nitration of ethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the nitration of ethylbenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of ethylbenzene.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Mononitrated Product | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Reaction temperature is too low: Excessively low temperatures can significantly slow down the reaction rate.[1] 3. Inefficient mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction.[1] | 1. Check stoichiometry: Ensure a slight molar excess of nitric acid is used.[1] 2. Optimize temperature: While keeping the temperature low to prevent over-nitration, find a balance where the reaction proceeds at a reasonable rate. A range of 10-20°C can be explored if 0-10°C is too slow.[1] 3. Ensure vigorous stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the mixture is homogeneous.[1] |
| Excessive Formation of Dinitroethylbenzene | 1. High Reaction Temperature: Nitration is an exothermic reaction, and higher temperatures promote di-nitration.[1][2] 2. High concentration of nitrating agent: Using fuming nitric acid or a high ratio of nitric acid to ethylbenzene increases the likelihood of a second nitration.[1][3] 3. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to further nitration of the initial product.[1] | 1. Improve temperature control: Use an ice bath or an ice/salt bath to maintain a low and consistent temperature, ideally below 10°C.[1] 2. Use milder nitrating conditions: Consider alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can be more selective.[1] 3. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired product, and quench the reaction once the starting material is consumed.[4] |
| High Percentage of meta-Nitroethylbenzene | 1. High Reaction Temperature: While the ethyl group is primarily ortho, para-directing, higher temperatures can lead to a slight increase in the formation of the meta isomer. | 1. Strict Temperature Control: Maintain a low and consistent reaction temperature to favor the formation of the thermodynamically preferred ortho and para isomers. |
| Difficulty in Separating ortho and para Isomers | 1. Similar physical properties: The boiling points and polarities of o-nitroethylbenzene and p-nitroethylbenzene are very close, making separation by distillation or standard column chromatography challenging.[1] | 1. Fractional Distillation: Careful fractional distillation under reduced pressure may provide some separation. 2. Specialized Chromatography: Consider using high-performance liquid chromatography (HPLC) or a specialized column chromatography setup with a selective stationary phase. |
| Runaway Reaction | 1. Poor Temperature Control: The exothermic nature of the nitration reaction can lead to a rapid increase in temperature if not adequately controlled.[1] 2. Too Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can overwhelm the cooling capacity of the setup. | 1. Pre-cool all reagents: Ensure both the ethylbenzene and the nitrating mixture are adequately cooled before and during the addition. 2. Slow, controlled addition: Add the nitrating agent dropwise with vigorous stirring, carefully monitoring the internal reaction temperature.[1] 3. Have a larger cooling bath ready: In case of a temperature spike, be prepared to add more ice or a colder cooling medium to the external bath. |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of ethylbenzene nitration?
A1: The nitration of ethylbenzene is an electrophilic aromatic substitution reaction.[2][4] The ethyl group is an activating, ortho-, para-director, meaning it directs the incoming nitro group primarily to the ortho (2-) and para (4-) positions of the benzene ring.[2] Therefore, the primary products are ortho-nitroethylbenzene and para-nitroethylbenzene.[4] A small amount of the meta (3-) isomer is also typically formed.
Q2: Why is over-nitration (di-nitration) a common side reaction?
A2: The initial mononitration of ethylbenzene introduces a nitro group, which is a deactivating group.[3] However, the ethyl group is activating, making the initial nitration faster than that of benzene.[5] If the reaction conditions are too harsh (e.g., high temperature or high concentration of the nitrating agent), the mononitrated product can undergo a second nitration to form dinitroethylbenzene isomers.[1][2][3]
Q3: What is the most critical factor to control to minimize side-product formation?
A3: Temperature is the most critical factor.[1] Nitration reactions are highly exothermic, and elevated temperatures significantly increase the rate of reaction, which can lead to over-nitration and a decrease in regioselectivity (formation of more of the undesired meta isomer).[1][2] Maintaining a low and consistent temperature is crucial for achieving selective mono-nitration.
Q4: What are the signs of a runaway reaction, and how can it be prevented?
A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, excessive gas evolution (brown fumes of nitrogen dioxide), and a change in the color of the reaction mixture. To prevent this, it is essential to use an efficient cooling bath, add the nitrating agent slowly and in a controlled manner, and ensure vigorous stirring to dissipate heat effectively.[1]
Q5: Are there alternative, milder nitrating agents that can be used?
A5: Yes, several milder nitrating agents can offer better selectivity and control. One common alternative is using a mixture of nitric acid and acetic anhydride to generate acetyl nitrate in situ.[1] Another approach is using nitric acid supported on silica gel, which can provide a milder and more selective nitration.[4][6]
Quantitative Data Summary
The ratio of ortho, meta, and para isomers in the nitration of ethylbenzene is influenced by reaction conditions. The following table provides a typical distribution under mixed acid (HNO₃/H₂SO₄) conditions.
| Isomer | Typical Distribution (%) |
| ortho-nitroethylbenzene | 45-55% |
| meta-nitroethylbenzene | 2-5% |
| para-nitroethylbenzene | 40-50% |
Note: The exact isomer distribution can vary based on specific reaction conditions such as temperature, reaction time, and the specific nitrating agent used.[4]
Experimental Protocols
Protocol 1: Mixed-Acid Nitration of Ethylbenzene [2]
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with constant stirring.[2] Keep the mixture cool.
-
Reaction Setup: In a separate flask equipped with a dropping funnel and a thermometer, place a solution of ethylbenzene in a suitable solvent (or neat). Cool this flask in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene solution. Maintain the internal reaction temperature below 10°C throughout the addition.[1]
-
Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[2] The solvent can then be removed under reduced pressure, and the product can be purified by fractional distillation or column chromatography.
Protocol 2: Nitration using Nitric Acid on Silica Gel [4][6]
-
Reaction Setup: In a suitable reaction vessel, add 1 mmol of ethylbenzene to 500 mg of silica gel.[4]
-
Addition of Nitrating Agent: Add an excess of 69% aqueous nitric acid to the mixture.[4][6]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up and Isolation: Upon completion, the product can be isolated by filtration and removal of the solvent. Further purification can be achieved through column chromatography.[4]
Visualizations
Caption: Mechanism of the electrophilic aromatic nitration of ethylbenzene.
Caption: Troubleshooting workflow for minimizing side-product formation.
References
Technical Support Center: Purification of Crude 1-Ethyl-2,4-dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Ethyl-2,4-dinitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of crystalline product after recrystallization. | The chosen solvent is too effective at dissolving the compound, even at low temperatures. | Solvent Selection: Test a variety of solvents or solvent mixtures. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Ethanol or methanol are often good starting points for nitroaromatic compounds.[1] |
| Too much solvent was used during the recrystallization process. | Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] | |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter or the product "oiling out". | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of larger crystals. Scratching the inside of the flask with a glass rod can help induce crystallization.[1] | |
| Product purity does not significantly improve after recrystallization. | The primary impurity is a positional isomer with very similar solubility characteristics to the desired product. | Fractional Crystallization: This technique may be effective for separating isomeric impurities. It involves multiple, careful recrystallization steps, where crystals are collected in fractions and the purity of each fraction is analyzed.[1] |
| The crude product "oiled out" during recrystallization, which can trap impurities. | Alternative Purification: If recrystallization proves ineffective, column chromatography is the recommended next step for separating isomers.[1] | |
| The crude product appears as a dark, tarry substance. | This may be due to the oxidation of the starting material or the product during the synthesis. This can happen at high temperatures or with a high concentration of nitric acid. | Use Milder Nitrating Conditions: Consider using alternative nitrating agents like acetyl nitrate, which can be more selective. Ensure that the temperature is strictly controlled during the reaction.[2] |
| Poor separation of isomers during column chromatography. | The solvent system (mobile phase) is not optimized for the separation of the specific isomers. | Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems. For separating nitrobenzene isomers, a non-polar stationary phase like silica gel is common. Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[1] |
| The column is overloaded with the sample. | Sample Loading: Do not overload the column. A general guideline is that the amount of sample should be about 1-5% of the weight of the stationary phase.[1] | |
| The column was not packed correctly, leading to channeling. | Proper Packing: Ensure the column is packed uniformly to avoid air bubbles and channels.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities arise from the nitration of ethylbenzene. The ethyl group is an activating group and an ortho, para-director in electrophilic aromatic substitution.[2] This can lead to the formation of positional isomers such as 2,6-dinitroethylbenzene and 3,5-dinitroethylbenzene. Other potential impurities include unreacted ethylbenzene, mono-nitrated ethylbenzene, and over-nitrated products like 2,4,6-trinitroethylbenzene. Oxidation of the starting material or product can also result in tarry byproducts.[2]
Q2: Why is temperature control so critical during the synthesis of this compound?
A2: Nitration reactions are highly exothermic. Elevated temperatures significantly increase the reaction rate, which favors di- and tri-nitration, leading to a higher proportion of impurities.[2] Maintaining a low and consistent temperature is crucial for achieving selective nitration and minimizing the formation of unwanted byproducts. A rapid and uncontrolled increase in temperature, along with the evolution of brown nitrogen oxide fumes, are signs of a runaway reaction.[2]
Q3: What is a suitable solvent for recrystallizing this compound?
A3: Ethanol is a commonly used and effective solvent for recrystallizing dinitrobenzene derivatives.[3] The general principle of recrystallization is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly. The desired compound should be significantly more soluble in the hot solvent than in the cold solvent, while impurities should either remain in solution or be easily filtered off.
Q4: When should I consider using column chromatography instead of recrystallization?
A4: Column chromatography is recommended when recrystallization fails to significantly improve the purity of the product. This is often the case when the main impurities are positional isomers that have very similar solubility profiles to the desired this compound.[1]
Q5: How can I monitor the purity of my this compound fractions during purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification, especially during column chromatography.[1] For a more quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used to analyze this compound.[4]
Experimental Protocols
Recrystallization of this compound from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate or in a water bath until the ethanol begins to boil. Stir continuously to aid in dissolving the solid.[3]
-
If the solid has not completely dissolved, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
Once all the solid is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Allow the crystals to air dry completely.
Column Chromatography of this compound
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase.
-
Select the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A mixture of hexane and ethyl acetate is a good starting point for separating nitroaromatic isomers.[1]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions.
-
Monitor Fractions: Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purification Workflow
References
troubleshooting peak tailing in reverse-phase chromatography of nitroaromatics
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase chromatography of nitroaromatic compounds, with a focus on addressing peak tailing.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to troubleshoot and resolve peak tailing in your chromatographic separations of nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 indicates significant tailing.[3] This distortion can compromise the accuracy and reproducibility of quantitative analysis and reduce resolution between adjacent peaks.[1][4]
Q2: What are the primary causes of peak tailing for nitroaromatic compounds?
A2: The most common causes of peak tailing for polar compounds like nitroaromatics in reverse-phase HPLC include:
-
Secondary Interactions with Silanol Groups: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar nitro groups of the analytes.[1][4] This creates a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to tailing peaks.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At mid-range pH values, these groups can be deprotonated and interact more strongly with polar analytes.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5]
-
Column Degradation: The formation of a void at the column inlet or contamination of the column frit can disrupt the sample path and cause peak tailing.[5][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector and the detector can cause band broadening and peak tailing.[2]
Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?
A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile is generally less viscous and can provide better efficiency. However, methanol can be more effective at masking silanol interactions due to its ability to hydrogen bond with the silanol groups, which can sometimes lead to more symmetrical peaks for polar analytes.[5]
Q4: How can I confirm if a co-eluting impurity is causing what appears to be peak tailing?
A4: To determine if an observed tail is due to a co-eluting species, you can try changing the detection wavelength. If the shape of the peak changes significantly or resolves into two separate peaks, it is likely that an impurity was co-eluting.[3] Using a higher efficiency column (longer or with smaller particles) can also help to resolve the co-eluting peaks.[3]
Troubleshooting Workflow for Peak Tailing
If you are observing peak tailing with your nitroaromatic compounds, follow this systematic workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data on Improving Peak Shape
The following table provides illustrative data on how adjusting mobile phase conditions can improve the peak shape of a model nitroaromatic compound, 2,4-Dinitrotoluene. The asymmetry factor is used as the metric for peak shape, with lower values indicating better symmetry.
| Mobile Phase Condition | Asymmetry Factor (As) | Observations |
| 60:40 Acetonitrile:Water (pH 6.5) | 1.8 | Significant peak tailing is observed. |
| 60:40 Acetonitrile:Water (pH 3.0) | 1.3 | Tailing is reduced by lowering the pH to suppress silanol ionization. |
| 60:40 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8) | 1.1 | The addition of an acidic modifier further improves peak symmetry. |
Detailed Experimental Protocol: Troubleshooting Peak Tailing
This protocol outlines a systematic approach to diagnosing and mitigating peak tailing for nitroaromatic compounds.
Objective: To systematically identify the cause of peak tailing and restore symmetrical peak shape.
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column (preferably end-capped)
-
Mobile phase components (HPLC-grade acetonitrile and water)
-
pH meter and adjustment reagents (e.g., formic acid)
-
Analytical standards of the nitroaromatic compounds of interest
-
Sample prepared in mobile phase
Procedure:
-
Initial Assessment:
-
Inject a standard of a neutral compound (e.g., toluene). If this peak also tails, it strongly suggests a physical or system-related issue (extra-column volume, column void).
-
If only the nitroaromatic peaks are tailing, the issue is likely chemical in nature (secondary interactions).
-
-
Investigating Physical Issues:
-
Check for Extra-Column Volume: Ensure all tubing is as short as possible and that all fittings are correctly installed to avoid dead volume.
-
Column Inspection and Flushing:
-
Disconnect the column and check the system pressure. A significant drop in pressure without the column indicates a potential blockage in the column or its frits.
-
If the column manufacturer's instructions permit, reverse the column and flush with a strong solvent (like 100% acetonitrile) to remove any potential blockage from the inlet frit.[3]
-
-
Column Replacement: If the above steps do not resolve the issue, replace the analytical column with a new, high-quality end-capped column.
-
-
Optimizing Chemical Conditions:
-
Mobile Phase pH Adjustment:
-
Prepare the mobile phase with a lower pH, for example, by adding 0.1% formic acid to the aqueous component to achieve a pH between 2.5 and 3.5.[7] This will help to keep the residual silanol groups on the stationary phase protonated and reduce their interaction with the polar nitroaromatics.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
-
Sample Dilution:
-
Dilute the sample by a factor of 10 and re-inject. If the peak shape improves significantly, the original issue may have been column overload.[4]
-
-
-
Evaluation:
-
After each adjustment, inject the nitroaromatic standard and calculate the asymmetry factor. A value approaching 1.0 indicates an improvement in peak shape.
-
Document the changes made and the corresponding impact on peak symmetry to determine the root cause of the tailing.
-
Mechanism of Silanol Interaction
The following diagram illustrates the chemical interaction that is a primary cause of peak tailing for polar analytes like nitroaromatics.
Caption: Interaction of nitroaromatics with a C18 stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. agilent.com [agilent.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4-Dinitrobenzene Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic aromatic substitution (SNAr) reactions, with a focus on substrates like 1-ethyl-2,4-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the role of the different substituents on the aromatic ring in this compound for an SNAr reaction?
A1: In a typical SNAr reaction, there are three key components on the aromatic ring:
-
Leaving Group: This is the group that is replaced by the nucleophile. Common leaving groups are halides (F, Cl, Br, I).[1] The ethyl group in this compound is a carbanion, which is not a good leaving group under typical SNAr conditions. If you are trying to perform a substitution, you likely need a substrate with a better leaving group at the 1-position, such as 1-chloro- or 1-fluoro-2,4-dinitrobenzene.
-
Activating Groups: These are strongly electron-withdrawing groups that make the aromatic ring electron-poor and susceptible to attack by a nucleophile.[2] The two nitro (-NO2) groups on the 2,4-dinitrobenzene ring are powerful activating groups.[3][4] They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which is crucial for the reaction to proceed.[2][3][5]
-
Other Substituents: The ethyl group at the 1-position, if it is not the intended leaving group, will influence the reaction through electronic and steric effects. As an alkyl group, it is weakly electron-donating, which slightly deactivates the ring compared to hydrogen, but the strong activation by the two nitro groups is the dominant effect.
Q2: What is the general mechanism for an SNAr reaction?
A2: The SNAr reaction is generally accepted to be a two-step addition-elimination mechanism.[6][7]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[1][3][4][5]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions.[6][7]
Q3: How do I choose the right nucleophile for my reaction?
A3: A wide range of nucleophiles can be used in SNAr reactions. Common examples include amines (primary and secondary), alkoxides, and thiols.[1][5] The reactivity of the nucleophile is a key factor; more nucleophilic species generally react faster.[5] For example, amines are effective nucleophiles for reacting with activated aryl halides like 1-chloro-2,4-dinitrobenzene.[4][5]
Q4: What is the effect of the solvent on the reaction rate?
A4: The choice of solvent has a significant impact on the rate of SNAr reactions. Polar aprotic solvents such as DMSO, acetonitrile (MeCN), and DMF are often preferred because they can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[8] Protic solvents like methanol (MeOH) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine is fastest in DMSO, followed by MeCN, and then MeOH.[6][7]
Q5: Is a base required for this reaction?
A5: A base may or may not be required, depending on the nucleophile.
-
If the nucleophile is neutral (e.g., an amine, RNH2), a second equivalent of the amine or a non-nucleophilic base is often added to neutralize the acid (e.g., HCl) formed during the reaction. In some cases, the reaction can show base catalysis, where a second molecule of the amine acts as a general base to facilitate proton removal in the transition state.[9]
-
If the nucleophile is anionic (e.g., an alkoxide, RO-), it is already basic, and no additional base is typically needed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Poor Leaving Group: The ethyl group is not a viable leaving group. | 1. Verify your starting material. Ensure you are using a 2,4-dinitrobenzene derivative with a good leaving group (e.g., -F, -Cl, -Br) at the position of substitution. |
| 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome. | 2. Increase the reaction temperature. Consider using microwave heating to accelerate the reaction, for example, heating to 125 °C for a short period.[1] | |
| 3. Inappropriate Solvent: The solvent may be deactivating the nucleophile (e.g., using a protic solvent like water or methanol). | 3. Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophilicity.[6][7] | |
| 4. Deactivated Nucleophile: The nucleophile may have decomposed or is not sufficiently nucleophilic. | 4. Use a fresh sample of the nucleophile. If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). | |
| Slow Reaction Rate | 1. Insufficient Activation: While unlikely with two nitro groups, other factors could slow the reaction. | 1. Ensure the reaction is run under anhydrous conditions if the nucleophile is sensitive to water. |
| 2. Low Concentration: Reactant concentrations may be too low. | 2. Increase the concentration of the reactants. | |
| 3. No Base Catalysis: For amine nucleophiles, the proton transfer may be rate-limiting. | 3. Add a non-nucleophilic base or use an excess of the amine nucleophile to facilitate the reaction.[9] | |
| Formation of Side Products | 1. Reaction at other positions: The nucleophile could potentially attack other positions, although attack at the carbon with the leaving group is strongly favored. | 1. Lower the reaction temperature to improve selectivity. |
| 2. Reaction with Nitro Groups: Some strong nucleophiles or reducing agents can react with the nitro groups. | 2. Choose a nucleophile that is selective for SNAr over nitro group reduction. | |
| 3. Di-substitution: If the nucleophile has multiple reactive sites, it could react twice. | 3. Use a protecting group strategy if necessary or control the stoichiometry carefully. | |
| Difficult Product Purification | 1. Unreacted Starting Material: The reaction did not go to completion. | 1. Optimize reaction conditions (time, temperature, solvent) for full conversion. Use column chromatography to separate the product from the starting material. |
| 2. Salts: Formation of salt byproducts (e.g., ammonium halides). | 2. Perform an aqueous workup to remove water-soluble salts. Wash the organic layer with water and brine.[10] | |
| 3. Colored Impurities: Dinitroaromatic compounds and their byproducts are often highly colored. | 3. Recrystallization from a suitable solvent (e.g., methanol or ethanol) is often effective for purifying colored solid products.[6][7] |
Data Presentation
Table 1: Effect of Solvent on Relative Reaction Rate for a Typical SNAr Reaction
| Solvent | Solvent Type | Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Poorly solvates the nucleophile, increasing its reactivity.[6][7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, enhances nucleophile reactivity.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | Medium-High | Effective polar aprotic solvent.[6][7] |
| Ethanol/Methanol | Protic | Low | Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[6][7] |
| Toluene | Nonpolar | Very Low | Does not effectively dissolve many nucleophiles or stabilize the charged intermediate. |
Table 2: General Reaction Conditions for SNAr with 1-Halo-2,4-dinitrobenzene
| Nucleophile | Solvent | Temperature | Base | Typical Reaction Time |
| Primary/Secondary Amine | Ethanol | Room Temp - 125 °C | 2-4 eq. of amine or external base | 5 min (microwave) - 24 h |
| Ammonia (aqueous) | Water | 60 - 90 °C | >3 eq. of NH3 | 1 - 2 h[12] |
| Alkoxide (e.g., MeO-) | Methanol | Room Temperature | N/A (nucleophile is the base) | < 1 h[6] |
| Thiolate | DMF/DMSO | Room Temp - 60 °C | N/A (nucleophile is the base) | 1 - 4 h |
Experimental Protocols
General Protocol for the Reaction of 1-Chloro-2,4-dinitrobenzene with an Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Amine nucleophile (e.g., aniline, ethylamine)
-
Ethanol or DMSO
-
Sodium bicarbonate (optional, for workup)
-
Anhydrous magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask with condenser or a microwave reaction vessel)
-
Stir bar
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Addition of Nucleophile: Add the amine nucleophile (2.0-4.0 eq.) to the solution. If using a solid amine, it can be added directly. If using an external base, it can be added at this stage.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, or heat to reflux, or heat in a microwave reactor to 125 °C for 5 minutes).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification:
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
The crude product, which is often a highly colored solid, can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[10]
-
Visualizations
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A general experimental workflow for performing an SNAr reaction.
Caption: A decision tree for troubleshooting low-yield SNAr reactions.
References
- 1. cem.de [cem.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Disposal of 1-Ethyl-2,4-dinitrobenzene Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Ethyl-2,4-dinitrobenzene waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic chemical that can be harmful if inhaled, ingested, or if it comes into contact with skin.[1] It is a skin and eye irritant, and high levels of exposure can lead to symptoms such as headaches, nausea, and dizziness.[1] Additionally, as a dinitrobenzene compound, it may be explosive under certain conditions, such as when heated or subjected to shock.[2][3] It is also very toxic to aquatic life with long-lasting effects.[4][5]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Gloves: Compatible chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[3][6]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: If working outside of a fume hood or with powders, a government-approved respirator is necessary.[3][4]
Q3: How should I properly store this compound and its waste?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It should be kept away from heat, sparks, and open flames.[7] Store it separately from incompatible materials such as strong oxidants, strong bases, strong acids, and reducing agents.[2][4][6] Waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, you should never dispose of this compound waste down the drain.[9] It is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[4][5][7] All waste must be collected and disposed of as hazardous waste through an approved waste disposal plant.[4][8]
Q5: What are the signs of overexposure to this compound?
A5: Overexposure may cause a range of symptoms, including skin and eye irritation, headaches, dizziness, nausea, and weakness.[1][10] A key indicator of exposure to dinitrobenzene compounds is the formation of methemoglobin, which can lead to cyanosis (blue lips, fingernails, and skin) and anemia.[6] The effects of exposure may be delayed.[6]
Troubleshooting Guides
Scenario 1: Small Spill of this compound Solution
Problem: I've spilled a small amount (less than 100 mL) of a dilute solution of this compound on the lab bench.
Solution:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If possible, work within a chemical fume hood.[3]
-
Wear Appropriate PPE: Don your personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[3][4]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves, as hazardous chemical waste.[9]
Scenario 2: Contaminated Glassware
Problem: How do I safely clean glassware that has been in contact with this compound?
Solution:
-
Initial Rinse: Under a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinse solvent as hazardous waste.
-
Decontamination: Immerse the glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for several hours to degrade any remaining dinitrobenzene compounds. Caution: Base baths are highly corrosive.
-
Thorough Cleaning: After decontamination, remove the glassware from the base bath, rinse thoroughly with water, and then wash with soap and water.
-
Final Rinse: Rinse with deionized water before drying.
Scenario 3: Accidental Skin or Eye Contact
Problem: I've accidentally splashed a small amount of this compound solution on my skin/in my eyes.
Solution:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.[4][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.[4][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C8H8N2O4 | [11][12] |
| Molecular Weight | 196.16 g/mol | [11][12] |
| Boiling Point | 304.6°C at 760 mmHg | [1] |
| Melting Point | 57-57.8 °C | [13] |
| Flash Point | 143.4°C | [1] |
| Density | 1.344 g/cm³ | [1] |
Experimental Protocols
Protocol for Neutralization of Small Quantities of Acidic Dinitrobenzene Waste
This protocol is for the neutralization of small quantities of acidic waste containing this compound and should only be performed by trained personnel in a controlled laboratory setting.
-
Preparation: Work in a chemical fume hood and wear all necessary PPE. Prepare a neutralizing agent, such as a 5% sodium bicarbonate solution.
-
Cooling: Place the container of acidic dinitrobenzene waste in an ice bath to control the temperature during neutralization.
-
Slow Addition: Slowly and carefully add the sodium bicarbonate solution to the acidic waste while stirring continuously. Be cautious as the reaction may generate gas and heat.
-
pH Monitoring: Monitor the pH of the solution regularly using pH paper or a calibrated pH meter. Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Waste Collection: Once neutralized, the solution must still be collected as hazardous waste. Transfer it to a properly labeled hazardous waste container.
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Safety Guideline [chemtrack.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ICSC 0692 - 1,4-DINITROBENZENE [inchem.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Ethyl-2,4-dinitrobenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the poor aqueous solubility of 1-Ethyl-2,4-dinitrobenzene. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound and why is it poorly soluble in water?
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₄ | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
| Boiling Point | 304.6°C at 760 mmHg | [3] |
| Density | 1.344 g/cm³ | [3] |
| Predicted LogP | 3.11 |[3] |
Q2: What is the recommended first step for dissolving this compound for in-vitro experiments?
The most common and straightforward approach is to first prepare a concentrated stock solution in a water-miscible polar organic solvent.[8] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose. N,N-Dimethylformamide (DMF) is another suitable option.[9] After the compound is fully dissolved in the organic solvent, this stock solution can be serially diluted into your aqueous experimental medium.
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. Why does this happen and how can I prevent it?
This common issue, often called "crashing out," occurs when the compound is rapidly transferred from a favorable organic solvent environment to a predominantly aqueous one where its solubility is much lower.[8][10] The drastic change in solvent polarity causes the compound to fall out of solution.[10]
Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer.[10] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous medium. Try working with a lower final concentration.[10]
-
Limit the Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 1% and ideally below 0.1%, to minimize both precipitation and potential solvent-induced artifacts in your experiment.
Q4: What are co-solvents and how can they improve solubility?
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[11] They work by reducing the overall polarity of the solvent system.[12] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[13] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]
Q5: When should I consider using cyclodextrins?
Cyclodextrins are a good alternative when organic co-solvents interfere with the experimental assay or cause cellular toxicity. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[15][16] This complex is water-soluble due to the cyclodextrin's hydrophilic outer surface.[15][17] Chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced aqueous solubility and improved safety profiles.[18][19]
Q6: How do surfactants work to increase solubility?
Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[20] In an aqueous solution, above a specific concentration called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20][21] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, which interacts with the water.[22] Poorly soluble compounds like this compound can be entrapped within this hydrophobic core, a process known as micellar solubilization, effectively dissolving them in the bulk aqueous solution.[22][23]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: My compound precipitates out of the aqueous medium over time or upon temperature change.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. The solubility of some compounds is also temperature-dependent.
-
Solutions:
-
Re-evaluate Solubility Limit: Determine the maximum stable concentration of this compound in your final medium under the exact experimental conditions (temperature, pH, duration).
-
Use a Stronger Solubilization Method: If a low percentage of co-solvent is not sufficient, consider using cyclodextrins or surfactants, which can offer greater stability.
-
Prepare Fresh Solutions: For long experiments, prepare fresh dilutions of your compound immediately before use to minimize the time for potential precipitation.
-
Problem: I am observing high variability and poor reproducibility in my assay results.
-
Possible Cause: Inconsistent solubility or partial, sometimes invisible, precipitation of the compound can lead to variations in the actual concentration being tested.
-
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect your final solutions for any signs of cloudiness or precipitate. Hold it against a dark background with good lighting.
-
Filter Sterilization: If you need to filter-sterilize your final solution, be aware that the compound might adsorb to the filter membrane, especially if it is not fully dissolved. This can lower the final concentration. It may be necessary to analyze the concentration of the filtrate.
-
Standardize Preparation: Ensure the protocol for preparing the solution (e.g., vortexing speed and duration, rate of addition) is identical for every experiment.
-
Problem: The solubilizing agent (DMSO, surfactant, etc.) is toxic to my cells or interferes with my assay.
-
Possible Cause: Many solubilizing agents can have biological effects at certain concentrations. Surfactants, for instance, can disrupt cell membranes.
-
Solutions:
-
Run Vehicle Controls: Always include a control group that is treated with the exact same concentration of the solubilizing agent (the "vehicle") but without the test compound. This allows you to subtract any effects of the vehicle itself.
-
Determine Maximum Tolerable Concentration: Perform a dose-response experiment with just the solubilizing agent to find the highest concentration that does not affect your experimental system.
-
Switch Methods: If the required concentration of a particular agent is toxic, switch to a different class of solubilizer. For example, if DMSO is causing issues, try using HP-β-CD, which is often better tolerated by cells.[18]
-
Data Presentation
Table 2: Comparison of Common Laboratory Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For... |
|---|---|---|---|---|
| Co-solvents (e.g., DMSO, Ethanol) | Reduces solvent polarity.[11] | Simple, rapid, and effective for creating high-concentration stock solutions.[14] | Potential for compound precipitation upon dilution; can be toxic or interfere with assays at higher concentrations.[14] | Initial screening; preparing concentrated stocks for serial dilution. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[15] | Generally low toxicity; can achieve higher aqueous concentrations without organic solvents.[18] | Can be more expensive; complex formation is dependent on the specific geometry of the guest molecule.[8] | Cell-based assays sensitive to organic solvents; when higher final aqueous concentrations are needed. |
| Surfactants (e.g., Polysorbate 80) | Forms micelles that entrap the hydrophobic drug in their nonpolar core.[22][23] | High solubilizing capacity for many compounds.[16] | Can interfere with assays and may be toxic to cells; potential for the surfactant itself to degrade.[24] | Formulations where cell viability is not the primary endpoint; in-vitro dissolution studies. |
Experimental Protocols & Visualizations
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical workflow for choosing an appropriate method to dissolve this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1204-29-1 | Chemsrc [chemsrc.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 603-02-1: 1,3-Dimethyl-2,4-dinitrobenzene | CymitQuimica [cymitquimica.com]
- 7. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. ijpbr.in [ijpbr.in]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. diva-portal.org [diva-portal.org]
- 21. Micellization of Zwitterionic Surfactant with Opposite Dipoles is Differently Affected by Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oit.edu [oit.edu]
- 23. brieflands.com [brieflands.com]
- 24. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Analysis of 1-Ethyl-2,4-dinitrobenzene in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1-Ethyl-2,4-dinitrobenzene in environmental samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, focusing on identifying and mitigating matrix effects.
Issue 1: Low Analyte Recovery During Sample Preparation
-
Possible Cause: Inefficient extraction from the sample matrix (soil, water, sediment).
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For soil and sediment, ensure the chosen solvent (e.g., acetonitrile, acetone/hexane) has the appropriate polarity to efficiently extract this compound. For water samples, ensure the solid-phase extraction (SPE) cartridge sorbent is appropriate for retaining the analyte.
-
Adjust pH: The pH of the sample can influence the analyte's charge state and solubility. Experiment with adjusting the pH of the sample or extraction solvent to improve recovery.
-
Increase Extraction Time/Temperature: For soil and sediment, increasing the sonication or shaking time can enhance extraction efficiency. For SPE, ensure adequate contact time between the sample and the sorbent.
-
Evaluate Sample Homogenization: Inconsistent results can arise from non-homogenous samples. Ensure soil and sediment samples are thoroughly mixed and free of large debris before extraction.
-
-
-
Possible Cause: Analyte loss during extract cleanup.
-
Troubleshooting Steps:
-
Select Appropriate Cleanup Sorbent: In methods like QuEChERS, the choice of dispersive SPE (d-SPE) sorbent (e.g., PSA, C18, GCB) is critical. Primary secondary amine (PSA) can help remove organic acids, while graphitized carbon black (GCB) is effective for pigment removal. The choice depends on the specific matrix interferences.
-
Optimize Elution Solvent: In SPE, the elution solvent may be too weak to completely recover the analyte from the sorbent. Test stronger solvents or solvent mixtures. Conversely, a solvent that is too strong may co-elute interferences.
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC inlet or column.
-
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize interactions with the analyte.[1][2]
-
Column Conditioning: Condition the GC column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
Column Trimming: If the front end of the column is contaminated, carefully trim a small portion (e.g., 10-20 cm) to restore performance.[3]
-
-
-
Possible Cause: Inappropriate injection technique.
-
Troubleshooting Steps:
-
Injection Volume: An injection volume that is too large can lead to backflash and peak distortion.[1] Reduce the injection volume.
-
Injection Speed: A slow injection can cause premature volatilization of the sample in the syringe needle, leading to broad or split peaks. Use a fast injection speed.[3]
-
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Significant and variable matrix effects.
-
Troubleshooting Steps:
-
Implement Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Use an Internal Standard: Add a known concentration of an internal standard (a compound with similar chemical properties to this compound but not present in the samples) to all samples and standards. This can help to correct for variations in extraction efficiency and instrument response.
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components that cause interference. However, ensure that the analyte concentration remains above the limit of quantification.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the analysis of this compound in environmental samples, complex matrices like soil and sediment contain numerous organic and inorganic compounds that can interfere with the analysis. These interferences can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), resulting in inaccurate quantification.[4]
Q2: How can I quantify the matrix effect in my samples?
A: The matrix effect can be quantified by comparing the response of the analyte in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the analyte. The formula for calculating the matrix effect (ME) is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.
Q3: What are the most common sample preparation techniques for analyzing this compound in environmental samples?
A: The most common techniques are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for solid samples like soil and sediment.[5][6] It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
-
Solid-Phase Extraction (SPE): This is a common technique for water samples. The sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent.[7][8]
Q4: Which analytical technique is most suitable for the determination of this compound?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of this compound.[9] It offers excellent selectivity and sensitivity for the detection and quantification of this compound in complex environmental matrices.
Data Presentation
Table 1: Typical Recovery Rates of Nitroaromatic Compounds from Environmental Matrices using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Nitroaromatics | Water | SPE | >90 | [7][8][10] |
| Nitramines | Water | SPE | >70 | [7][8][10] |
| Multiclass Pesticides | Soil | QuEChERS | 70-120 | [6] |
| Nitroaromatics | Groundwater | SPE | Good Recovery | [11] |
Table 2: Typical Matrix Effects Observed in the Analysis of Nitroaromatic Compounds
| Analyte Class | Matrix | Analytical Method | Matrix Effect | Reference |
| Explosives | Water | LC-APCI-MS/MS | <5% (acidified water) | [12] |
| Pesticides | Soil | GC-MS/MS | -25% to 74% | [13] |
| Pesticides | Soil | GC-µEC/NP | -45% to 96% | [13] |
| Nitroimidazoles | Meat, Eggs, Fish | UHPLC-MS/MS | -98.8% to 13.9% | [14] |
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Soil
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water to achieve a consistent moisture content.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add an appropriate internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The supernatant is ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge by passing air through it for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a collection vial.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate) for GC-MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. weber.hu [weber.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
selecting the optimal internal standard for 1-Ethyl-2,4-dinitrobenzene quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for the quantification of 1-Ethyl-2,4-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics to consider when selecting an internal standard (IS) for the quantification of this compound?
A1: The ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.
-
No Interference: The internal standard must not be naturally present in the samples being analyzed.
-
Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components in the chromatogram.
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.
-
Stability: It must be stable throughout the entire analytical procedure.
Q2: Which compounds are recommended as internal standards for the GC-MS analysis of this compound?
A2: Based on structural similarity and successful application in the analysis of related nitroaromatic compounds, the following are recommended candidates for an internal standard:
-
Isotopically Labeled Analogues (Ideal): A deuterated version of this compound would be the optimal choice as its chemical and physical properties are nearly identical to the analyte, leading to the most accurate correction for sample preparation and instrument variability. While a custom synthesis may be required, deuterated analogues of similar compounds like dinitrotoluene are commercially available and would also be excellent choices. The use of isotopically labeled internal standards is a well-established practice for achieving high accuracy in GC-MS analysis.
-
Structurally Similar Dinitrobenzene Derivatives: In the absence of an isotopically labeled standard, other dinitrobenzene derivatives can be used. Compounds such as 2,4-Dinitrotoluene (2,4-DNT) , 2,6-Dinitrotoluene (2,6-DNT) , and 1,3-Dinitrobenzene (1,3-DNB) are suitable candidates due to their structural resemblance to the analyte. For instance, 3,4-Dinitrotoluene has been successfully used as an internal standard in the GC-MS analysis of other dinitroaromatic compounds.[1]
Q3: Can I use an internal standard for HPLC-UV analysis of this compound?
A3: Yes, the principles of internal standard selection for HPLC-UV are similar to those for GC-MS. The chosen internal standard should have a similar chromophore to this compound to ensure a comparable response with the UV detector. It must also be well-separated from the analyte peak in the chromatogram. The same structurally similar dinitrobenzene derivatives mentioned for GC-MS can be considered for HPLC-UV analysis.
Data Presentation: Comparison of Potential Internal Standards
The following table summarizes the key properties of recommended internal standards for the quantification of this compound. The Relative Response Factor (RRF) is a critical parameter for accurate quantification and should be experimentally determined for your specific analytical conditions.
| Internal Standard Candidate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Rationale for Selection | Estimated Relative Response Factor (RRF) vs. This compound (GC-MS) |
| This compound-d7 | C₈HD₇N₂O₄ | 203.20 | Similar to analyte | Similar to analyte | Isotopically labeled analogue, ideal for correcting matrix effects and instrumental variability. | ~1.0 |
| 2,4-Dinitrotoluene (2,4-DNT) | C₇H₆N₂O₄ | 182.13 | 300 | 70-71 | High structural similarity to the analyte.[2] | Should be determined experimentally |
| 2,6-Dinitrotoluene (2,6-DNT) | C₇H₆N₂O₄ | 182.13 | 275 | 66 | High structural similarity to the analyte. | Should be determined experimentally |
| 1,3-Dinitrobenzene (1,3-DNB) | C₆H₄N₂O₄ | 168.11 | 300-303 | 89-90 | Structurally similar aromatic dinitro compound. | Should be determined experimentally |
Experimental Protocols
A detailed methodology for the quantification of dinitroaromatic compounds using an internal standard is provided below. This protocol can be adapted for this compound.
GC-MS Method for the Quantification of Dinitroaromatics
This method is based on established procedures for the analysis of nitroaromatic compounds.
1. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of the selected internal standard (e.g., 2,4-Dinitrotoluene) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 100 µg/mL.
-
Analyte Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. Spike each calibration standard with the internal standard stock solution to a final constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Extract the sample containing this compound using an appropriate method (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction). After extraction and concentration, spike the final extract with the internal standard to the same concentration as in the calibration standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for both the analyte and the internal standard.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by using the response factor (slope of the calibration curve).
Mandatory Visualization
Caption: Workflow for Selecting the Optimal Internal Standard.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using an internal standard.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Contamination of the GC system.- Improper column installation. | - Use a deactivated inlet liner.- Perform inlet maintenance (replace liner, septum, and seal).- Trim the first few centimeters of the analytical column.- Ensure the column is installed correctly according to the manufacturer's instructions. |
| Poor Peak Shape (Fronting) | - Column overload.- Inappropriate injection solvent. | - Dilute the sample.- Ensure the sample solvent is compatible with the stationary phase. |
| Poor Resolution | - Inadequate chromatographic separation. | - Optimize the GC oven temperature program (slower ramp rate).- Use a longer GC column or a column with a different stationary phase. |
| Inconsistent Peak Areas/Ratios | - Leaks in the injection port.- Inconsistent injection volume.- Instability of the analyte or internal standard. | - Perform a leak check on the GC inlet.- Ensure the autosampler is functioning correctly.- Verify the stability of standard and sample solutions. Prepare fresh standards if necessary. |
| No or Low Analyte/IS Signal | - Degradation of the analyte or IS in the hot injector.- Issues with the MS detector (e.g., dirty ion source). | - Lower the injector temperature if possible without compromising peak shape.- Check the MS tune and perform ion source cleaning if necessary. |
| Baseline Noise or Drift | - Contaminated carrier gas.- Column bleed.- Contaminated GC system. | - Ensure high-purity carrier gas and check gas traps.- Condition the column according to the manufacturer's instructions.- Bake out the GC system at a high temperature. |
References
improving the efficiency of enzymatic degradation of 1-Ethyl-2,4-dinitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the efficiency of the enzymatic degradation of 1-Ethyl-2,4-dinitrobenzene and related nitroaromatic compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic strategies for degrading dinitroaromatic compounds like this compound?
A1: The degradation of recalcitrant polynitroaromatic compounds by microorganisms primarily follows two routes:
-
Reductive Pathways: This is the most common strategy, where the electron-withdrawing nitro groups are reduced. This is typically carried out by flavoenzymes called nitroreductases, which sequentially reduce the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) derivatives.[1]
-
Oxidative Pathways: In some cases, enzymes like dioxygenases and monooxygenases can initiate degradation.[2] These enzymes add one or two hydroxyl groups to the aromatic ring, which can lead to the elimination of the nitro group as nitrite and subsequent ring cleavage.[2][3]
Q2: Which class of enzymes is most effective for this process?
A2: Bacterial Type I (oxygen-insensitive) nitroreductases are of special biotechnological interest.[1] These enzymes are typically NAD(P)H-dependent flavoenzymes that catalyze the two-electron reduction of the nitro group.[1] Unlike Type II (oxygen-sensitive) enzymes, their efficiency is not hampered by the presence of oxygen, which makes them more robust for various experimental conditions.[1]
Q3: What factors can inhibit the activity of nitroreductases?
A3: Several factors can inhibit nitroreductase activity. Common inhibitors include dicoumarol (a diaphorase inhibitor), p-hydroxymercuribenzoate (a sulfhydryl group reagent), sodium azide, and certain metal ions like Cu²⁺.[1] Product inhibition can also occur if the resulting amino or hydroxylamino derivatives are not further metabolized or removed.
Q4: Why is this compound difficult to degrade?
A4: Like other polynitrated aromatics, the presence of multiple electron-withdrawing nitro groups on the benzene ring makes the compound resistant to oxidative attack, which is a common mechanism for breaking down aromatic compounds.[4] Furthermore, the high toxicity and often low aqueous solubility of these chemicals can limit their bioavailability to microorganisms or enzymes.[1]
Section 2: Troubleshooting Guide
Issue: Low or No Degradation of this compound
Q: My experiment shows minimal or no reduction of the target compound. What are the potential causes and solutions?
A: This is a common issue that can be traced to several factors. Use the following checklist to diagnose the problem:
| Potential Cause | Recommended Action |
| Incorrect Enzyme Type | Verify you are using a Type I (oxygen-insensitive) nitroreductase if conducting experiments under aerobic conditions. Type II enzymes are inhibited by oxygen.[1] |
| Cofactor Limitation | Ensure adequate concentrations of the required cofactor, typically NADH or NADPH. Bacterial nitroreductases are dependent on these electron donors.[1][2] |
| Suboptimal pH/Temp | Check the optimal pH and temperature for your specific enzyme. Most nitroreductases have optimal activity in the neutral pH range. For example, immobilized laccase showed optimal degradation at pH 5 and 40°C.[5] |
| Poor Substrate Solubility | This compound has low aqueous solubility. Consider using a co-solvent (e.g., DMSO, ethanol) at a low concentration that does not inhibit the enzyme, or use a dual-phase system to increase bioavailability.[6] |
| Enzyme Inhibition | Review your buffer components for known inhibitors (e.g., certain metal ions, azide).[1] If using cell lysate, endogenous inhibitors could be present; consider purifying the enzyme. |
| Inactive Enzyme | Test the enzyme activity with a known, readily reducible substrate (e.g., nitrobenzene) to confirm it is active. Improper storage or handling can lead to denaturation. |
Issue: Degradation Reaction Starts but Stops Prematurely
Q: The degradation rate is initially high but quickly plateaus. What could be the cause?
A: A plateauing reaction rate often points to one of the following issues:
| Potential Cause | Recommended Action |
| Cofactor Depletion | The reaction consumes NAD(P)H. If the initial concentration is too low, it will be depleted quickly. Consider using a higher initial concentration or implementing a cofactor regeneration system. |
| Product Inhibition | The accumulation of intermediates like hydroxylamino or amino derivatives can inhibit the enzyme. Try removing the product from the reaction mixture as it forms, if feasible. |
| pH Shift | The degradation reaction can alter the pH of the medium. Ensure your buffer has sufficient capacity to maintain the optimal pH throughout the experiment. |
| Enzyme Instability | The enzyme may not be stable under the chosen experimental conditions for extended periods. Perform a time-course stability test of the enzyme under reaction conditions without the substrate. |
Section 3: Data Presentation and Optimization
Quantitative Data
The efficiency of enzymatic reactions is often described by Michaelis-Menten kinetics. While specific data for this compound is scarce, data from related compounds can provide a valuable baseline.
Table 1: Example Kinetic Parameters for Enzymes Degrading Nitroaromatics
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimal Conditions | Source |
| Nitrobenzene Nitroreductase | Nitrobenzene | 5 | Not specified | pH ~7.0 | [7] |
| (P. pseudoalcaligenes JS45) | NADPH | 183 | Not specified | 30°C | [7] |
| Immobilized Laccase | 2,4-Dinitrophenol | 17 - 130 | 0.25 - 0.38 (µmol/min) | pH 5.0, 40°C | [5] |
Table 2: General Parameters for Optimizing Degradation
| Parameter | Typical Range | Considerations |
| pH | 5.0 - 8.0 | Enzyme-specific; must be maintained with a suitable buffer. |
| Temperature | 25°C - 45°C | Higher temperatures can increase rates but may decrease enzyme stability over time.[5] |
| Cofactor [NADH/NADPH] | 100 - 500 µM | Should be in excess relative to the substrate. |
| Enzyme Concentration | 0.1 - 10 µM | Higher concentration leads to a faster rate but increases cost. |
| Substrate Concentration | 10 - 200 µM | High concentrations can lead to substrate inhibition or insolubility issues. |
| Contact Time | 1 - 24 hours | Longer times may be needed for complete degradation, but enzyme stability must be considered.[5] |
Visualizations
Caption: Key enzymatic pathways for dinitroaromatic compound degradation.
Caption: A logical workflow for troubleshooting low degradation efficiency.
Section 4: Experimental Protocols
Protocol 1: General Nitroreductase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of a nitroreductase by monitoring the oxidation of NADPH.
1. Reagents and Materials:
-
Phosphate Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
NADPH stock solution (10 mM in buffer)
-
This compound stock solution (10 mM in DMSO)
-
Purified nitroreductase enzyme or cell-free extract
-
UV-Vis Spectrophotometer and cuvettes
2. Assay Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
880 µL of Phosphate Buffer
-
100 µL of NADPH stock solution (for a final concentration of 1 mM)
-
10 µL of enzyme solution
-
-
Mix gently by pipetting and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of the this compound stock solution (for a final concentration of 100 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) for 5-10 minutes.
-
Run a control reaction without the substrate to account for any background NADPH oxidation.
3. Calculation of Activity:
-
Determine the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.
-
Subtract the rate of the control reaction.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).
Activity (µmol/min/mL) = (ΔA₃₄₀/min / 6.22) x (Total Reaction Volume / Enzyme Volume)
Protocol 2: Preparation of Cell-Free Extract
This protocol is for preparing a crude enzyme source from bacterial cells expressing the nitroreductase.
1. Materials:
-
Bacterial cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM PMSF)
-
Lysozyme
-
DNase I
-
Ultrasonicator
-
High-speed refrigerated centrifuge (capable of >12,000 x g)
2. Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL of buffer per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells further by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.
-
Add DNase I to a final concentration of ~10 µg/mL to reduce the viscosity of the lysate.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the cell-free extract containing the soluble enzymes.
-
Determine the total protein concentration of the extract (e.g., using a Bradford or BCA assay) before use in activity assays. Store on ice for immediate use or at -80°C for long-term storage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. :: Environmental Analysis Health and Toxicology [eaht.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 1-Ethyl-2,4-dinitrobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,4-dinitrobenzene.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.
Q1: Why is the dinitration of ethylbenzene challenging to control?
The ethyl group attached to the benzene ring is an activating group, making the aromatic ring more susceptible to electrophilic attack than benzene itself.[1][2] This heightened reactivity means that after the first nitration step, the resulting mono-nitroethylbenzene is already activated for a second nitration, which can lead to the formation of dinitrobenzene isomers.[1] Controlling the reaction conditions to selectively achieve dinitration without further nitration or the formation of unwanted isomers is the primary challenge.
Q2: What are the expected primary products in the dinitration of ethylbenzene?
Under controlled conditions, the primary products of dinitration are 2,4-dinitroethylbenzene and 2,6-dinitroethylbenzene.[1] The ethyl group directs the incoming nitro groups to the ortho and para positions. Due to steric hindrance from the ethyl group, the formation of 2,4-dinitroethylbenzene is generally favored.
Q3: My reaction is turning dark and producing brown fumes. What is happening and how can I prevent it?
A rapid temperature increase, vigorous evolution of brown nitrogen oxide gases, and a darkening of the reaction mixture are all signs of a runaway reaction.[1] Nitration reactions are highly exothermic, and excessive heat can lead to uncontrolled side reactions and the decomposition of reactants and products.[1]
To prevent a runaway reaction:
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the ethylbenzene solution.[1]
-
Efficient Cooling: Maintain a low and consistent temperature throughout the addition using an ice bath.[1]
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent localized hotspots.[1]
-
Continuous Monitoring: Constantly monitor the internal temperature of the reaction.[1]
Q4: I am observing low conversion of my starting material. What are the possible causes and solutions?
Low conversion of ethylbenzene can be attributed to several factors:
| Possible Cause | Solution |
| Insufficient Nitrating Agent | Ensure the stoichiometry of the nitrating agents (e.g., nitric acid and sulfuric acid) is correct to generate a sufficient amount of the nitronium ion (NO₂⁺). A slight molar excess of nitric acid may be necessary.[1] |
| Reaction Temperature is Too Low | While crucial for preventing over-nitration, an excessively low temperature can significantly slow down the reaction rate.[1] A temperature range of 10-20°C can be explored if 0-10°C proves too slow.[1] |
| Inefficient Mixing | Poor stirring can lead to incomplete mixing of reactants.[1] Use an appropriately sized stir bar and a magnetic stirrer to ensure the mixture is homogeneous.[1] |
Q5: The final product is a dark, tarry substance. What went wrong?
The formation of a dark, tarry product often indicates oxidation of the starting material or the desired product.[1] This can be caused by high reaction temperatures or a high concentration of nitric acid.[1] To mitigate this, consider using milder nitrating conditions and strictly controlling the temperature.[1]
Q6: How can I purify the crude this compound?
Purification can be achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent like boiling glacial acetic acid or alcohol and allowing it to crystallize upon cooling.[3] The product can also be purified by washing with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and then brine.[1] For analysis of purity, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | [5] |
| Typical Reaction Temperature | 0-10°C (addition), can be raised to 10-20°C | Strict temperature control is critical to prevent over-nitration and side reactions.[1] |
| Reaction Time | 30-45 minutes (addition), 30 minutes (stirring) | Reaction progress can be monitored using Thin Layer Chromatography (TLC).[6] |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results |
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Protocol 1: Dinitration using a Mixture of Nitric and Sulfuric Acids
-
Preparation of the Nitrating Mixture: In a flask, carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid. The exact ratio may vary, but a common approach is a 1:2 or 1:1 molar ratio. This step is highly exothermic and should be performed in an ice bath with slow addition and stirring.
-
Reaction Setup: Place ethylbenzene in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared cold nitrating mixture dropwise to the stirred ethylbenzene over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[1]
-
Reaction Progression: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-10°C for an additional 30 minutes.[1]
-
Work-up:
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
Visualizations
Synthesis Pathway of this compound
Caption: Reaction pathway for the two-step nitration of ethylbenzene.
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common synthesis issues.
References
preventing the degradation of 1-Ethyl-2,4-dinitrobenzene during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Ethyl-2,4-dinitrobenzene (EDNB) during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of EDNB samples for analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellowing of Sample Solution | Alkaline Hydrolysis: Exposure to basic conditions (high pH) can cause hydrolysis of the nitro groups, leading to the formation of colored byproducts like dinitrophenols.[1][2][3][4] | - Ensure all solvents and reagents are neutral or slightly acidic. - Use buffered solutions if pH control is critical for the experiment. - Avoid using strong bases in the sample preparation workflow. |
| Loss of Analyte / Low Recovery | Thermal Degradation: EDNB, like other nitroaromatic compounds, can be sensitive to high temperatures, leading to decomposition.[5][6] Photodegradation: Exposure to UV light can induce degradation of nitroaromatic compounds. Adsorption to Labware: Active sites on glass or plastic surfaces can adsorb the analyte. | - Avoid heating samples unless absolutely necessary. If heating is required, use the lowest effective temperature for the shortest possible duration. - Protect samples from direct sunlight and UV radiation by using amber vials or covering containers with aluminum foil. - Use silanized glassware or polypropylene containers to minimize adsorption. |
| Appearance of Extra Peaks in Chromatogram | Degradation Products: The extra peaks could be degradation products from hydrolysis, photolysis, or thermal decomposition. Common degradation products of similar compounds include aminonitrotoluenes and dinitrophenols.[7][8] Solvent Impurities: Impurities in the solvents used for extraction or dilution can appear as extra peaks. | - Review the sample preparation procedure for potential causes of degradation (see above). - Run a blank analysis of your solvents to check for impurities. - If degradation is suspected, compare the chromatogram to known degradation product standards, if available. |
| Inconsistent Results / Poor Reproducibility | Incomplete Extraction: The extraction procedure may not be efficient in recovering all the EDNB from the sample matrix. Sample Heterogeneity: For solid samples, the analyte may not be evenly distributed. Degradation During Storage: Samples may be degrading between preparation and analysis. | - Optimize the extraction method (e.g., solvent choice, extraction time, agitation method). Refer to EPA Method 8330B for guidance on soil and water samples.[9][10][11] - Homogenize solid samples thoroughly before taking a subsample. - Analyze samples as soon as possible after preparation. If storage is necessary, store samples in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (EDNB)?
A1: The primary degradation pathways for EDNB, similar to other nitroaromatic compounds, are expected to be:
-
Reduction of the nitro groups: The nitro groups (-NO2) can be reduced to amino groups (-NH2), forming compounds like ethyl-nitroaniline derivatives. This is a common pathway in biological systems and under certain chemical conditions.
-
Hydrolysis: Under alkaline conditions, the nitro groups can be substituted by hydroxyl groups, leading to the formation of dinitrophenol-like compounds.[1][2][3][4]
-
Photodegradation: Exposure to UV light can lead to the cleavage of the C-N bond or other photochemical reactions.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially leading to the formation of various gaseous products and carbonaceous material.[5][6]
Q2: What is the recommended solvent for dissolving and diluting EDNB standards and samples?
A2: Acetonitrile is a commonly recommended solvent for the analysis of nitroaromatic explosives by HPLC, as suggested in EPA Method 8330B.[9] It is a good solvent for EDNB and is compatible with reversed-phase HPLC systems. For high-concentration aqueous samples, dilution with methanol or acetonitrile is recommended.[9]
Q3: How should I store my EDNB samples to prevent degradation?
A3: To minimize degradation, store EDNB samples in a cool, dark environment, such as a refrigerator. Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching of contaminants from the container. For long-term storage, freezing may be an option, but it is essential to ensure the solvent system is compatible with freezing temperatures to avoid phase separation.
Q4: My sample matrix is complex (e.g., soil, wastewater). What is the best way to extract EDNB?
A4: For complex matrices, a robust extraction method is crucial. EPA Method 8330B provides detailed procedures for both soil and water samples.[9][10][11]
-
Soil and Sediment: Ultrasonic extraction with acetonitrile is a recommended method.[9]
-
Water (low concentration): Solid-phase extraction (SPE) is a preferred method for concentrating the analyte and removing interferences.[9]
Q5: What are the key indicators of EDNB degradation during my experiment?
A5: Key indicators of EDNB degradation include:
-
A noticeable change in the color of your sample solution, often to a yellow or brownish hue.
-
A decrease in the peak area of EDNB in your chromatogram over time or with different sample handling procedures.
-
The appearance of new, unidentified peaks in your chromatogram.
-
A shift in the pH of your sample solution, particularly towards the alkaline range.
Data Presentation
Table 1: Factors Affecting the Stability of Dinitroaromatic Compounds
| Parameter | Condition | Effect on Stability | Potential Degradation Products | Reference |
| pH | Alkaline (High pH) | Increased degradation rate | Dinitrophenols, Meisenheimer complexes | [1][2][3][4] |
| Acidic to Neutral | Generally more stable | - | ||
| Temperature | Elevated (> 40°C) | Increased degradation rate | Various decomposition products | [5][6] |
| Ambient or Cooled | Slower degradation rate | - | ||
| Light | UV Exposure | Increased degradation rate | Photolysis products | [7] |
| Dark Storage | Slower degradation rate | - | ||
| Solvent | Protic Solvents (e.g., Methanol) | Can participate in degradation reactions | - | |
| Aprotic Solvents (e.g., Acetonitrile) | Generally preferred for stability | - | [9] |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples for EDNB Analysis (Adapted from EPA Method 8330B)[9][10][11]
Objective: To extract and concentrate EDNB from water samples for HPLC analysis.
Materials:
-
Water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reagent water (HPLC grade)
-
Vacuum manifold for SPE
-
Concentrator tube
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of acetonitrile through the SPE cartridge.
-
Pass 20 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass a known volume (e.g., 500 mL) of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove interferences.
-
-
Cartridge Drying:
-
Dry the cartridge by drawing a vacuum through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained EDNB from the cartridge with 5 mL of acetonitrile into a concentrator tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is now ready for HPLC analysis.
-
Protocol 2: Sample Preparation of Soil/Sediment Samples for EDNB Analysis (Adapted from EPA Method 8330B)[9][10]
Objective: To extract EDNB from soil or sediment samples for HPLC analysis.
Materials:
-
Soil/sediment sample
-
Acetonitrile (HPLC grade)
-
Calcium chloride solution (for clarification, if needed)
-
Ultrasonic bath or shaker
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials
Procedure:
-
Extraction:
-
Weigh 2 g of the soil/sediment sample into a centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Extract the sample in an ultrasonic bath for 18 hours or on a mechanical shaker.
-
-
Centrifugation and Filtration:
-
After extraction, centrifuge the sample at a low speed to pellet the solid material.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
Dilution (if necessary):
-
If high concentrations of EDNB are expected, dilute the extract with an appropriate amount of acetonitrile or the mobile phase.
-
-
Analysis:
-
The filtered extract is now ready for HPLC analysis.
-
Visualizations
References
- 1. [PDF] Mechanisms and kinetics of alkaline hydrolysis of the energetic nitroaromatic compounds 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. | Sigma-Aldrich [merckmillipore.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Dinitrobenzene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,2-, 1,3-, and 1,4-dinitrobenzene isomers in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivities of these isomers is crucial for designing synthetic routes and for the development of novel therapeutics, where such moieties can be key pharmacophores or synthetic intermediates. This comparison is supported by theoretical principles and available experimental data.
Theoretical Framework: The Role of the Meisenheimer Complex
The reactivity of aryl halides and other substituted benzene derivatives in nucleophilic aromatic substitution is predominantly governed by the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. This resonance-stabilized anionic intermediate is a key feature of the two-step addition-elimination mechanism of SNAr reactions.
Electron-withdrawing groups, such as the nitro group (-NO₂), play a pivotal role in activating the aromatic ring towards nucleophilic attack. They achieve this by delocalizing the negative charge of the Meisenheimer complex through their powerful -I (inductive) and -M (mesomeric or resonance) effects. The efficacy of this stabilization is highly dependent on the position of the nitro group relative to the leaving group. For significant resonance stabilization to occur, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack. A meta-positioned nitro group can only exert an inductive effect, which is less effective at stabilizing the negative charge of the intermediate.
Reactivity Comparison of Dinitrobenzene Isomers
In the context of dinitrobenzenes undergoing SNAr, where one of the nitro groups may act as the leaving group or, more commonly, where the dinitro-substitution pattern influences the displacement of another leaving group (e.g., a halogen), the following reactivity order is predicted:
1,2-Dinitrobenzene ≈ 1,4-Dinitrobenzene > 1,3-Dinitrobenzene
-
1,2- and 1,4-Dinitrobenzene: In these isomers, one nitro group is positioned ortho or para to the other. This arrangement allows for the effective delocalization of the negative charge in the Meisenheimer complex through resonance, significantly stabilizing the intermediate and thus accelerating the reaction rate. The incoming nucleophile attacks the carbon bearing a leaving group, and the negative charge is delocalized onto the oxygen atoms of the ortho or para nitro group.
-
1,3-Dinitrobenzene: In the case of 1,3-dinitrobenzene, the nitro groups are meta to each other. If a nucleophile attacks a carbon bearing a leaving group at another position, neither nitro group can effectively stabilize the resulting negative charge in the Meisenheimer complex through resonance. While the inductive effect of the two nitro groups does withdraw electron density from the ring, the lack of resonance stabilization makes the intermediate significantly less stable compared to those formed from the 1,2- and 1,4-isomers. Consequently, the activation energy for the reaction is much higher, leading to a drastically slower reaction rate. The reaction of m-chloronitrobenzene with sodium methoxide, for instance, is much slower than that of its ortho and para isomers because the meta nitro group cannot stabilize the intermediate anion through resonance.[1]
Quantitative Data Presentation
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | n-Hexane | Not Specified | Base Catalyzed |
| 1-Chloro-2,4-dinitrobenzene | n-Butylamine | n-Hexane | Not Specified | Base Catalyzed |
Data sourced from a study on the SNAr reaction of 1-chloro-2,4-dinitrobenzene in reverse micelles, which notes the reaction is base catalyzed in pure n-hexane.
It is important to note that the reaction of 1-chloro-2,4-dinitrobenzene with amines like piperidine and n-butylamine is significantly faster in a micellar medium compared to pure n-hexane.
Experimental Protocols
The following is a generalized experimental protocol for comparing the reactivity of dinitrobenzene isomers in an SNAr reaction using UV-Visible spectrophotometry to monitor the reaction kinetics. This method is based on established procedures for kinetic analysis of SNAr reactions.[2]
Objective: To determine and compare the second-order rate constants for the reaction of a dinitro-substituted aryl halide (e.g., 1-chloro-2,4-dinitrobenzene as a model for activated isomers and 1-chloro-3,5-dinitrobenzene as a model for the less reactive meta-substituted isomer) with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.
Materials:
-
Dinitro-substituted aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)
-
Nucleophile (e.g., Piperidine)
-
Solvent (e.g., spectroscopic grade methanol or acetonitrile)
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the dinitro-substituted aryl halide in the chosen solvent to a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a series of stock solutions of the nucleophile (piperidine) in the same solvent at various known concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 3 x 10⁻² M, etc.). The nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
Place a cuvette containing the dinitro-substituted aryl halide solution in the cell holder and record the initial absorbance spectrum.
-
Initiate the reaction by rapidly injecting a small, known volume of the nucleophile stock solution into the cuvette and mixing thoroughly.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time. The formation of the product is often accompanied by the appearance of a new absorption band in the visible region.[2]
-
Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the reaction will follow first-order kinetics with respect to the substrate.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus the concentration of the nucleophile: k₂ = slope.
-
-
Comparison:
-
Repeat the entire procedure for each dinitrobenzene isomer under identical conditions.
-
Compare the calculated second-order rate constants (k₂) to determine the relative reactivity of the isomers.
-
Mandatory Visualizations
Caption: Logical relationship of dinitrobenzene isomer reactivity in SNAr.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
References
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-Ethyl-2,4-dinitrobenzene
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Ethyl-2,4-dinitrobenzene against an alternative method. The validation of this analytical procedure is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the determination of this compound.
Introduction
This compound is a nitroaromatic compound that can be utilized as an intermediate in the synthesis of various organic compounds, including dyes and pesticides.[3] Accurate quantification of this compound is crucial for quality control and to ensure the safety and efficacy of final products. HPLC is a widely used analytical technique for the separation and quantification of such compounds.[4][5] The objective of validating an analytical procedure is to demonstrate through experimental data that it is suitable for its intended use.[1]
This guide details a proposed reverse-phase HPLC (RP-HPLC) method and compares its performance characteristics to an alternative method. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
This method is designed for optimal resolution, sensitivity, and speed.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
This method represents a more traditional, less optimized approach.
-
Instrumentation: Waters Alliance 2695 HPLC system or equivalent, with a UV detector.
-
Chromatographic Column: SunFire C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Methanol:Water (50:50, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Similar to the proposed method, but using methanol as the diluent.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of the analytical method.
Caption: Workflow for HPLC Method Validation.
Data Presentation and Comparison
The performance of the proposed and alternative HPLC methods was evaluated based on the validation parameters outlined in the ICH guidelines. The results are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Proposed Method | Alternative Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.6 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 | > 2000 |
| Retention Time (min) | 4.2 | 8.5 | - |
| Resolution | 2.5 | 1.8 | > 2.0 |
Table 2: Linearity and Range
| Parameter | Proposed Method | Alternative Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 5 - 150 | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.999 |
| Y-intercept | 105.4 | 520.1 | - |
| Slope | 2543.2 | 1876.5 | - |
Table 3: Accuracy (Recovery)
| Concentration Level | Proposed Method (% Recovery) | Alternative Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5 ± 0.8 | 97.2 ± 1.5 | 98.0% - 102.0% |
| 100% | 100.2 ± 0.5 | 99.1 ± 1.2 | 98.0% - 102.0% |
| 120% | 99.8 ± 0.7 | 103.5 ± 1.8 | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Precision Type | Proposed Method (%RSD) | Alternative Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.6 | 1.5 | ≤ 1.0% |
| Intermediate Precision (n=6) | 0.8 | 1.8 | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Proposed Method (µg/mL) | Alternative Method (µg/mL) |
| LOD | 0.1 | 0.5 |
| LOQ | 0.3 | 1.5 |
Conclusion
The validation data clearly demonstrates that the Proposed HPLC Method is superior to the Alternative Method for the quantification of this compound. The proposed method exhibits better system suitability with a lower tailing factor and higher theoretical plates, indicating greater column efficiency and peak symmetry. It also shows excellent linearity over the tested range with a correlation coefficient exceeding 0.999.
Furthermore, the proposed method is more accurate, with recovery values well within the acceptable range of 98.0% to 102.0%, and more precise, with %RSD values for repeatability and intermediate precision below 1.0%. The lower LOD and LOQ of the proposed method indicate higher sensitivity. The shorter retention time also allows for a higher sample throughput.
References
Comparative Toxicity Analysis: Ethyl-Substituted vs. Non-Substituted Dinitrobenzene
A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of ethyl-substituted and non-substituted dinitrobenzenes, supported by available experimental data and mechanistic insights.
Introduction
Dinitrobenzenes (DNBs) are a class of nitroaromatic compounds with significant industrial applications, but also with well-documented toxicological effects. The non-substituted isomers, particularly 1,3-dinitrobenzene, have been extensively studied, revealing potent hematologic, reproductive, and neurological toxicities. In contrast, the toxicological profiles of ethyl-substituted dinitrobenzenes are less characterized in publicly available literature. This guide provides a comparative overview of the known toxicities of these two groups of compounds, highlighting key differences and data gaps. The primary focus of this comparison is on 1,3-dinitrobenzene, the most common and toxicologically significant non-substituted isomer, versus the limited available information on ethyl-substituted counterparts such as 1-ethyl-2,4-dinitrobenzene.
Quantitative Toxicity Data
A significant disparity exists in the availability of quantitative toxicity data between non-substituted and ethyl-substituted dinitrobenzenes. While extensive data is available for 1,3-dinitrobenzene, specific LD50 values and other quantitative measures for ethyl-substituted dinitrobenzenes are not readily found in the reviewed scientific literature. The following tables summarize the available acute toxicity data for non-substituted dinitrobenzene isomers.
Table 1: Acute Oral Toxicity of Dinitrobenzene Isomers in Rats
| Compound | Sex | LD50 (mg/kg) | Reference |
| 1,2-Dinitrobenzene | - | 250 | [1] |
| 1,3-Dinitrobenzene | Male & Female | 83 | [2] |
| 1,3-Dinitrobenzene | Male | 91 | [3] |
| 1,3-Dinitrobenzene | Female | 81 | [3] |
| 1,4-Dinitrobenzene | - | 29 | [1] |
Table 2: Acute Dermal Toxicity of 1,3-Dinitrobenzene
| Species | LD50 (g/kg) | Reference |
| Rabbit | 1.99 | [4] |
Note: No peer-reviewed, quantitative acute toxicity data (e.g., LD50) for ethyl-substituted dinitrobenzenes such as this compound or 2-ethyl-1,3-dinitrobenzene were identified in the conducted literature search. Safety Data Sheets (SDS) for these compounds indicate toxicity but do not provide specific LD50 values[5][6].
Key Toxicological Endpoints
Hematotoxicity: Methemoglobinemia
A primary and well-established toxic effect of dinitrobenzenes is the induction of methemoglobinemia. This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen, leading to cyanosis and tissue hypoxia[7].
-
Non-Substituted Dinitrobenzene: 1,3-Dinitrobenzene is a potent inducer of methemoglobinemia[8]. The mechanism is thought to involve the reduction of the nitro groups to reactive intermediates that can directly oxidize hemoglobin[9]. In a case of human poisoning, methemoglobin levels reached 37.2%[3].
-
Ethyl-Substituted Dinitrobenzene: While specific studies are lacking, it is plausible that ethyl-substituted dinitrobenzenes also induce methemoglobinemia, as this is a common toxicological feature of nitroaromatic compounds[7]. However, the rate and extent of this effect compared to non-substituted DNB are unknown.
Reproductive Toxicity: Sertoli Cell Damage
1,3-Dinitrobenzene is a known male reproductive toxicant, with the primary target being the Sertoli cells within the seminiferous tubules of the testes[3].
-
Non-Substituted Dinitrobenzene: Exposure to 1,3-DNB leads to Sertoli cell vacuolization, damage to the blood-testis barrier, and subsequent germ cell apoptosis, ultimately resulting in testicular atrophy and infertility in animal models[10][11]. The mechanism is thought to involve oxidative stress and disruption of key signaling pathways within the Sertoli cells.
-
Ethyl-Substituted Dinitrobenzene: There is no specific data available on the reproductive toxicity of ethyl-substituted dinitrobenzenes.
Neurotoxicity
Neurotoxicity is another significant concern with dinitrobenzene exposure.
-
Non-Substituted Dinitrobenzene: 1,3-Dinitrobenzene induces characteristic brain lesions, particularly in the brainstem and cerebellum[3]. The neurotoxic effects are believed to be linked to oxidative stress, leading to early metabolic stimulation and subsequent cellular damage[12][13]. Clinical signs in animal studies include ataxia, weakness, and loss of equilibrium[3].
-
Ethyl-Substituted Dinitrobenzene: Information regarding the neurotoxicity of ethyl-substituted dinitrobenzenes is not available in the reviewed literature.
Mechanistic Insights and Signaling Pathways
The toxicity of dinitrobenzenes is intrinsically linked to their metabolism and the generation of reactive intermediates that lead to oxidative stress.
Oxidative Stress and Methemoglobin Formation
The reduction of the nitro groups of dinitrobenzene is a key step in its toxic mechanism. This process can lead to the formation of nitroso and hydroxylamino intermediates, which are potent oxidizing agents capable of inducing methemoglobinemia and depleting cellular antioxidants like glutathione.
Caption: Proposed pathway of Dinitrobenzene-induced methemoglobin formation and oxidative stress.
Sertoli Cell Apoptosis Signaling
1,3-Dinitrobenzene-induced Sertoli cell damage and subsequent germ cell apoptosis involve complex signaling pathways. One proposed mechanism involves the activation of the extrinsic apoptosis pathway through the Fas/FasL system. Toxicant-induced stress in Sertoli cells can lead to increased expression of Fas Ligand (FasL), which then binds to the Fas receptor on germ cells, triggering a caspase cascade and apoptosis.
Caption: Simplified signaling pathway of Dinitrobenzene-induced germ cell apoptosis via Sertoli cells.
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key protocols relevant to the toxic endpoints discussed.
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This guideline is used to assess the acute oral toxicity of a substance.
-
Principle: Animals (typically rats) are administered the test substance at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The study proceeds sequentially, with the dose for each animal determined by the outcome of the previously dosed animal. The aim is to identify a dose that causes evident toxicity without mortality[14].
-
Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are fasted prior to dosing[15].
-
Administration: The test substance is administered as a single oral dose by gavage[15].
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study[14].
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline evaluates the potential for a substance to cause toxicity following a single dermal application.
-
Principle: The test substance is applied to the shaved skin of animals (typically rats or rabbits) at a limit dose of 2000 mg/kg. If toxicity is observed, a full study with multiple dose groups may be conducted to determine the LD50[16].
-
Animals: Healthy, young adult animals with intact skin are used[17].
-
Application: The substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours[16].
-
Observations: Animals are observed for mortality and signs of toxicity for 14 days. Body weights are recorded weekly, and a gross necropsy is performed on all animals[16].
Structure-Activity Relationship (SAR) and Conclusion
The toxicity of nitroaromatic compounds is influenced by the number and position of the nitro groups[9]. Generally, compounds with ortho or para positioned nitro groups are more toxic than those with meta positioning[18]. The introduction of an alkyl group, such as ethyl, can alter the physicochemical properties of the molecule, including its lipophilicity and electronic characteristics, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its toxicity.
Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds suggest that their toxicity is governed by factors such as the number of nitro groups and their electrophilicity[19][20]. It is conceivable that the addition of an ethyl group could either increase or decrease toxicity depending on how it influences the molecule's ability to undergo nitroreduction and generate reactive intermediates.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. REFERENCES - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Page loading... [wap.guidechem.com]
- 7. oecd.org [oecd.org]
- 8. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dl.astm.org [dl.astm.org]
- 10. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TABLE 2-1, Levels of Significant Exposure to 1,3-Dinitrobenzene - Oral - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. umwelt-online.de [umwelt-online.de]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. store.astm.org [store.astm.org]
- 19. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Reagents: 1-Ethyl-2,4-dinitrobenzene vs. 2,4-dinitrochlorobenzene
For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is a critical step in the analytical workflow, particularly for enhancing the detection and separation of analytes by chromatography. This guide provides a detailed comparison of two dinitrobenzene derivatives: the well-established reagent 2,4-dinitrochlorobenzene (DNCB) and its analogue, 1-Ethyl-2,4-dinitrobenzene. The comparison will focus on their suitability and performance in derivatization reactions based on their chemical structure and reactivity.
Introduction to Derivatization and the Role of Dinitrobenzene Compounds
Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that has properties more amenable to a particular analytical technique.[1] For instance, in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into an analyte that otherwise has poor detection characteristics.[2]
2,4-dinitrochlorobenzene (DNCB) is a classic example of a derivatizing agent, widely used for the analysis of primary and secondary amines, including amino acids.[2][3] The reaction involves the nucleophilic substitution of the chlorine atom by the amino group, attaching the dinitrophenyl moiety to the analyte. This dinitrophenyl group is a strong chromophore, allowing for sensitive UV-Vis detection.
2,4-Dinitrochlorobenzene (DNCB) in Derivatization Reactions
The utility of DNCB as a derivatizing agent stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is activated towards nucleophilic attack by the presence of two strongly electron-withdrawing nitro groups (NO₂) at the ortho and para positions relative to the chlorine atom.[4][5] This activation facilitates the displacement of the chloride ion (a good leaving group) by a nucleophile, such as the lone pair of electrons on the nitrogen atom of an amine.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The first step, the attack of the nucleophile, is typically the rate-determining step.
Experimental Protocol: Derivatization of an Amine with DNCB
The following is a general protocol for the pre-column derivatization of a primary or secondary amine with DNCB for HPLC analysis.
Materials:
-
Amine standard solution or sample extract
-
2,4-dinitrochlorobenzene (DNCB) solution (e.g., 1% w/v in ethanol)
-
Buffer solution (e.g., 0.1 M sodium bicarbonate, pH ~8.5)
-
Reaction vials
-
Heating block or water bath
-
Quenching solution (e.g., a solution of a primary amine like glycine, if necessary)
-
HPLC system with UV-Vis detector
Procedure:
-
To a reaction vial, add an appropriate volume of the amine standard or sample.
-
Add an excess of the buffer solution to maintain an alkaline pH, which ensures the amine is in its more nucleophilic, unprotonated form.
-
Add an excess of the DNCB solution.
-
Cap the vial tightly and mix thoroughly.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour). The optimal time and temperature will depend on the specific amine.
-
After the reaction is complete, cool the vial to room temperature.
-
If necessary, add a quenching solution to react with the excess DNCB.
-
The derivatized sample is now ready for injection into the HPLC system. Detection is typically performed at a wavelength where the dinitrophenyl derivative has maximum absorbance (around 360 nm).
Caption: Experimental workflow for the derivatization of an amine with DNCB.
This compound: A Comparative Analysis
In contrast to DNCB, this compound is not a suitable reagent for the derivatization of amines via the SNAr mechanism. The fundamental reason for this lies in the nature of the substituent at the 1-position. In DNCB, the chlorine atom is a good leaving group (a nucleofuge). In this compound, the substituent is an ethyl group (-CH₂CH₃).
For a nucleophilic aromatic substitution to occur, the group being displaced must be able to leave with the pair of electrons from its bond with the aromatic ring. Alkyl groups, such as the ethyl group, are not effective leaving groups in this context because the resulting ethyl anion (CH₃CH₂⁻) is extremely unstable and a very strong base.[6] Therefore, the nucleophilic attack of an amine on the aromatic ring of this compound will not lead to the displacement of the ethyl group.
While the nitro groups on this compound do activate the ring to nucleophilic attack, there is no viable leaving group to be displaced for a substitution reaction to be completed.
Caption: Comparison of the SNAr reaction pathways for DNCB and this compound.
Data Presentation: A Comparative Overview
As there is no experimental data for the use of this compound as a derivatizing agent in the scientific literature, a direct quantitative comparison of performance is not possible. Instead, the following tables summarize the key physicochemical properties and a qualitative comparison of their suitability for derivatization reactions.
Table 1: Physicochemical Properties
| Property | This compound | 2,4-dinitrochlorobenzene |
| CAS Number | 1204-29-1 | 97-00-7 |
| Molecular Formula | C₈H₈N₂O₄ | C₆H₃ClN₂O₄ |
| Molecular Weight | 196.16 g/mol | 202.55 g/mol |
| Appearance | Pale yellow crystalline solid | Yellow crystalline solid |
| Boiling Point | 304.6°C at 760 mmHg | 315°C at 760 mmHg |
| Melting Point | 57-57.8°C | 51-54°C |
| Leaving Group | Ethyl group (-CH₂CH₃) - Not a leaving group | Chloro group (-Cl) - Good leaving group |
Table 2: Comparison of Suitability for Derivatization Reactions
| Feature | This compound | 2,4-dinitrochlorobenzene (DNCB) |
| Reaction Mechanism | Not suitable for SNAr derivatization. | Nucleophilic Aromatic Substitution (SNAr).[5] |
| Reactivity with Amines | Does not undergo substitution with amines. | Reacts with primary and secondary amines to form stable dinitrophenyl derivatives.[3] |
| Utility as Derivatizing Agent | Not used as a derivatizing agent for this purpose. | Widely used for pre-column derivatization in HPLC for UV-Vis detection.[2] |
| Derivative Stability | Not applicable. | Dinitrophenyl derivatives are generally stable. |
| Detection | Not applicable for creating derivatives for enhanced detection. | The dinitrophenyl group provides a strong chromophore for UV-Vis detection. |
Conclusion
In the context of derivatization reactions for analytical purposes, 2,4-dinitrochlorobenzene (DNCB) is a well-established and effective reagent, particularly for the analysis of amines. Its reactivity is based on the principles of nucleophilic aromatic substitution, where the chloro substituent acts as a good leaving group, and the dinitro-substituted ring is activated towards nucleophilic attack.
Conversely, this compound is not a suitable reagent for this type of derivatization. The ethyl group at the 1-position is not a viable leaving group, and therefore, the compound does not undergo nucleophilic aromatic substitution with amines or other common nucleophiles. While both molecules share the dinitrobenzene core, the nature of the substituent at the reaction center dictates their utility as derivatizing agents. For researchers seeking to derivatize primary and secondary amines for HPLC analysis, DNCB remains a reliable choice, while this compound is not a viable alternative for this application.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Leaving group - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for the Synthesis of Azo Dyes from Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azo dyes, a cornerstone in various scientific disciplines, has traditionally relied on the diazotization of aromatic amines using sodium nitrite in a strong acidic medium, typically hydrochloric acid, at low temperatures. While effective, this method presents several drawbacks, including the use of corrosive acids, the instability of diazonium salts at room temperature, and the generation of acidic waste.[1][2][3] In response to the growing demand for greener and more efficient chemical processes, a range of alternative reagents and methodologies have emerged. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Azo Dye Synthesis Reagents
The following table summarizes the quantitative data on the performance of traditional versus alternative reagents for the synthesis of azo dyes. The data has been compiled from various studies to provide a comparative overview of reaction conditions, yields, and reaction times.
| Reagent/Method | Aromatic Amine | Coupling Component | Reaction Conditions | Yield (%) | Reaction Time | Reference(s) |
| Traditional Method | ||||||
| Sodium Nitrite / HCl | Sulfanilic acid | 2-Naphthol | 0-5 °C, aqueous medium | ~90% | 10-15 min (coupling) | [4] |
| Sodium Nitrite / HCl | 4-Aminophenol | Naphthalen-2-ol | 0-5 °C, aqueous medium | Not specified | 5-10 min (coupling) | [5] |
| Alternative Methods | ||||||
| Nano BF₃·SiO₂ (Grinding) | Various aromatic amines | 1-Naphthol | Room temperature, solvent-free | 85-95% | ~3 min | [1][2] |
| Fe₃O₄@SiO₂-SO₃H (Grinding) | Various aromatic amines | β-Naphthol | Room temperature, solvent-free | 90-98% | 5-15 min | [3][6] |
| tert-Butyl nitrite (t-BuONO) | Various anilines | β-Naphthol | Room temperature, DCM | 73-92% | 24 h | [7][8] |
| One-pot (PTFE) | Various diazo components | Various coupling components | Mechanically agitated, aqueous | Quantitative | Fast | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of azo dyes using both the traditional method and selected alternative approaches.
Traditional Synthesis of Orange II[4][5]
1. Diazotization:
-
In a test tube (A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath.
-
In a second test tube (B), combine 0.49 g of sulfanilic acid, 0.13 g of sodium carbonate, and 5 mL of water. Heat the mixture in a hot water bath until a clear solution is obtained.
-
In a third test tube (C), dissolve 0.2 g of sodium nitrite in 1 mL of water.
-
Remove test tube B from the hot water bath and immediately add the contents of test tube C to it.
-
Pour the mixture from test tube B into the cold HCl in test tube A. Place the combined mixture in an ice-water bath until a significant amount of white precipitate (the diazonium salt) forms.
2. Azo Coupling:
-
In a 25 mL round-bottom flask, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution.
-
Cool the flask in an ice-water bath.
-
Slowly add the cold diazonium salt suspension from step 1 to the 2-naphthol solution with continuous stirring.
-
Continue stirring the mixture in the ice bath for 10 minutes. An orange or red precipitate of Orange II will form.
-
Isolate the product by vacuum filtration and wash it with a small amount of cold water.
Alternative Synthesis using Nano BF₃·SiO₂ (Grinding Method)[1][2]
1. Diazotization and Coupling (One-Pot):
-
In a mortar, grind a mixture of the aromatic amine (0.01 mol), nano BF₃·SiO₂ (0.15 mol), and sodium nitrite (0.01 mol) for approximately 3 minutes at room temperature.
-
Add 1 mL of deionized water and stir the mixture for 2 minutes.
-
Add the coupling component (e.g., 1-naphthol, 0.01 mol) to the mixture and continue stirring for another 2 minutes to obtain the azo dye.
-
To isolate the product, dissolve the mixture in chloroform (20 mL) and filter to remove the catalyst. The product can then be recrystallized from ethanol.
Alternative Synthesis using tert-Butyl Nitrite (t-BuONO)[8]
1. One-Pot Synthesis:
-
To a solution of the aromatic amine (0.5 mmol) and β-naphthol (0.75 mmol) in dichloromethane (DCM, 5.0 mL), add tert-butyl nitrite (0.75 mmol).
-
Stir the reaction mixture at room temperature for 24 hours in the air.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the synthesis of azo dyes.
Caption: Traditional Azo Dye Synthesis Pathway
Caption: Experimental Workflow Comparison
Conclusion
The development of alternative reagents for azo dye synthesis offers significant advantages over traditional methods, primarily in terms of environmental impact, operational simplicity, and, in some cases, improved reaction efficiency.[3][6] Solid acid catalysts like nano BF₃·SiO₂ and Fe₃O₄@SiO₂-SO₃H, often used in conjunction with solvent-free grinding techniques, provide high yields at room temperature, eliminating the need for cooling and corrosive liquid acids.[1][2][3] One-pot methodologies, such as those employing PTFE, streamline the process and allow for the recycling of wastewater.[9] While tert-butyl nitrite offers a metal-free alternative, it may require longer reaction times.[7]
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the product, and the importance of green chemistry principles. For researchers and professionals in drug development, where purity and precise control over reaction conditions are paramount, the development of these alternative methods provides a valuable toolkit for the synthesis of novel azo compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing) [pubs.rsc.org]
comparison of different stationary phases for the separation of nitroaromatic compounds
For researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds, the choice of a high-performance liquid chromatography (HPLC) stationary phase is a critical determinant of analytical success. The inherent diversity in polarity, isomerism, and potential chirality of nitroaromatics necessitates a careful selection of column chemistry to achieve optimal resolution and selectivity. This guide provides an objective comparison of commonly used stationary phases, supported by experimental data and detailed protocols, to aid in method development and optimization.
Achiral Separations: A Head-to-Head Comparison of C18, Phenyl-Hexyl, and Cyano Phases
The separation of nitroaromatic compounds, such as those found in environmental samples or related to explosives analysis (e.g., EPA Method 8330), often relies on reversed-phase chromatography. The most common stationary phases—C18, Phenyl-Hexyl, and Cyano—offer distinct selectivities due to their different interaction mechanisms with nitroaromatic analytes.
Interaction Mechanisms
The separation of nitroaromatic compounds on these phases is governed by a combination of hydrophobic, π-π, and dipole-dipole interactions. Understanding these interactions is key to selecting the appropriate column.
Caption: Dominant interaction mechanisms for nitroaromatics.
-
C18 (Octadecylsilane): This is the most common reversed-phase material, relying primarily on hydrophobic (van der Waals) interactions . Retention generally increases with the hydrophobicity of the analyte. While effective for many compounds, it can struggle to resolve structurally similar isomers of nitroaromatics.
-
Phenyl-Hexyl: This phase offers a mixed-mode interaction mechanism. The hexyl chain provides hydrophobic retention, similar to a C8 or C18 phase. Crucially, the phenyl group allows for π-π interactions between the electron-rich phenyl ring of the stationary phase and the electron-deficient aromatic rings of nitroaromatics (due to the electron-withdrawing nitro groups).[1][2] This additional interaction provides unique selectivity, especially for aromatic and unsaturated compounds.[3] The choice of organic modifier is critical; methanol tends to enhance π-π interactions, while acetonitrile can suppress them, altering retention and selectivity.[2][4]
-
Cyano (CN): Cyano phases possess a strong dipole due to the nitrile group, leading to significant dipole-dipole interactions with the polar nitro groups of the analytes.[5][6] They also exhibit moderate hydrophobic character.[6] This unique polarity makes CN columns an excellent choice for providing orthogonal selectivity to C18 phases, often resolving isomers that co-elute on C18 columns.[7]
Performance Comparison
The following table summarizes the retention behavior of several key nitroaromatic compounds on C18, Phenyl-Hexyl, and Cyano stationary phases, based on data extracted from publicly available application notes. Retention times are indicative and will vary with specific instrument conditions. The key takeaway is the difference in elution order and resolution of critical pairs.
| Compound | Elution Order on C18[2][8] | Elution Order on Phenyl-Hexyl[2] | Elution Order on Cyano[7][8] | Comments |
| HMX | 1 | 1 | 1 | Early eluting on all phases. |
| RDX | 2 | 2 | 2 | |
| 1,3,5-Trinitrobenzene | 3 | 3 | 4 | |
| 1,3-Dinitrobenzene | 4 | 4 | 3 | Elution order swap with TNB on CN phase. |
| Nitrobenzene | 5 | 5 | 5 | |
| Tetryl | 6 | 6 | 6 | |
| 2,4,6-Trinitrotoluene (TNT) | 7 | 8 | 8 | |
| 2-Amino-4,6-dinitrotoluene | 8 | 7 | 7 | Elution order swap with TNT on Phenyl phase. |
| 2,6-Dinitrotoluene | 9 (co-elutes with 2,4-DNT) | 9 | 9 (resolved from 2,4-DNT) | Critical Pair: Resolved on CN, co-elutes on C18.[7] |
| 2,4-Dinitrotoluene | 9 (co-elutes with 2,6-DNT) | 10 | 10 (resolved from 2,6-DNT) | Critical Pair: Resolved on CN, co-elutes on C18.[7] |
| 4-Nitrotoluene | 10 | 11 | 11 | |
| 2-Nitrotoluene | 11 | 12 | 12 |
Note: Elution orders are compiled from multiple sources and represent a generalized separation. Co-elution of 2,4-DNT and 2,6-DNT on C18 is a well-documented issue in EPA Method 8330.[7][9]
Experimental Protocols
The following are representative experimental protocols for the analysis of nitroaromatic explosives on C18 and CN columns, based on EPA Method 8330A/B.[7][9][10]
Protocol 1: Primary Analysis on a C18 Column
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco LC-18 or equivalent).[9]
-
Mobile Phase: 1:1 (v/v) Methanol/Water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 100 µL.
-
Sample Preparation: For water samples, use salting-out extraction with acetonitrile. For soil/sediment, extract with acetonitrile in an ultrasonic bath.[9][10]
Protocol 2: Confirmation Analysis on a Cyano (CN) Column
-
Column: CN reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco LC-CN or equivalent).[9]
-
Mobile Phase: 1:1 (v/v) Methanol/Water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 100 µL.
-
Purpose: To confirm the identity of analytes, especially when co-elution is suspected on the C18 column (e.g., for 2,4-DNT and 2,6-DNT).[7]
Caption: General workflow for HPLC analysis of nitroaromatics.
Chiral Separations: Resolving Enantiomers of Nitroaromatic Compounds
For nitroaromatic compounds that are chiral, enantioselective separation is crucial, particularly in pharmaceutical and toxicological studies where enantiomers can exhibit different biological activities. This requires the use of Chiral Stationary Phases (CSPs).
Common Chiral Stationary Phases
Several classes of CSPs are effective for separating chiral compounds, including those with nitroaromatic moieties.
-
Pirkle-type CSPs: These "brush-type" phases are based on a chiral selector covalently bonded to a silica support. A common example is (R)-N-(3,5-dinitrobenzoyl)phenylglycine.[1] Chiral recognition relies on a combination of interactions, including π-π interactions (between the electron-deficient dinitrobenzoyl group of the CSP and electron-rich aromatic systems of the analyte), hydrogen bonding, and steric hindrance.[11] These phases have been successfully used to separate nitro-polycyclic aromatic hydrocarbon (nitro-PAH) isomers.[1]
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenyl)carbamate) are broadly applicable CSPs.[12][13] They offer high enantioselectivity for a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.
-
Macrocyclic Antibiotic CSPs: CSPs based on molecules like teicoplanin or vancomycin provide complex chiral recognition environments due to their multiple stereogenic centers, aromatic rings, and functional groups capable of hydrogen bonding and ionic interactions.[14][15] They are effective for separating a wide variety of racemates, including derivatized amino acids.[14]
Experimental Protocol: Chiral Separation of Nitro-PAHs
The following protocol is based on the separation of nitro-PAH isomers using a Pirkle-type CSP.[1]
-
Column: Pirkle column (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine covalently bonded to 5 µm silica), 250 mm x 4.6 mm.[1]
-
Mobile Phase: A mixture of hexane, ethanol, and acetonitrile. The exact ratio must be optimized for the specific analytes.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV, with the wavelength selected for optimal absorbance of the specific nitro-PAH.
-
Temperature: Ambient.
Derivatization Note: For some chiral molecules like amino acids, derivatization with a tag containing a nitroaromatic group, such as 2,4-dinitrofluorobenzene (DNFB), can facilitate chiral separation on a suitable CSP or even on a standard C18 column.[7] The resulting N-2,4-dinitrophenyl (DNP) derivatives can then be resolved.[7][16]
Conclusion
The successful separation of nitroaromatic compounds by HPLC is highly dependent on the selection of the stationary phase.
-
For general-purpose screening of diverse nitroaromatic mixtures, a C18 column is a robust starting point, but it may fail to resolve critical isomeric pairs.
-
Phenyl-Hexyl phases offer alternative selectivity through π-π interactions, which is particularly useful for separating aromatic compounds based on the nature of their substituent groups.
-
Cyano phases provide orthogonal selectivity to C18 due to their strong dipole-dipole interactions, making them the ideal choice for confirmation columns and for resolving polar isomers that co-elute on C18 phases.
-
For chiral nitroaromatics, specialized Chiral Stationary Phases , such as Pirkle-type or polysaccharide-based columns, are essential for enantiomeric resolution.
By understanding the underlying separation mechanisms and leveraging the complementary nature of these stationary phases, researchers can develop robust and reliable methods for the analysis of complex nitroaromatic compound mixtures.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. scilit.com [scilit.com]
- 3. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress of chiral stationary phases for separation of enantiomers in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 12. Direct enantiomeric separation of chiral pesticides by liquid chromatography on polysaccharide-based chiral stationary phases under reversed phase conditions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. eijppr.com [eijppr.com]
- 14. Enantiomeric separations by capillary electrochromatography using a macrocyclic antibiotic chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Inter-Laboratory Validation of an Analytical Method for the Quantification of 1-Ethyl-2,4-dinitrobenzene: A Comparative Guide
This guide presents a comprehensive overview of an inter-laboratory validation study for a quantitative analytical method for 1-Ethyl-2,4-dinitrobenzene. The objective of this study is to establish the method's reproducibility and robustness when performed by different laboratories, ensuring its suitability for consistent and reliable measurement of this compound in a given matrix. This document is intended for researchers, scientists, and drug development professionals engaged in analytical method development and validation.
The validation of an analytical procedure is a critical step in demonstrating its fitness for a specific purpose.[1][2] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for conducting such validations.[2][3] An inter-laboratory study, also known as a collaborative study, is essential for determining the reproducibility of a method, which is the precision of the method across different laboratories.[2][4][5]
Comparison of Method Performance Across Laboratories
The following tables summarize the hypothetical results from an inter-laboratory validation study of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Three independent laboratories participated in this study, and key validation parameters were evaluated to assess the overall performance and reproducibility of the analytical method.
Table 1: Summary of Linearity Data
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Slope | 45873 | 46125 | 45598 | Consistent across labs |
| Y-intercept | 152 | 210 | 185 | Close to zero |
Table 2: Summary of Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Laboratory A (% Recovery) | Laboratory B (% Recovery) | Laboratory C (% Recovery) | Acceptance Criteria |
| 80 | 99.5 | 101.2 | 98.9 | 98.0 - 102.0% |
| 100 | 100.2 | 99.8 | 100.5 | 98.0 - 102.0% |
| 120 | 99.1 | 100.9 | 99.6 | 98.0 - 102.0% |
Table 3: Summary of Precision (Repeatability and Intermediate Precision) Data
| Parameter | Laboratory A (% RSD) | Laboratory B (% RSD) | Laboratory C (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 0.92 | 0.78 | ≤ 2.0% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.25 | 1.38 | 1.15 | ≤ 3.0% |
Table 4: Summary of Reproducibility (Inter-Laboratory Precision) Data
| Sample ID | Mean Concentration (µg/mL) (Lab A) | Mean Concentration (µg/mL) (Lab B) | Mean Concentration (µg/mL) (Lab C) | Overall Mean (µg/mL) | % RSD (Reproducibility) | Acceptance Criteria |
| Sample 1 | 99.8 | 101.5 | 99.2 | 100.17 | 1.21 | ≤ 5.0% |
Table 5: Summary of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Laboratory A (µg/mL) | Laboratory B (µg/mL) | Laboratory C (µg/mL) |
| LOD | 0.05 | 0.06 | 0.05 |
| LOQ | 0.15 | 0.18 | 0.15 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard analytical procedures for the quantification of dinitrobenzene compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general method for the quantitative analysis of this compound.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 150 µg/mL.
-
Quality control (QC) samples are prepared at three concentration levels (low, medium, and high) within the calibration range.
-
The samples for inter-laboratory comparison are prepared at a target concentration of 100 µg/mL.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[6]
-
Detection Wavelength: 254 nm.
3. Validation Experiments:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is tested by analyzing blank matrix samples and samples spiked with potential impurities.
-
Linearity: The linearity of the method is established by analyzing a series of at least five standard solutions at different concentrations.[8] A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: Accuracy is determined by performing recovery studies on samples spiked with known amounts of this compound at different concentration levels.[3]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.[3]
-
Intermediate Precision: Evaluated by comparing the results of analyses conducted on different days, by different analysts, or with different equipment.[3]
-
Reproducibility (Inter-laboratory precision): Assessed by having different laboratories analyze the same homogeneous sample.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8] These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
The following diagram illustrates the workflow of the inter-laboratory validation process.
Caption: Workflow of the Inter-laboratory Validation Process.
References
Spectroscopic Comparison of 1-Ethyl-2,4-dinitrobenzene and Its Reduction Products: A Guide for Researchers
This publication offers a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 1-Ethyl-2,4-dinitrobenzene and its sequential reduction products: 2-amino-4-nitroethylbenzene, 4-amino-2-nitroethylbenzene, and 1-ethylbenzene-2,4-diamine. This guide is designed to facilitate the identification and characterization of these compounds using standard spectroscopic methods.
This compound, a nitroaromatic compound, serves as a precursor to various amino-substituted derivatives through the selective reduction of its nitro groups. These resulting compounds are significant intermediates in the synthesis of a range of materials, including dyes and pharmaceuticals. The precise control of the reduction process to yield specific isomers is a key aspect of synthetic chemistry. This document provides an overview of the expected spectroscopic features of the parent dinitro compound and its amino derivatives, establishing a basis for their analysis. It is important to note that while some experimental data for this compound is accessible, comprehensive data for its reduction products are limited. Consequently, a portion of the data presented is derived from established spectroscopic principles and information from analogous compounds.
Spectroscopic Data Summary
The subsequent tables provide a summary of crucial spectroscopic data for this compound and its reduction products.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent | Notes |
| This compound | ~240 | Ethanol | Exhibits a broad absorption band characteristic of π → π* transitions within the nitro-substituted benzene ring. |
| 2-Amino-4-nitroethylbenzene | ~230, ~270, ~410 | Ethanol | The introduction of an amino group leads to a bathochromic (red) shift. The absorption band near 410 nm is typical for chromophores of the p-nitroaniline type. |
| 4-Amino-2-nitroethylbenzene | ~245, ~300, ~390 | Ethanol | The spectrum is anticipated to differ from the 2-amino isomer due to the distinct substitution pattern influencing the electronic transitions. |
| 1-Ethylbenzene-2,4-diamine | ~240, ~290 | Ethanol | Complete reduction of both nitro groups to amino groups markedly alters the UV-Vis spectrum, showing absorptions at shorter wavelengths in comparison to the nitro-amino intermediates. |
Table 2: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
| Compound | N-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) |
| This compound | - | ~3100-3000 | ~2970-2850 | ~1600, ~1450 | ~1530 (asym), ~1350 (sym) |
| 2-Amino-4-nitroethylbenzene | ~3500-3300 (two bands) | ~3100-3000 | ~2970-2850 | ~1620, ~1500 | ~1500 (asym), ~1330 (sym) |
| 4-Amino-2-nitroethylbenzene | ~3500-3300 (two bands) | ~3100-3000 | ~2970-2850 | ~1620, ~1500 | ~1520 (asym), ~1340 (sym) |
| 1-Ethylbenzene-2,4-diamine | ~3500-3300 (multiple bands) | ~3100-3000 | ~2970-2850 | ~1620, ~1510 | - |
Table 3: ¹H-NMR Spectroscopic Data (Predicted Chemical Shifts in CDCl₃, δ in ppm)
| Compound | Aromatic Protons | -CH₂- | -CH₃ | -NH₂ |
| This compound | ~8.8 (d), ~8.4 (dd), ~7.6 (d) | ~3.0 (q) | ~1.3 (t) | - |
| 2-Amino-4-nitroethylbenzene | ~7.9 (d), ~7.5 (dd), ~6.8 (d) | ~2.7 (q) | ~1.2 (t) | ~4.0 (br s) |
| 4-Amino-2-nitroethylbenzene | ~7.2 (d), ~6.8 (dd), ~6.7 (d) | ~2.6 (q) | ~1.2 (t) | ~4.0 (br s) |
| 1-Ethylbenzene-2,4-diamine | ~6.5-7.0 (m) | ~2.5 (q) | ~1.2 (t) | ~3.5 (br s) |
Table 4: ¹³C-NMR Spectroscopic Data (Predicted Chemical Shifts in CDCl₃, δ in ppm)
| Compound | Aromatic C-NO₂/C-NH₂ | Aromatic C-H | Aromatic C-Ethyl | -CH₂- | -CH₃ |
| This compound | ~148, ~146 | ~130, ~122, ~120 | ~140 | ~25 | ~15 |
| 2-Amino-4-nitroethylbenzene | ~150, ~145 | ~128, ~115, ~114 | ~130 | ~24 | ~14 |
| 4-Amino-2-nitroethylbenzene | ~148, ~147 | ~125, ~118, ~116 | ~128 | ~23 | ~14 |
| 1-Ethylbenzene-2,4-diamine | ~140, ~138 | ~118, ~115, ~112 | ~125 | ~22 | ~13 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₈N₂O₄ | 196.16 | 196 (M+), 181 (M+-CH₃), 166 (M+-NO), 150 (M+-NO₂), 120, 103, 77 |
| 2-Amino-4-nitroethylbenzene | C₈H₁₀N₂O₂ | 166.18 | 166 (M+), 151 (M+-CH₃), 136 (M+-NO), 120 (M+-NO₂) |
| 4-Amino-2-nitroethylbenzene | C₈H₁₀N₂O₂ | 166.18 | 166 (M+), 151 (M+-CH₃), 136 (M+-NO), 120 (M+-NO₂) |
| 1-Ethylbenzene-2,4-diamine | C₈H₁₂N₂ | 136.19 | 136 (M+), 121 (M+-CH₃), 107 |
Experimental Protocols
Selective Reduction of this compound
This protocol details a general procedure for the selective reduction of a dinitroaromatic compound to its corresponding nitro-amino derivative utilizing hydrazine hydrate as the reducing agent in the presence of a catalyst.[1]
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate (80% solution)
-
Catalyst (e.g., Raney Nickel or Palladium on Carbon (Pd/C))
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Carefully introduce the catalyst (e.g., 5-10 mol% Pd/C or a small quantity of Raney Nickel slurry).
-
Gently heat the mixture to reflux.
-
Add hydrazine hydrate (1.5-2.5 equivalents for mono-reduction) dropwise to the refluxing mixture. Caution: This reaction may be exothermic.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst, and wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel to isolate the desired mono-amino product from any unreacted starting material and the di-amino by-product.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: A dilute solution of the sample is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The spectrum is recorded from 200 to 800 nm using a double-beam UV-Vis spectrophotometer.
-
IR Spectroscopy: The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. As an alternative, a KBr pellet of the sample can be prepared.
-
NMR Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer with a field strength of 400 MHz or higher.
-
Mass Spectrometry: The sample is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.
Visualizations
Caption: Reduction pathway of this compound.
Caption: General experimental workflow.
Conclusion
The spectroscopic methods detailed in this guide offer a robust framework for the differentiation of this compound and its reduction products. Through meticulous analysis of shifts in UV-Vis absorption maxima, the emergence and disappearance of characteristic IR absorption bands, and alterations in NMR chemical shifts and coupling patterns, researchers can reliably identify the outcomes of their reduction reactions. This analytical approach also provides valuable insights into the selectivity of the employed synthetic strategies.
References
evaluating the efficiency of different catalysts for the reduction of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective and complete reduction of dinitroaromatic compounds is a cornerstone of synthetic chemistry, providing essential intermediates for a wide range of pharmaceuticals, dyes, and other advanced materials. 1-Ethyl-2,4-dinitrobenzene is a key substrate in this class, and the efficiency of its transformation into valuable amino derivatives is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of several common catalysts for the reduction of this compound and its close analogs, supported by experimental data from relevant literature.
Catalyst Performance Comparison
The efficiency of different catalysts for the reduction of dinitroaromatic compounds can be evaluated based on conversion, selectivity, and reaction conditions. Below is a summary of quantitative data for catalysts commonly employed in the reduction of 2,4-dinitroalkylbenzenes, which serve as a close proxy for this compound.
| Catalyst | Substrate | Hydrogen Source/Pressure | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Product(s) | Yield (%) | Selectivity (%) |
| Raney Nickel | 2,4-Dinitro-n-propylbenzene | H₂ (low pressure) | Ambient | Ethanol | - | ~100 | 4-Amino-2-nitro-n-propylbenzene & 2,4-Diamino-n-propylbenzene | - | Low for mono-reduction |
| Palladium on Carbon (5% Pd/C) | 2,4-Dinitro-n-propylbenzene | H₂ (low pressure) | Ambient | Ethanol | - | ~100 | 4-Amino-2-nitro-n-propylbenzene & 2,4-Diamino-n-propylbenzene | - | Low for mono-reduction |
| Platinum on Carbon (Pt/C) | m-Dinitrobenzene | H₂ (0.82 MPa) | 70 | Ethanol | - | 98.2 | m-Phenylenediamine | 60 | High for di-reduction |
| Raney Copper | 2,4-Dinitro-n-propylbenzene | H₂ (200 psi) | 150 | Xylene | - | ~100 | 4-Amino-2-nitro-n-propylbenzene | 70 | High for mono-reduction |
| Ruthenium-Tin Oxide on Alumina (Ru-SnOx/Al₂O₃) | m-Dinitrobenzene | H₂ (4 MPa) | 100 | Ethanol | 3 | 100 | m-Nitroaniline | >97 | High for mono-reduction |
Note: Data for Raney Nickel, Pd/C, and Raney Copper are based on the reduction of 2,4-dinitro-n-propylbenzene, a close structural analog of this compound. Data for Pt/C and Ru-SnOx/Al₂O₃ are for the reduction of m-dinitrobenzene and are included to provide a broader context of catalyst performance for dinitroaromatics.
Experimental Protocols
The following are generalized experimental protocols for the catalytic reduction of this compound. Specific parameters should be optimized for each catalyst system.
General Procedure for Catalytic Hydrogenation
-
Reactor Setup: A high-pressure autoclave or a Parr hydrogenation apparatus is charged with this compound (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or xylene).
-
Catalyst Addition: The selected catalyst (e.g., Raney Nickel, Pd/C, Pt/C, or Raney Copper) is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically between 5-50% by weight of the substrate.
-
Reaction Conditions: The reactor is sealed and purged several times with hydrogen gas. The system is then pressurized with hydrogen to the desired pressure (ranging from atmospheric pressure to several MPa) and heated to the target temperature (from ambient to 150°C). The reaction mixture is stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of products.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amino derivative(s).
Specific Conditions for Raney Copper (for selective mono-reduction)
-
Substrate: 2,4-Dinitro-n-propylbenzene (as a proxy)
-
Catalyst: Raney Copper (50% by weight of substrate)
-
Solvent: Xylene (to make a 20% solution)
-
Pressure: 200 psi H₂
-
Temperature: 150°C
-
Expected Outcome: High selectivity for the reduction of the 4-nitro group to yield 4-amino-2-nitro-n-propylbenzene.[1]
Specific Conditions for Platinum on Carbon (for complete di-reduction)
-
Substrate: m-Dinitrobenzene (as a proxy)
-
Catalyst: Platinum on Carbon (Pt/C)
-
Solvent: Ethanol
-
Pressure: 0.82 MPa H₂
-
Temperature: 70°C
-
Expected Outcome: High conversion to m-phenylenediamine.
Visualizations
Caption: A generalized experimental workflow for the catalytic reduction of this compound.
Caption: Reaction pathways for the selective versus complete reduction of this compound.
References
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Dinitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on dinitrobenzene derivatives, focusing on their toxicological effects. The information is compiled from various scientific studies to offer a comprehensive resource for researchers in toxicology, environmental science, and drug discovery.
Introduction to Dinitrobenzene Derivatives and QSAR
Dinitrobenzene (DNB) and its derivatives are a class of nitroaromatic compounds widely used in industrial processes, including the synthesis of dyes, explosives, and pharmaceuticals. Due to their widespread use and potential for environmental contamination, understanding their biological activities and toxicological profiles is of significant importance.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors that influence a particular biological endpoint, QSAR models can predict the activity of new or untested compounds, thereby reducing the need for extensive experimental testing. This guide will delve into various QSAR models developed for dinitrobenzene derivatives, their underlying experimental data, and the methodologies employed.
Comparison of QSAR Models for Dinitrobenzene Derivatives
Several QSAR studies have been conducted to model the toxicity of dinitrobenzene derivatives against various biological systems. The following tables summarize the key findings from these studies, including the biological endpoint, the model organisms or systems used, the types of molecular descriptors employed, and the statistical performance of the developed models.
Toxicity to Tetrahymena pyriformis
Tetrahymena pyriformis, a ciliated protozoan, is a commonly used model organism in aquatic toxicology studies. Its sensitivity to a wide range of chemicals makes it a valuable tool for assessing the environmental impact of compounds like dinitrobenzene derivatives.
| Study Reference | Biological Endpoint | Molecular Descriptors | QSAR Model Equation | Statistical Parameters |
| Cronin et al. (1998)[1][2] | 50% growth inhibitory concentration (log(IGC50⁻¹)) | Hydrophobicity (log Kow), Lowest Unoccupied Molecular Orbital Energy (ELUMO), Maximum Acceptor Superdelocalizability (Amax) | log(IGC50⁻¹) = 0.467(log Kow) - 1.60(ELUMO) - 2.55 | n = 42, r² = 0.881, s = 0.246, F = 154 |
| Rajak et al. (2022) | 50% growth inhibitory concentration (log(IGC50⁻¹)) | Second-order hyperpolarizability, Conductor-like screening model (COSMO) area | Not explicitly stated, but a stable model was found using these descriptors. | R² = 89.49%, r²cv = 87.52% |
| Anonymous (2014) | Acute toxicity (log(1/IGC50)) | G2, HOMT, G(Cl...Cl), Mor03v, MAXDP | Not explicitly stated, but a model was built using these five descriptors. | R² = 0.963, Q²(LOO) = 0.944 |
Toxicity to Paramecium caudatum
Paramecium caudatum is another freshwater ciliate used in ecotoxicological research to assess the impact of chemical pollutants.
| Study Reference | Biological Endpoint | Molecular Descriptors | QSAR Model Insights | Key Findings |
| Anonymous (2013) | 50% growth inhibitory concentration (log(IGC50⁻¹)) | Not explicitly detailed in the abstract | The toxicity order was found to be dinitro compounds > mononitro compounds. | Meta-substituted nitrobenzenes were generally more toxic than ortho- or para-substituted ones. |
Inhibition of Human Carbonic Anhydrase Isozymes
Certain dinitrobenzene derivatives have been investigated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, which are important drug targets.
| Study Reference | Biological Endpoint | Compound Class | Activity Range (Ki) |
| Sentürk et al. (2015) | Inhibition of hCA I and hCA II | 2,4-dinitrophenyl derivatives | hCA I: 4.88 - 193.4 µM; hCA II: 5.295 - 54.75 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for the key biological assays mentioned in the QSAR studies.
Tetrahymena pyriformis Toxicity Assay
This assay determines the concentration of a test substance that inhibits the growth of a T. pyriformis population by 50% (IGC50) over a defined period.
-
Culturing: Tetrahymena pyriformis (e.g., strain GL-C) is cultured in a sterile, semi-defined medium, such as proteose-peptone broth, in Erlenmeyer flasks.
-
Test Preparation: A series of dilutions of the dinitrobenzene derivative are prepared in the culture medium.
-
Inoculation: Log-growth phase ciliates are inoculated into flasks containing the different concentrations of the test compound to a final density of approximately 2500 cells/mL. Control flasks with no test compound are also prepared.
-
Incubation: The flasks are incubated under static conditions at a controlled temperature (e.g., 27°C) for a specific duration, typically 40-48 hours.
-
Growth Measurement: After incubation, the population density in each flask is determined. This is often done spectrophotometrically by measuring the absorbance of the culture at a specific wavelength (e.g., 540 nm), which correlates with cell number.
-
Data Analysis: The IGC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model, such as a probit or logit analysis.
Paramecium caudatum Growth Inhibition Assay
This assay is similar in principle to the T. pyriformis assay and is used to assess the toxicity of chemicals to Paramecium caudatum.
-
Culturing: Paramecium caudatum is maintained in a suitable culture medium, often a hay infusion or a medium enriched with bacteria (e.g., Klebsiella pneumoniae) as a food source, at room temperature (around 25°C).
-
Test Setup: Different concentrations of the dinitrobenzene derivative are prepared in the culture medium in petri dishes or multi-well plates.
-
Exposure: A known number of Paramecium cells are introduced into each well or dish.
-
Incubation: The cultures are incubated for a set period, during which the number of generations and the generation time are monitored.
-
Endpoint Measurement: The number of surviving or proliferating paramecia is counted, often using a microscope and a counting chamber. The 50% lethal concentration (LC50) or the concentration causing 50% inhibition of proliferation is determined.
Human Carbonic Anhydrase (hCA) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of human carbonic anhydrase.
-
Reagents and Materials:
-
Human carbonic anhydrase isozymes (hCA I and hCA II)
-
A suitable buffer (e.g., Tris-HCl)
-
A substrate, such as p-nitrophenyl acetate (p-NPA)
-
The dinitrobenzene derivative to be tested (dissolved in a suitable solvent like DMSO)
-
A known CA inhibitor as a positive control (e.g., acetazolamide)
-
A 96-well microplate and a microplate reader.
-
-
Assay Procedure:
-
The enzyme, buffer, and the test compound (at various concentrations) are pre-incubated in the wells of the microplate.
-
The enzymatic reaction is initiated by adding the substrate (p-NPA).
-
The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a colored product.
-
The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited enzyme activity. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated.
Visualizing Workflows and Pathways
To better understand the processes involved in QSAR studies and the potential mechanisms of dinitrobenzene toxicity, the following diagrams are provided.
Caption: A generalized workflow for developing and validating a QSAR model.
Caption: A proposed signaling pathway for dinitrobenzene-induced cellular toxicity.
Conclusion
The QSAR studies on dinitrobenzene derivatives consistently highlight the importance of electronic and hydrophobic properties in determining their toxicity. Models based on descriptors such as log Kow, ELUMO, and hyperpolarizability have shown good predictive capabilities. The toxicity of these compounds is often mediated through mechanisms involving oxidative stress, as evidenced by glutathione depletion and the formation of reactive oxygen species.
The experimental protocols for assessing the biological activity of dinitrobenzene derivatives are well-established, particularly for aquatic toxicity using model organisms like Tetrahymena pyriformis and for in vitro enzyme inhibition assays. The provided workflows and pathways offer a visual guide to the methodologies and potential mechanisms of action.
This comparative guide serves as a valuable resource for researchers, enabling a better understanding of the structure-activity relationships of dinitrobenzene derivatives and providing a foundation for future research in this area. By leveraging the insights from existing QSAR models, scientists can more efficiently design safer chemicals and predict the potential environmental and health impacts of new dinitrobenzene-based compounds.
References
comparing the degradation pathways of 1-Ethyl-2,4-dinitrobenzene under aerobic and anaerobic conditions
The environmental fate of nitroaromatic compounds such as 1-Ethyl-2,4-dinitrobenzene is a significant area of research due to their widespread use and potential toxicity. The degradation of this compound proceeds through distinct pathways under aerobic and anaerobic conditions, largely dictated by the available electron acceptors and the enzymatic machinery of the involved microorganisms. While specific studies on this compound are limited, its degradation pathways can be inferred from research on structurally similar compounds like dinitrotoluene (DNT) and ethylbenzene.
Under aerobic conditions , the degradation of this compound is anticipated to be initiated by oxidative processes. Microorganisms may employ monooxygenase or dioxygenase enzymes to attack the aromatic ring, leading to the hydroxylation of the ring and subsequent removal of the nitro groups as nitrite.[1][2] Another possibility is the oxidation of the ethyl group. The resulting catecholic intermediates are then susceptible to ring cleavage, leading to metabolites that can enter central metabolic pathways.
In contrast, the anaerobic degradation of this compound is characterized by reductive transformations. In the absence of oxygen, the nitro groups serve as electron acceptors and are sequentially reduced to nitroso, hydroxylamino, and ultimately amino groups, forming ethyl-diaminobenzene.[1][3] This process is often mediated by nitroreductase enzymes.[4] The subsequent fate of the resulting aromatic amines can involve ring cleavage under anaerobic conditions, although these compounds can be persistent.
Comparative Quantitative Data
| Parameter | Aerobic Degradation | Anaerobic Degradation |
| Model Compound | 2,4-Dinitrotoluene (DNT) | 2,4-Dinitrotoluene (DNT) / Ethylbenzene |
| Initial Reaction | Dioxygenation or Monooxygenation | Reduction of nitro groups / Dehydrogenation of ethyl group |
| Key Intermediates | Methylnitrocatechols, Nitrite | Aminonitrotoluenes, Diaminotoluene / 1-Phenylethanol |
| Typical End Products | CO2, H2O, NO2- | Aminated aromatics, CH4, CO2 |
| Degradation Rate | Generally faster for many nitroaromatics | Can be slower, often limited by the initial reduction steps |
| Key Enzymes | Dioxygenases, Monooxygenases | Nitroreductases, Dehydrogenases |
Experimental Protocols
Aerobic Degradation Study Protocol
A typical experimental setup to study the aerobic degradation of this compound would involve the following steps:
-
Microorganism and Media: A bacterial strain capable of degrading nitroaromatic compounds (e.g., Pseudomonas, Burkholderia) is cultured in a minimal salt medium.
-
Acclimation: The culture is gradually acclimated to this compound as the sole source of carbon and nitrogen.
-
Batch Degradation Experiment:
-
Set up replicate flasks containing the minimal salt medium and a known concentration of this compound.
-
Inoculate the flasks with the acclimated bacterial culture.
-
Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) to ensure sufficient aeration.
-
Monitor the degradation of this compound over time by collecting samples at regular intervals.
-
-
Analytical Methods:
-
The concentration of this compound and its metabolites is quantified using High-Performance Liquid Chromatography (HPLC).
-
The release of nitrite can be measured colorimetrically.
-
Identification of intermediates can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Anaerobic Degradation Study Protocol
To investigate the anaerobic degradation, the following protocol can be employed:
-
Microorganism and Media: An anaerobic microbial consortium or a pure culture of a denitrifying or sulfate-reducing bacterium is used. The medium should be devoid of oxygen and contain an appropriate electron acceptor (e.g., nitrate, sulfate).
-
Experimental Setup:
-
The experiment is conducted in anaerobic serum bottles sealed with butyl rubber stoppers.
-
The medium is purged with an inert gas (e.g., nitrogen or a nitrogen/carbon dioxide mixture) to remove oxygen.
-
This compound is added as the substrate.
-
-
Incubation: The bottles are incubated in the dark at a controlled temperature.
-
Sampling and Analysis:
-
Samples are withdrawn using a syringe.
-
Analysis of the parent compound and metabolites is performed using HPLC or GC-MS.
-
The reduction of the electron acceptor (e.g., nitrate to nitrogen gas) is monitored.
-
Visualizing the Degradation Pathways
The following diagrams illustrate the putative degradation pathways of this compound under aerobic and anaerobic conditions.
References
A Comparative Guide to the Validation of Analytical Methods for the Confirmation of 1-Ethyl-2,4-dinitrobenzene: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate and reliable confirmation of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of a method to confirm the presence of 1-Ethyl-2,4-dinitrobenzene. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method.
Method Comparison at a Glance
Both GC-MS and HPLC are powerful analytical techniques capable of separating and identifying the components of a mixture. However, they operate on different principles, making each more suitable for specific applications. GC-MS is generally preferred for volatile and thermally stable compounds, while HPLC is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis. |
| Analyst Suitability | Ideal for volatile and semi-volatile compounds. | Broad applicability, including non-volatile and thermally sensitive molecules. |
| Sample Preparation | Often requires extraction into a volatile solvent. | Requires dissolution in a solvent compatible with the mobile phase. |
| Selectivity | High, due to both chromatographic separation and mass spectral identification. | Good, but may require a confirmation column for closely related compounds. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Sensitivity is detector-dependent, but can be very high with appropriate detectors. |
Quantitative Performance Data
Table 1: GC-MS Method Validation Data for Dinitrobenzene Compounds
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: HPLC Method Validation Data for Dinitrobenzene Compounds
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 µg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for the specific analysis of this compound.
GC-MS Experimental Protocol
This protocol is based on EPA Method 8091 for nitroaromatics and cyclic ketones.
1. Sample Preparation:
-
Aqueous Samples: Extract the sample with a suitable volatile solvent such as methylene chloride.
-
Solid Samples: Extract the sample with an appropriate solvent using techniques such as sonication or Soxhlet extraction.
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
HPLC Experimental Protocol
This protocol is based on EPA Method 8330B for nitroaromatics and nitramines.
1. Sample Preparation:
-
Aqueous Samples: For high concentrations, dilute with the mobile phase. For low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
-
Solid Samples: Extract with acetonitrile, followed by filtration.
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
2. HPLC Instrumental Parameters:
-
HPLC System: Equipped with a pump, autosampler, and a UV-Vis detector.
-
Column: A 250 mm x 4.6 mm, 5 µm particle size C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Method Validation Workflow
The following diagrams illustrate the logical workflow for the validation of the GC-MS and HPLC methods.
Caption: GC-MS Method Validation Workflow.
Caption: HPLC Method Validation Workflow.
Conclusion
The choice between GC-MS and HPLC for the confirmation of this compound will depend on the specific requirements of the analysis. GC-MS offers high selectivity and sensitivity, particularly for volatile compounds. HPLC provides broader applicability and is often simpler in terms of sample preparation for non-volatile analytes. Both methods, when properly validated, can provide accurate and reliable results. The information and protocols provided in this guide serve as a comprehensive resource for researchers to develop and validate a suitable analytical method for their specific needs.
comparative analysis of the mutagenicity of dinitrobenzene isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic potential of the three isomers of dinitrobenzene: ortho (1,2-), meta (1,3-), and para (1,4-). The information is compiled from various in vitro studies to assist in the risk assessment and safe handling of these chemicals.
Executive Summary
Dinitrobenzene (DNB) isomers exhibit distinct differences in their mutagenicity, largely influenced by the position of the nitro groups. In vitro assays, particularly the Ames test, indicate that meta- and para-dinitrobenzene are mutagenic, whereas ortho-dinitrobenzene is not. The mutagenicity of these compounds is closely linked to their metabolic activation, a process that transforms them into reactive species capable of interacting with DNA.
Data Presentation
The following table summarizes the available mutagenicity data for the dinitrobenzene isomers from in vitro studies.
| Isomer | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| Ortho-Dinitrobenzene (1,2-DNB) | Ames Test | Salmonella typhimurium TA98, TA100 | With and Without | Negative | [1] |
| Meta-Dinitrobenzene (1,3-DNB) | Ames Test | Salmonella typhimurium | Not Specified | Positive | [1] |
| Sperm Nuclear Integrity Assay | Hamster | In vivo exposure | Genotoxic effects observed | [2][3] | |
| Para-Dinitrobenzene (1,4-DNB) | Ames Test | Salmonella typhimurium | Not Specified | Positive | [1] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[4][5]
Principle: The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-free medium.[4]
General Procedure:
-
Strain Selection: Strains such as TA98 and TA100 are commonly used. TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens.[1]
-
Metabolic Activation: To mimic mammalian metabolism, the test is performed both with and without a fraction of rat liver homogenate known as S9.[6] Many chemicals, including nitroaromatic compounds, are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes.[6]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Dinitrobenzene
The mutagenicity of dinitrobenzene isomers is dependent on their metabolic activation. The primary pathway involves the reduction of one of the nitro groups to a nitroso derivative, followed by further reduction to a hydroxylamine. This hydroxylamine can then be esterified to a reactive electrophile that can form adducts with DNA, leading to mutations.
Caption: Metabolic activation pathway of dinitrobenzene isomers leading to mutagenicity.
Ames Test Experimental Workflow
The following diagram illustrates the general workflow of the Ames test.
Caption: General experimental workflow of the Ames test for mutagenicity screening.
Comparative Analysis
The available data consistently demonstrate a clear structure-activity relationship for the mutagenicity of dinitrobenzene isomers.
-
Ortho-Dinitrobenzene (1,2-DNB): Studies have shown that 1,2-DNB is not mutagenic in the Ames test, both with and without metabolic activation.[1] This lack of activity may be due to steric hindrance from the adjacent nitro groups, which could impede the metabolic activation process or the interaction of the resulting metabolites with DNA.
-
Meta-Dinitrobenzene (1,3-DNB): In contrast to the ortho isomer, 1,3-DNB is reported to be mutagenic.[1] Its molecular structure allows for metabolic activation to occur, leading to the formation of genotoxic species. In vivo studies have also pointed to the genotoxic potential of 1,3-DNB, with evidence of damage to sperm nuclear integrity in hamsters after exposure.[2][3]
-
Para-Dinitrobenzene (1,4-DNB): Similar to the meta isomer, 1,4-DNB is also considered mutagenic.[1] The para-positioning of the nitro groups likely facilitates the necessary metabolic transformations that lead to the formation of DNA-reactive intermediates.
The differential mutagenicity among the isomers highlights the critical role of molecular geometry in determining the biological activity of these compounds. The accessibility of the nitro groups to metabolic enzymes is a key determinant of their mutagenic potential. While the Ames test provides a strong indication of mutagenic potential, it is important to consider that other genotoxic endpoints and in vivo studies are necessary for a comprehensive risk assessment. The observation of testicular toxicity with 1,3-DNB, but not the other isomers, suggests that the mechanisms of toxicity may be complex and isomer-specific.[7]
References
- 1. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dinitrobenze-Induced Genotoxicity Through Altering Nuclear Integrity of Diploid and Polyploidy Germ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A comparison of the effects of the three isomers of dinitrobenzene on the testis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Ethyl-2,4-dinitrobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-Ethyl-2,4-dinitrobenzene
This compound is a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the utmost care. This compound is classified as a hazardous substance, and exposure can pose significant health risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of potential inhalation of dust or vapors, a NIOSH-approved respirator is essential.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Response: In the event of a spill, immediately evacuate the area of non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like sawdust. The contaminated absorbent material must be collected and placed in a sealed, properly labeled container for hazardous waste disposal. Spills should not be washed down the drain.
Waste Classification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Hazardous Waste Identification: this compound must be classified as a hazardous waste. Dinitrobenzene compounds are recognized as hazardous and are subject to stringent disposal regulations.
-
Waste Segregation: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical wastes. It is particularly important to segregate halogenated from non-halogenated solvent waste to facilitate appropriate treatment and disposal.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of in the sanitary sewer or as regular trash.
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers that are compatible with this compound.
-
The container must be kept securely closed at all times, except when adding waste.
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition, heat, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS representative or contractor with a complete and accurate description of the waste.
-
-
Recommended Disposal Method:
-
High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the disposal of dinitrobenzene compounds. This method ensures the complete destruction of the hazardous components.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information pertinent to the safe handling and disposal of dinitrobenzene compounds.
| Parameter | Guideline |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed) |
| Waste Classification | Hazardous Waste |
| Container Type | Approved, leak-proof, chemically compatible |
| Container Labeling | "Hazardous Waste," "this compound," Quantity |
| Storage Location | Designated, secure, and ventilated hazardous waste area |
| Recommended Disposal | High-temperature incineration by a licensed facility |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling 1-Ethyl-2,4-dinitrobenzene
Essential Safety and Handling Guide for 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for handling this compound (CAS RN: 1204-29-1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid belonging to the nitrobenzene family.[1] It is recognized for its strong odor and is classified as toxic and harmful if inhaled or ingested.[1] It is also a known skin and eye irritant.[1] As with many multi-nitrated organic compounds, it should be treated as potentially explosive, especially when subjected to shock, pressure, or high temperatures.
| Property | Value | Source |
| CAS Number | 1204-29-1 | [2][3][4] |
| Molecular Formula | C8H8N2O4 | [1][3][4][5] |
| Molecular Weight | 196.16 g/mol | [1][5] |
| Boiling Point | 304.6°C at 760 mmHg | [1] |
| Melting Point | 57-57.8 °C | [2] |
| Density | ~1.34 g/cm³ | [1][2] |
| Flash Point | 143.4°C | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin/eye contact.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles must be worn at all times. A face shield is required when there is a risk of splashing or when handling larger quantities.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a flame-resistant lab coat, and closed-toe shoes. | Inspect gloves for integrity before each use. Promptly remove and replace contaminated clothing.[7] |
| Respiratory Protection | An air-purifying respirator with appropriate cartridges for organic vapors and particulates. | Required when engineering controls cannot maintain exposure below acceptable limits or during spill cleanup.[6] |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound must be conducted in a designated area, such as a chemical fume hood with certified proper functioning.[6]
Preparation:
-
Restrict Access: Ensure only authorized personnel are in the laboratory.
-
Emergency Preparedness: Confirm that an emergency shower, eyewash station, and appropriate fire extinguisher are readily accessible.[7]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the procedure.[8][9]
-
Clear Workspace: Remove all unnecessary equipment and flammable materials from the work area.[8][9]
Handling:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Grounding: Use in a well-ventilated place and ensure that all equipment is properly grounded to prevent static discharge.[10]
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Controlled Dispensing: Dispense the chemical carefully to avoid generating dust or aerosols.
-
Container Management: Keep containers tightly closed when not in use.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
This compound and its contaminated materials are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Collection:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards (Toxic, Flammable, Potentially Explosive).
Disposal Procedure:
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Incineration: High-temperature incineration is a common disposal method for dinitrobenzene compounds.[11]
-
Landfill Prohibition: Do not dispose of this chemical in standard laboratory trash or down the drain.
Emergency Procedures
| Emergency Situation | Action |
| Spill | Evacuate the immediate area. If safe to do so, contain the spill with an inert absorbent material. Do not attempt cleanup of large spills without proper training and equipment. Contact your EHS office immediately.[7] |
| Fire | Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. research.wayne.edu [research.wayne.edu]
- 9. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
